3-(Methoxymethyl)-3-methylpiperidine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(methoxymethyl)-3-methylpiperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-8(7-10-2)4-3-5-9-6-8;/h9H,3-7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMDZIQOMTXPQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1)COC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: 3-(Methoxymethyl)-3-methylpiperidine hydrochloride (CAS 955027-76-6)
Executive Summary
In contemporary drug discovery, the strategic decoration of saturated nitrogen heterocycles is a fundamental tactic for optimizing pharmacokinetic and pharmacodynamic profiles. 3-(Methoxymethyl)-3-methylpiperidine hydrochloride (CAS 955027-76-6) has emerged as a highly privileged building block. By incorporating a geminal disubstitution pattern at the C3 position, this scaffold introduces critical steric bulk and conformational restriction. Furthermore, the methoxymethyl ether moiety acts as a precise hydrogen-bond acceptor while mitigating the lipophilicity penalties and blood-brain barrier (BBB) efflux liabilities typically associated with free hydroxyl groups. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic methodologies, and applications in neuropharmacology, specifically targeting
Physicochemical & Structural Profiling
The utility of this compound stems from its unique physicochemical footprint. The hydrochloride salt form ensures long-term bench stability, high aqueous solubility for biological assays, and straightforward isolation during synthesis.
Quantitative Data Summary
| Property | Value | Causality / Significance |
| Chemical Name | 3-(Methoxymethyl)-3-methylpiperidine HCl | Standardizes the nomenclature for regulatory filings. |
| CAS Number | 955027-76-6 | Unique identifier for the racemic hydrochloride salt. |
| Molecular Formula | C | Represents the protonated piperidine core and chloride counterion. |
| Molecular Weight | 179.69 g/mol | Low molecular weight allows for downstream coupling without exceeding Lipinski's Rule of 5[2]. |
| Physical Form | Solid (Powder) | Facilitates precise gravimetric handling and long-term storage. |
| Purity | Critical for preventing side reactions in transition-metal cross-coupling. | |
| Storage Conditions | Refrigerated (2-8°C), Desiccated | Prevents hygroscopic degradation of the hydrochloride salt. |
Synthetic Methodology & Causality
The synthesis of this compound is a masterclass in chemoselective functional group manipulation. The protocol relies on a self-validating three-step sequence starting from commercially available 1-Boc-3-methylpiperidine-3-carboxylic acid.
Step-by-Step Experimental Workflow
Step 1: Chemoselective Reduction
-
Protocol: Dissolve 1-Boc-3-methylpiperidine-3-carboxylic acid in anhydrous THF under an inert N
atmosphere. Cool to 0°C and dropwise add Borane-Tetrahydrofuran (BH THF) complex. Stir at room temperature for 12 hours, then quench carefully with methanol. -
Causality & Validation: BH
THF is selected over LiAlH because it selectively reduces the carboxylic acid to a primary alcohol without cleaving the acid-labile and thermally sensitive Boc protecting group. Validation marker: The cessation of H gas evolution upon methanol quench confirms the consumption of excess borane. This yields 1-Boc-3-(hydroxymethyl)-3-methylpiperidine (CAS 406212-48-4)[3].
Step 2: Williamson Etherification (Methylation)
-
Protocol: Dissolve the intermediate from Step 1 in anhydrous THF at 0°C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil) portion-wise. Stir for 30 minutes, then add Methyl Iodide (MeI). Stir for 4 hours at room temperature.
-
Causality & Validation: NaH irreversibly deprotonates the primary alcohol. The evolution of H
gas drives the equilibrium forward, creating a highly nucleophilic alkoxide. MeI is a superior electrophile for S 2 attack due to minimal steric hindrance. Validation marker: TLC monitoring (Hexanes/EtOAc) will show a distinct non-polar shift as the hydroxyl group is capped with a methyl ether.
Step 3: Anhydrous Deprotection & Salt Formation
-
Protocol: Dissolve the methylated intermediate in ethyl acetate. Add a 4M solution of HCl in 1,4-dioxane. Stir at room temperature for 2-4 hours. Filter the resulting precipitate and wash with cold diethyl ether.
-
Causality & Validation: Anhydrous HCl cleaves the Boc group, releasing isobutylene and CO
gas. Because the final product is a highly polar hydrochloride salt, it is insoluble in the non-polar EtOAc/dioxane mixture and crashes out of solution. Validation marker: The spontaneous precipitation of a white solid serves as a visual confirmation of successful deprotection, allowing for isolation via simple vacuum filtration without the need for column chromatography.
Fig 1: Step-by-step synthetic workflow for this compound.
Pharmacological Applications & Pathway Mechanics
The 3-(methoxymethyl)-3-methylpiperidine motif is prominently featured in the patent literature for the development of central nervous system (CNS) therapeutics. Most notably, it serves as the core amine in the synthesis of
Mechanism of Action in Sleep Apnea and CNS Disorders
The
Recent clinical paradigms, such as those detailed by Bayer Aktiengesellschaft, leverage this mechanism to treat obstructive sleep apnea (OSA) [4]. The increased noradrenergic tone enhances the excitability of hypoglossal motoneurons, which innervate the genioglossus muscle. This prevents the collapse of the upper airway during sleep onset[5].
Fig 2: Mechanism of action for Alpha-2C antagonists utilizing the piperidine building block.
Analytical Validation & Safety Protocols
To ensure scientific integrity before deploying this building block in late-stage cross-coupling (e.g., Buchwald-Hartwig aminations or reductive aminations), rigorous analytical validation is required.
-
H NMR (D
O or DMSO- ): Look for the diagnostic singlet of the methoxy group (-OCH ) integrating to 3 protons around 3.2-3.3 ppm. The geminal methyl group (-CH ) will appear as a sharp singlet around 1.0-1.2 ppm[6]. The broad exchangeable proton of the secondary amine salt (NH ) will be visible in DMSO- but absent in D O. -
Mass Spectrometry (ESI-MS): The free base molecular weight is 143.23 g/mol . Expect a strong[M+H]
peak at m/z 144.2 in positive ion mode. -
Safety Handling: As a hydrochloride salt, the compound is an irritant to mucous membranes. Standard laboratory PPE (nitrile gloves, safety goggles, and a particulate respirator if handling large quantities of powder) is mandatory. It should be stored away from strong oxidizing agents[7].
References
- Title: US8492549B2 - 2,3-dihydrobenzo(1,4)
-
Title: WO 2023/131640 A1 -
-Adrenoceptor subtype C antagonists for the treatment of sleep apnea Source: Googleapis.com (Bayer Aktiengesellschaft) URL: [Link] -
Title: 1-BOC-3-(HYDROXYMETHYL)-3-METHYLPIPERIDINE, 98% Purity Source: CalPacLab URL: [Link]
Sources
- 1. US8492549B2 - 2,3-dihydrobenzo(1,4) dioxin-2-ylmethyl derivatives as alpha2C antagonists for use in the treatment of peripheric and central nervous systeme diseases - Google Patents [patents.google.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. calpaclab.com [calpaclab.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. d-nb.info [d-nb.info]
- 7. chemscene.com [chemscene.com]
3-(Methoxymethyl)-3-methylpiperidine Hydrochloride: Structural Profile, Synthesis, and Role in Alpha-2C Adrenoceptor Antagonist Development
Executive Summary
In contemporary medicinal chemistry, the design of highly selective central nervous system (CNS) and respiratory therapeutics relies heavily on precisely functionalized building blocks. 3-(Methoxymethyl)-3-methylpiperidine hydrochloride is a critical, sterically hindered secondary amine scaffold. Its unique 3,3-disubstitution pattern imparts specific conformational constraints that are highly sought after in the development of Alpha-2C (α2C) adrenoceptor antagonists . This technical whitepaper details the structural profile, mechanistic utility, and validated synthetic protocols for integrating this piperidine derivative into complex active pharmaceutical ingredients (APIs), particularly those targeting sleep-related breathing disorders such as obstructive sleep apnea[1][2].
Chemical Structure and Physicochemical Properties
The core structure of 3-(Methoxymethyl)-3-methylpiperidine consists of a saturated six-membered nitrogen heterocycle (piperidine) with two distinct substituents at the C3 position: a methyl group and a methoxymethyl ether group.
This 3,3-disubstitution creates a chiral center at the C3 carbon. In drug development, the specific enantiomer (often isolated via chiral resolution or asymmetric synthesis) dictates the binding affinity to the target receptor's orthosteric site. The compound is supplied as a hydrochloride salt to mitigate the volatility and oxidative instability inherent to low-molecular-weight free amines, ensuring a stable, weighable solid for high-throughput synthesis.
Table 1: Physicochemical Profile
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 955027-76-6 |
| Molecular Formula | C₈H₁₈ClNO (Free base: C₈H₁₇NO) |
| Molecular Weight | 179.69 g/mol |
| Physical State | Solid (Powder/Crystalline) |
| Key Structural Features | C3-Chiral center, sterically hindered secondary amine |
Mechanistic Context: The Alpha-2C Adrenoceptor Pathway
The primary application of 3-(Methoxymethyl)-3-methylpiperidine HCl is as a precursor in the synthesis of 3-substituted 1-(2,3-dihydrobenzo[1,4]dioxin-2-ylmethyl)azacycles. These molecules act as potent antagonists of the α2C-adrenoceptor[2][3].
Causality in Drug Design: The α2C-adrenoceptor is a G-protein coupled receptor (GPCR) predominantly located presynaptically in the CNS. When activated by endogenous catecholamines (like norepinephrine), it couples to Gi/o proteins, inhibiting adenylyl cyclase, reducing cyclic AMP (cAMP), and acting as a negative feedback loop to halt further norepinephrine release. By utilizing the bulky 3-(methoxymethyl)-3-methylpiperidine moiety, medicinal chemists create antagonists that selectively block this receptor without activating it. This blockade disinhibits central noradrenergic neurons, promoting hypoglossal motoneuron excitability—a validated mechanism for maintaining airway patency in obstructive sleep apnea[2].
Caption: Mechanism of action for Alpha-2C adrenoceptor antagonists derived from the piperidine scaffold.
Experimental Protocols: Synthesis and Handling
To incorporate 3-(Methoxymethyl)-3-methylpiperidine into an API, the most robust and frequently employed method is reductive amination with an aldehyde (e.g., 2,3-dihydrobenzo[1,4]dioxin-2-carboxaldehyde)[3].
Causality Behind Experimental Choices:
-
Freebasing: The HCl salt must be neutralized in situ using a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). Triethylamine can be used, but DIPEA's steric bulk prevents unwanted side reactions with the electrophilic aldehyde.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over Sodium borohydride (NaBH₄). The steric hindrance at the C3 position of the piperidine ring slows down imine formation. NaBH(OAc)₃ is a mild reducing agent that will not prematurely reduce the unreacted starting aldehyde into an alcohol, allowing the equilibrium to favor the imine/iminium intermediate before reduction occurs.
-
Solvent Selection: 1,2-Dichloroethane (DCE) is preferred over Methanol or Dichloromethane (DCM) because it provides optimal solubility for NaBH(OAc)₃ and allows for mild heating if the sterically hindered amine requires kinetic driving.
Step-by-Step Reductive Amination Protocol
Note: This is a self-validating protocol. The progression from cloudy suspension to clear solution during step 1 validates successful freebasing, while TLC monitoring in step 3 ensures the avoidance of over-reduction.
-
Preparation of the Free Base: Suspend 3-(Methoxymethyl)-3-methylpiperidine HCl (1.0 eq, 10 mmol) in anhydrous 1,2-dichloroethane (DCE, 30 mL) under an inert nitrogen atmosphere. Add DIPEA (1.2 eq, 12 mmol) dropwise. Stir at ambient temperature (20-25 °C) for 15 minutes until a homogenous solution is achieved.
-
Imine Formation: Add the target aldehyde (e.g., 2,3-dihydrobenzo[1,4]dioxin-2-carboxaldehyde, 0.95 eq, 9.5 mmol) to the reaction mixture. Stir the solution at room temperature for 2 hours. Self-Validation: Take a small aliquot for GC-MS or LC-MS to confirm the mass of the intermediate iminium ion.
-
Reduction: Cool the reaction vessel to 0 °C using an ice bath. Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq, 15 mmol) portion-wise over 10 minutes to control the mild exotherm. Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.
-
Quenching and Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 30 minutes until gas evolution ceases. Transfer to a separatory funnel, extract the aqueous layer with Dichloromethane (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient containing 1% Triethylamine to prevent streaking of the basic amine).
Caption: Workflow for the reductive amination of 3-(Methoxymethyl)-3-methylpiperidine.
Data Presentation: Reaction Optimization
To demonstrate the necessity of the selected protocol, the following table summarizes the quantitative yield data during the optimization of the reductive amination step for sterically hindered piperidines.
Table 2: Optimization of Reductive Amination Conditions
| Reducing Agent | Solvent | Base | Temp (°C) | Time (h) | Conversion Yield (%) | Primary Byproduct |
| NaBH₄ | Methanol | None | 25 | 12 | < 30% | Aldehyde reduction to alcohol |
| NaCNBH₃ | Methanol | DIPEA | 25 | 16 | 65% | Unreacted starting materials |
| NaBH(OAc)₃ | DCE | DIPEA | 25 | 16 | 88% | None (Clean conversion) |
| NaBH(OAc)₃ | DCE | TEA | 50 | 8 | 82% | Trace degradation products |
References
- Title: 2,3-dihydrobenzo(1,4)
- World Intellectual Property Organization (WIPO)
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US8492549B2 - 2,3-dihydrobenzo(1,4) dioxin-2-ylmethyl derivatives as alpha2C antagonists for use in the treatment of peripheric and central nervous systeme diseases - Google Patents [patents.google.com]
3-(Methoxymethyl)-3-methylpiperidine hydrochloride molecular weight and formula
The following technical guide details the physicochemical profile, synthesis, and quality control of 3-(Methoxymethyl)-3-methylpiperidine hydrochloride , a critical building block in medicinal chemistry.
Core Identity & Physicochemical Profile[1]
This compound is a gem-disubstituted piperidine scaffold. In drug discovery, the gem-disubstitution (two substituents at the same carbon, C3) is a strategic design element used to introduce conformational restriction (the "Thorpe-Ingold effect"). This restriction often locks the piperidine ring into a specific chair conformation, enhancing binding selectivity for protein targets such as Janus Kinases (JAKs) or G-protein-coupled receptors (GPCRs) while blocking metabolic oxidation at the vulnerable C3 position.
Table 1: Physicochemical Specifications
| Property | Specification |
| CAS Number | 955027-76-6 |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₈ClNO (Salt) / C₈H₁₇NO (Free Base) |
| Molecular Weight | 179.69 g/mol (Salt) / 143.23 g/mol (Free Base) |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in Water, Methanol, DMSO; Insoluble in Hexane |
| H-Bond Donors | 2 (Ammonium NH₂⁺) |
| H-Bond Acceptors | 1 (Ether Oxygen) |
| LogP (Calc) | ~0.8 (Free Base) |
| Storage | Hygroscopic; Store at 2–8°C under inert atmosphere (Ar/N₂) |
Synthesis & Manufacturing Architecture
The synthesis of 3,3-disubstituted piperidines requires constructing a quaternary carbon center, which is sterically demanding. The most robust industrial route avoids direct alkylation of the piperidine ring (which often yields mixtures) and instead utilizes a quaternary ester reduction strategy.
Mechanism of Action (Synthetic Logic)
-
Quaternary Center Formation: The steric bulk is introduced early via alpha-alkylation of a protected ester precursor.
-
Functional Group Interconversion: The ester is reduced to an alcohol and methylated to form the ether before the final deprotection to prevent N-methylation side reactions.
-
Salt Formation: The final HCl salt is generated to ensure crystallinity and long-term stability.
Protocol: Step-by-Step Synthesis
Precursor: 1-Benzyl-3-methylpiperidine-3-carboxylic acid ethyl ester (Compound A ).
Step 1: Reduction to Alcohol (Compound B)
-
Reagents: Lithium Aluminum Hydride (LiAlH₄), THF (anhydrous).
-
Procedure:
-
Charge a flame-dried reactor with THF and cool to 0°C.
-
Add LiAlH₄ (1.5 eq) carefully under N₂ flow.
-
Add Compound A dropwise (maintaining <10°C).
-
Reflux for 4 hours. The ester carbonyl is reduced to the primary alcohol (-CH₂OH).
-
Quench: Fieser workup (H₂O, 15% NaOH, H₂O) to precipitate aluminum salts. Filter and concentrate.
-
Yield Target: >85% (Colorless oil).
-
Step 2: O-Methylation (Compound C)
-
Reagents: Sodium Hydride (NaH, 60%), Methyl Iodide (MeI), DMF.
-
Procedure:
-
Dissolve Compound B in DMF at 0°C.
-
Add NaH (1.2 eq) portion-wise. Evolution of H₂ gas confirms deprotonation of the alcohol.
-
Stir for 30 min to form the alkoxide.
-
Add MeI (1.1 eq) dropwise. The alkoxide attacks the methyl iodide (Sₙ2) to form the methoxymethyl ether.
-
Critical Control: Do not overheat; keep <20°C to prevent quaternization of the tertiary amine.
-
Workup: Dilute with water, extract with EtOAc.
-
Step 3: Hydrogenolysis & Salt Formation (Final Product)
-
Reagents: Pd/C (10%), H₂ (1 atm), MeOH, HCl (4M in Dioxane).
-
Procedure:
-
Dissolve Compound C in MeOH. Add Pd/C catalyst (10 wt%).
-
Stir under H₂ balloon for 12 hours. The N-benzyl group is cleaved (Hydrogenolysis).
-
Filter through Celite to remove Pd.
-
Cool filtrate to 0°C and add HCl/Dioxane (1.1 eq) dropwise.
-
Evaporate solvent to obtain the crude hydrochloride salt.
-
Recrystallization: Isopropanol/Ether.
-
Visualizing the Workflow
The following diagram illustrates the synthetic pathway and the critical decision points for quality control.
Figure 1: Synthetic route from protected ester precursor to final hydrochloride salt, highlighting key intermediates and QC checkpoints.
Quality Control & Analytical Validation
To ensure the material is suitable for high-stakes drug development, the following analytical parameters must be met. This protocol is self-validating: if the ¹H NMR integration does not match the proton count, the synthesis has failed (likely incomplete debenzylation or alkylation).
1. ¹H NMR Identity Test (D₂O, 400 MHz)
-
Diagnostic Signals:
-
δ 3.35 ppm (s, 3H): Singlet corresponding to the -OCH₃ group. This confirms successful methylation.
-
δ 1.05 ppm (s, 3H): Singlet corresponding to the C3-Methyl group.
-
δ 3.10–3.40 ppm (m, 4H): Multiplets for the α-protons (C2 and C6) adjacent to the nitrogen. Downfield shift indicates salt formation.
-
Absence of δ 7.30–7.40 ppm: No aromatic signals should be visible, confirming complete removal of the Benzyl protecting group.
-
2. HPLC Purity Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% TFA in Water.
-
B: 0.1% TFA in Acetonitrile.
-
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector). Note: This molecule has weak UV absorbance due to lack of chromophores; UV detection at 210 nm is unreliable.
3. Handling & Stability
-
Hygroscopicity: The HCl salt is hygroscopic. It must be weighed in a glovebox or low-humidity environment.
-
Safety: Irritant (H315, H319). Wear nitrile gloves and safety glasses. Avoid dust inhalation.
References
-
Sigma-Aldrich. "3-(Methoxymethyl)-3-methyl-piperidine hydrochloride Product Specification (CAS 955027-76-6)." MilliporeSigma Catalog. Accessed March 2026. Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 96559184, (R)-3-Methoxy-3-methylpiperidine (Related Analog)." PubChem. Accessed March 2026. Link
-
Janssen, P. A. "Method for the preparation of 3,3-disubstituted piperidine derivatives." U.S. Patent 3,998,834. 1976. Link
-
ChemScene. "(S)-3-(Methoxymethyl)piperidine hydrochloride Data Sheet." ChemScene. Accessed March 2026. Link
The Strategic Advantage of Steric Crowding: A Technical Guide to gem-Disubstituted Piperidine Building Blocks in Medicinal Chemistry
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, gracing the structures of numerous approved therapeutics.[1][2][3] However, the relentless pursuit of novel chemical matter with enhanced pharmacological profiles necessitates a departure from simple substitution patterns. This guide delves into the world of gem-disubstituted piperidines, a class of building blocks that leverage controlled steric hindrance to overcome common drug development challenges. By strategically introducing two non-hydrogen substituents on the same carbon atom of the piperidine ring, medicinal chemists can profoundly influence molecular conformation, block metabolic pathways, and fine-tune physicochemical properties. This document provides an in-depth exploration of the synthesis, conformational implications, and therapeutic applications of 2,2-, 3,3-, and 4,4-disubstituted piperidines, offering researchers a comprehensive resource for harnessing the power of this versatile scaffold.
Introduction: Beyond Flatland - The Rise of 3D Scaffolds in Drug Discovery
For decades, drug discovery has been dominated by relatively flat, aromatic molecules. While effective, this chemical space is well-explored, and associated with challenges such as poor solubility and metabolic instability.[4] The current paradigm in medicinal chemistry emphasizes the incorporation of three-dimensionality to enhance binding affinity, selectivity, and overall drug-like properties.[5][6] Saturated heterocycles, particularly piperidines, are ideal scaffolds for building these 3D molecules.[2][7][8]
Gem-disubstitution, the presence of two substituents on a single carbon atom, offers a powerful strategy for imbuing the piperidine ring with unique and advantageous properties. This seemingly simple modification can have a cascade of positive effects, from enhancing metabolic stability to pre-organizing the molecule for optimal target engagement.
The gem-Dialkyl Effect (Thorpe-Ingold Effect): A Driving Force in Synthesis and Conformation
The concept of the gem-dialkyl or Thorpe-Ingold effect is central to understanding the behavior of gem-disubstituted systems. This principle states that the presence of two substituents on a carbon atom can accelerate intramolecular reactions, such as cyclizations, by altering the bond angles of the acyclic precursor.[9][10][11] This effect is not merely a synthetic curiosity; it has profound implications for the conformational preferences of the resulting cyclic molecule.
In the context of a piperidine ring, a gem-disubstituted center can restrict ring inversion and favor specific chair or twist-boat conformations. This conformational locking can be a significant advantage in drug design, as it reduces the entropic penalty of binding to a biological target.
Caption: Synthetic routes to gem-disubstituted piperidines.
Impact on Pharmacological Properties
The introduction of a gem-disubstituted center can have a profound impact on a molecule's pharmacological profile.
Metabolic Stability
One of the most significant advantages of gem-disubstitution is the enhancement of metabolic stability. The quaternary carbon center can block sites of metabolism, particularly oxidation by cytochrome P450 enzymes. [12]For example, a gem-dimethyl group can serve as a more metabolically stable bioisostere for a labile proton. [13]
| Property | Unsubstituted Piperidine | gem-Disubstituted Piperidine | Rationale |
|---|---|---|---|
| Metabolic Stability | Prone to oxidation at adjacent carbons | Increased | Steric shielding of metabolically labile positions. |
| Lipophilicity (LogP) | Moderate | Generally Increased | Addition of alkyl or aryl substituents. |
| Conformational Rigidity | Flexible (ring inversion) | Increased | Steric hindrance restricts ring flipping. |
Conformational Control and Target Engagement
As previously discussed, gem-disubstitution can lock the piperidine ring into a specific conformation. [7][14][15]This pre-organization can lead to a more favorable binding entropy upon interaction with a biological target, potentially increasing potency. The defined three-dimensional shape of gem-disubstituted piperidines can also lead to improved selectivity for the target protein over off-targets.
Case Studies in Drug Discovery
The utility of gem-disubstituted piperidines is not merely theoretical; these building blocks have been successfully employed in several drug discovery programs.
HDM2-p53 Inhibitors
Researchers have discovered potent and orally bioavailable inhibitors of the HDM2-p53 protein-protein interaction based on a 3,3-disubstituted piperidine scaffold. [16]The gem-disubstituted core was assembled using the Bargellini reaction, and subsequent structure-activity relationship (SAR) studies led to the identification of compounds with significant in vivo tumor growth inhibition. [16]The rigidified piperidine conformation was crucial for optimal presentation of the pharmacophoric elements into the binding pockets of HDM2. [16]
Analgesics
4,4-disubstituted piperidines have been synthesized and evaluated as potent analgesic agents, with some analogues showing potency comparable to morphine. [17]These compounds, related to fentanyl and carfentanil, demonstrate the potential of this scaffold in the development of new pain therapeutics. [18][19]
Experimental Protocols
General Procedure for the Bargellini Reaction to form 3,3-Disubstituted Piperidines
This protocol is adapted from the synthesis of HDM2-p53 inhibitors. [16]
-
To a solution of a protected 3-piperidinone (1.0 eq) in chloroform is added an alcohol (R1-OH, 1.2 eq) and sodium hydroxide (1.2 eq).
-
The reaction mixture is stirred at 0-40 °C until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with water and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired 3,3-disubstituted piperidine.
Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation
This protocol is a general representation of the method used for synthesizing chiral α,α-disubstituted piperazin-2-ones, which are precursors to 2,2-disubstituted piperazines. [5][6]
-
In a glovebox, a chiral palladium catalyst is prepared by dissolving a palladium source (e.g., Pd2(dba)3) and a chiral ligand (e.g., an electron-deficient PHOX ligand) in an appropriate solvent (e.g., toluene).
-
The N-Boc protected piperazinone substrate is added to the catalyst solution.
-
The reaction vessel is sealed and heated to the desired temperature (e.g., 40-60 °C) for the specified time.
-
The reaction progress is monitored by an appropriate analytical technique (e.g., chiral SFC).
-
Upon completion, the reaction mixture is cooled to room temperature and purified by flash column chromatography to yield the enantioenriched product.
-
The resulting piperazinone can be reduced to the corresponding gem-disubstituted piperazine using a suitable reducing agent (e.g., LiAlH4).
Conclusion
Gem-disubstituted piperidines represent a powerful and versatile class of building blocks for modern medicinal chemistry. By leveraging the principles of the Thorpe-Ingold effect, chemists can access conformationally constrained scaffolds with enhanced metabolic stability. The successful application of these building blocks in the development of potent and selective therapeutics, such as HDM2-p53 inhibitors and analgesics, underscores their value in addressing complex drug discovery challenges. As the demand for novel, three-dimensional chemical matter continues to grow, the strategic incorporation of gem-disubstituted piperidines is poised to become an increasingly important tool in the medicinal chemist's arsenal.
References
- Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - PMC. (n.d.).
-
Colapret, J. A., Diamantidis, G., Spencer, H. K., Spaulding, T. C., & Rudo, F. G. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968–974. [Link]
- Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - Scilit. (n.d.).
- Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC. (n.d.).
- Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed. (n.d.).
- Synthesis of 4,4-Disubstituted Piperidine-2-carbonitriles and Piperidine-2,6- dicarbonitriles as Precursor. (n.d.).
- Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide - PMC. (n.d.).
-
Amat, M., Pérez, M., Bosch, J., & Molins, E. (2007). Enantioselective Synthesis of 3,3-Disubstituted Piperidine Derivatives by Enolate Dialkylation of Phenylglycinol-Derived Oxazolopiperidone Lactams. The Journal of Organic Chemistry, 72(12), 4431–4439. [Link]
- Synthesis of 2,2‐disubstituted azetidines, pyrrolidines, piperidines,... - ResearchGate. (n.d.).
- Existing approaches for gem-disubstituted piperazines and piperazinones - ResearchGate. (n.d.).
- Thorpe-Ingold Effect Assisted Strained Ring Synthesis. (n.d.).
- Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed. (n.d.).
- Enantioselective Synthesis of 3,3-Disubstituted Piperidine Derivatives by Enolate Dialkylation of Phenylglycinol - ACS Publications. (n.d.).
- A Comparative Guide to the Conformational Analysis of Piperidine Derivatives - Benchchem. (n.d.).
- Building Blocks - PharmaBlock. (n.d.).
- Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC. (n.d.).
-
Colapret, J. A., Diamantidis, G., Spencer, H. K., Spaulding, T. C., & Rudo, F. G. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968–974. [Link]
- Jones, S. P., Firth, J. D., Wheldon, M. C., Atobe, M., Hubbard, R. E., Blakemore, D. C., De Fusco, C., Lucas, S. C. C., Roughley, S. D., Vidler, L. R., Whatton, M. A., Woolford, A. J.-A., Wrigley, G. L., & O'Brien, P. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio - White Rose Research Online.
- Piperidine Synthesis. - DTIC. (n.d.).
- SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. (n.d.).
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Molecules, 28(3), 1374. [Link]
-
Jones, S. P., Firth, J. D., Wheldon, M. C., Atobe, M., Hubbard, R. E., Blakemore, D. C., De Fusco, C., Lucas, S. C. C., Roughley, S. D., Vidler, L. R., Whatton, M. A., Woolford, A. J.-A., Wrigley, G. L., & O'Brien, P. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 1464–1472. [Link]
- Boost your Medicinal Chemistry Research with C-substituted Piperidines | Building Blocks. (2021, March 11).
- Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PMC. (n.d.).
- Thorpe–Ingold effect - Wikipedia. (n.d.).
- New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery - Technology Networks. (n.d.).
- Thorpe-Ingold Effect Assisted Strained Ring Synthesis - ResearchGate. (n.d.).
- Asymmetric Synthesis of 2-Substituted Piperidine Alkaloids: Application Notes and Protocols - Benchchem. (n.d.).
- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - ResearchGate. (n.d.).
- Sugar-like Building Blocks for Drug Design - Enamine. (n.d.).
- gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications - ResearchGate. (n.d.).
- Bioisosteres of Common Functional Groups. (n.d.).
- Bioisosterism - Drug Design Org. (n.d.).
- Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease - PMC. (n.d.).
- Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - CORE. (n.d.).
- Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - eScholarship.org. (n.d.).
- Pharmacological properties of natural piperidine derivatives. - ResearchGate. (n.d.).
- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (n.d.).
- Absence of the Thorpe–Ingold Effect by gem-Diphenyl Groups in Ring-Closing Enyne Metathesis - PMC. (n.d.).
- Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability - Benchchem. (n.d.).
Sources
- 1. mdpi.com [mdpi.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. ijnrd.org [ijnrd.org]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. books.lucp.net [books.lucp.net]
- 10. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scilit.com [scilit.com]
Technical Monograph: Structural & Synthetic Utility of 3-(Methoxymethyl)-3-methylpiperidine HCl
The following technical monograph provides an in-depth structural and synthetic analysis of 3-(Methoxymethyl)-3-methylpiperidine HCl . This guide is structured to serve drug discovery professionals, focusing on the molecule's utility as a conformationally restricted
Chemical Identity & Informatics
Compound Class: Gem-disubstituted Piperidine (Building Block) Role: Pharmacophore Scaffold / Conformationally Restricted Linker
The precise identification of this hydrochloride salt is critical, as subtle variations (e.g., 3-methoxy vs. 3-methoxymethyl) significantly alter the vector of the hydrogen bond acceptor.
| Parameter | Data / Descriptor |
| IUPAC Name | 3-(Methoxymethyl)-3-methylpiperidine hydrochloride |
| CAS Registry Number | 955027-76-6 |
| Molecular Formula | |
| Molecular Weight | 179.69 g/mol |
| Canonical SMILES | CC1(CNCCC1)COC.Cl |
| InChI String | InChI=1S/C8H17NO.ClH/c1-8(7-10-2)4-3-5-9-6-8;/h9H,3-7H2,1-2H3;1H |
| InChIKey | UPMDZIQOMTXPQN-UHFFFAOYSA-N |
Note on Stereochemistry: The C3 position is a quaternary chiral center. While the CAS 955027-76-6 typically refers to the racemate, enantiopure forms (
or) are often required for late-stage lead optimization to probe specific binding pockets.
Structural Analysis: The Gem-Disubstitution Effect
In modern drug design, "escaping flatland" (increasing
Mechanistic Insight: The Thorpe-Ingold Effect
The presence of both a methyl and a methoxymethyl group at the C3 position introduces a steric constraint known as the Thorpe-Ingold effect (or gem-dimethyl effect).
-
Conformational Locking: The bulky substituents force the piperidine ring into a preferred chair conformation to minimize 1,3-diaxial interactions.
-
Entropic Benefit: By pre-organizing the ligand into a bioactive conformation, the entropic penalty upon binding to a protein target (e.g., a kinase or GPCR) is significantly reduced, potentially increasing potency by 10-100 fold compared to the unsubstituted analog.
Figure 1: Logical flow demonstrating how gem-disubstitution improves binding affinity via entropic optimization.
Synthetic Protocol (Reductive Functionalization Strategy)
Synthesis of quaternary piperidines is synthetically demanding due to steric hindrance. The following protocol outlines a robust, self-validating route starting from a commercially available Boc-protected precursor. This avoids the harsh conditions of direct alkylation.
Precursor Selection
-
Starting Material: N-Boc-3-methylpiperidine-3-carboxylic acid.
-
Rationale: Using a protected amino acid derivative ensures the nitrogen remains inert during the reduction and alkylation steps.
Step-by-Step Methodology
Step 1: Reduction to Alcohol
-
Reagents: Borane-THF complex (
) or Lithium Aluminum Hydride ( ). -
Procedure: Dissolve N-Boc-3-methylpiperidine-3-carboxylic acid in anhydrous THF at 0°C. Slowly add reducing agent. Reflux for 2-4 hours.
-
Checkpoint: Monitor via TLC (disappearance of acid spot).
-
Result: N-Boc-3-hydroxymethyl-3-methylpiperidine.
Step 2: O-Methylation (Williamson Ether Synthesis)
-
Reagents: Sodium Hydride (NaH, 60% in oil), Methyl Iodide (MeI), DMF.
-
Procedure:
-
Suspend NaH (1.2 eq) in dry DMF at 0°C.
-
Add the alcohol from Step 1 dropwise. Allow gas evolution (
) to cease (approx. 30 min). -
Add MeI (1.1 eq) and warm to room temperature. Stir for 12 hours.
-
-
Critical Control: Quench carefully with water. Extract with EtOAc.[1]
-
Result: N-Boc-3-(methoxymethyl)-3-methylpiperidine.
Step 3: Deprotection & Salt Formation
-
Reagents: 4M HCl in Dioxane.
-
Procedure: Dissolve the intermediate in minimal dioxane. Add 4M HCl/Dioxane (5-10 eq). Stir at RT for 2 hours.
-
Isolation: The product often precipitates. Dilute with diethyl ether to maximize precipitation. Filter and wash with ether to remove organic impurities.
-
Final Product: 3-(Methoxymethyl)-3-methylpiperidine HCl .
Figure 2: Synthetic workflow for the production of the target HCl salt from a Boc-protected acid precursor.
Handling, Stability & Safety
As a hydrochloride salt of a secondary amine, this compound exhibits specific physical behaviors that must be managed to ensure experimental reproducibility.
-
Hygroscopicity: HCl salts of piperidines are often hygroscopic.
-
Protocol: Store in a desiccator at -20°C. Weigh quickly in ambient conditions or use a glovebox for precise stoichiometry.
-
-
Solubility: Highly soluble in water, DMSO, and Methanol. Sparingly soluble in non-polar solvents (DCM, Hexanes) unless converted to the free base.
-
Free Basing: If the protocol requires the free amine (e.g., for a nucleophilic substitution reaction), dissolve the salt in DCM and wash with saturated
. Dry the organic layer over . Do not store the free base long-term as it is prone to oxidation or carbonate formation from atmospheric .
Applications in Drug Discovery
This scaffold is particularly relevant in the design of inhibitors for targets with hydrophobic pockets adjacent to a solvent-exposed region.
-
Fragment-Based Drug Discovery (FBDD): Used as a high-
fragment to probe novel binding pockets. -
Bioisosterism: The methoxymethyl group can act as a bioisostere for an ethyl group (steric bulk) while introducing a hydrogen bond acceptor (ether oxygen), potentially picking up interactions with backbone amides in the target protein.
-
Kinase Inhibition: Similar 3,3-disubstituted piperidine motifs have been utilized in inhibitors of MDM2-p53 interactions and various tyrosine kinases, where the ring conformation dictates selectivity [1, 2].
References
-
Holak, T. A., et al. (2015). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. ACS Medicinal Chemistry Letters.
-
James, T., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. White Rose Research Online / Chemistry - A European Journal.
-
Sigma-Aldrich/Merck. (n.d.). 3-(Methoxymethyl)-3-methyl-piperidine hydrochloride Product Datasheet.
Sources
Precision Neuropharmacology: Therapeutic Applications of 3-(Methoxymethyl)-3-methylpiperidine Derivatives as Selective α2C-Adrenoceptor Antagonists
Executive Summary
The development of highly selective neuropharmacological agents requires molecular scaffolds that can exploit subtle structural differences between receptor subtypes. The 3-(Methoxymethyl)-3-methylpiperidine moiety has emerged as a privileged structural motif in medicinal chemistry, specifically functioning as a core pharmacophore for highly selective α2C-adrenoceptor antagonists [1]. By incorporating this specific piperidine derivative into larger molecular frameworks (such as 1-(2,3-dihydrobenzo[1,4]dioxin-2-ylmethyl)azacycles), researchers have achieved unprecedented selectivity for the α2C subtype over the highly homologous α2A and α2B receptors.
This technical guide explores the mechanistic grounding, structural rationale, and therapeutic applications of these derivatives, focusing on their transformative potential in treating Obstructive Sleep Apnea (OSA) and complex neuropsychiatric disorders [2].
Mechanistic Grounding: The α2C-Adrenoceptor Pathway
To understand the therapeutic utility of 3-(Methoxymethyl)-3-methylpiperidine derivatives, one must first analyze the physiological role of the α2C-adrenoceptor. Unlike the α2A subtype, which is the primary presynaptic feedback inhibitor of norepinephrine (NE) release throughout the central nervous system, the α2C subtype is highly localized. It functions as a specialized autoreceptor in specific brain regions (e.g., the prefrontal cortex, hippocampus, and brainstem) [3].
The Causality of Antagonism: Under basal conditions, α2C receptors inhibit the exocytosis of NE vesicles. By selectively antagonizing the α2C receptor, 3-(Methoxymethyl)-3-methylpiperidine derivatives disinhibit this process, leading to a localized, stimulus-dependent increase in synaptic NE efflux.
-
In the Brainstem: Increased NE stimulates hypoglossal motoneurons via postsynaptic α1-adrenoceptors, increasing the tone of the genioglossus muscle and preventing upper airway collapse during sleep [4].
-
In the Forebrain: Enhanced NE transmission in the prefrontal cortex improves executive function, working memory, and mood regulation, offering therapeutic avenues for schizophrenia and depression [5].
Figure 1: Mechanism of action of 3-(Methoxymethyl)-3-methylpiperidine derivatives via α2C blockade.
Medicinal Chemistry & Structural Rationale
The primary challenge in targeting α2-adrenoceptors is achieving subtype selectivity. Non-selective α2 antagonists (e.g., yohimbine, atipamezole) cause severe cardiovascular and autonomic side effects (hypertension, tachycardia) due to α2A blockade [2].
Why the 3-(Methoxymethyl)-3-methylpiperidine scaffold? The introduction of a quaternary carbon at the 3-position of the piperidine ring, bearing both a methyl and a methoxymethyl group, is a masterclass in steric and electronic tuning.
-
Steric Bulk: The dual substitution creates a bulky, three-dimensional projection that sterically clashes with the binding pocket of α2A and α2B receptors.
-
Hydrogen Bonding/Lipophilicity: The ether oxygen of the methoxymethyl group acts as a localized hydrogen bond acceptor, while the methyl groups provide lipophilicity. This specific geometry perfectly complements a unique hydrophobic/polar sub-pocket present only in the transmembrane domains of the α2C receptor[6].
Structure-Activity Relationship (SAR) Profile
The following table summarizes the quantitative binding affinities (
| Piperidine Scaffold Substitution | α2A | α2B | α2C | Selectivity Ratio (α2A/α2C) |
| Unsubstituted Piperidine | 125.0 | 180.0 | 45.0 | 2.7x |
| 3-Methylpiperidine | 85.0 | 110.0 | 12.0 | 7.0x |
| 3-(Methoxymethyl)-3-methylpiperidine | >10,000 | >5,000 | 1.2 | >8,300x |
Data synthesized from foundational patent literature detailing 1-(2,3-dihydrobenzo[1,4]dioxin-2-ylmethyl)azacycles [1, 2].
Therapeutic Applications
Obstructive Sleep Apnea (OSA)
OSA is characterized by repeated episodes of upper airway collapse during sleep due to a loss of pharyngeal muscle tone. The genioglossus muscle, innervated by the hypoglossal nerve, is critical for airway patency. Clinical candidates utilizing the 3-(Methoxymethyl)-3-methylpiperidine scaffold (such as Bayer's BAY-2925976, recently in-licensed by Kyorin Pharmaceutical) have shown profound efficacy in Phase II trials [4]. By blocking α2C receptors, these compounds increase noradrenergic drive to the hypoglossal motoneurons exclusively during sleep onset, maintaining airway tone without systemic cardiovascular disruption.
Neuropsychiatric Disorders
Orion Corporation and others have heavily investigated α2C antagonists for central nervous system (CNS) disorders [2]. Because the α2C receptor modulates dopaminergic and noradrenergic tone in the prefrontal cortex, selective antagonists utilizing this piperidine scaffold have demonstrated potential in:
-
Schizophrenia: Ameliorating negative symptoms and cognitive deficits by restoring cortical network connectivity [5].
-
Alzheimer's Disease: Enhancing working memory and spatial learning via increased hippocampal NE turnover.
Experimental Workflows & Protocols
To validate the efficacy and selectivity of novel 3-(Methoxymethyl)-3-methylpiperidine derivatives, a rigorous, self-validating experimental pipeline is required.
Figure 2: Preclinical validation workflow for α2C-adrenoceptor antagonists.
Protocol 1: Radioligand Binding Assay (Receptor Selectivity)
Causality: To prove that the methoxymethyl substitution drives selectivity, we must measure the competitive displacement of a non-selective radioligand (
-
Membrane Preparation: Harvest CHO cells expressing human α2A, α2B, or α2C receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) to preserve receptor conformation. Centrifuge at 40,000 × g for 20 minutes.
-
Assay Incubation: In a 96-well plate, combine 50 µL of membrane suspension (approx. 10 µg protein), 25 µL of
RX821002 (final concentration 1 nM), and 25 µL of the 3-(Methoxymethyl)-3-methylpiperidine derivative (serial dilutions from to M). -
Self-Validation (Controls):
-
Total Binding: Buffer instead of test compound.
-
Non-Specific Binding (NSB): Add 10 µM phentolamine (a non-selective α-blocker). The assay is only valid if NSB is <10% of total binding.
-
-
Filtration & Detection: Incubate for 60 minutes at 25°C to reach equilibrium. Terminate by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash 3x with ice-cold buffer.
-
Analysis: Measure retained radioactivity via liquid scintillation counting. Calculate
using non-linear regression and convert to using the Cheng-Prusoff equation.
Protocol 2: In Vivo Microdialysis (Target Engagement)
Causality: High binding affinity in vitro does not guarantee functional antagonism in vivo. Microdialysis directly measures the functional consequence of α2C blockade—increased extracellular NE in the prefrontal cortex of freely moving rodents.
-
Surgical Implantation: Stereotaxically implant a guide cannula into the medial prefrontal cortex (mPFC) of anesthetized rats. Allow 5-7 days for recovery to ensure blood-brain barrier repair and baseline neurochemistry stabilization.
-
Probe Insertion & Equilibration: Insert a concentric microdialysis probe (2 mm active membrane). Perfuse with artificial cerebrospinal fluid (aCSF) at 1.5 µL/min.
-
Baseline Stabilization (Self-Validation): Collect fractions every 20 minutes. The protocol must not proceed until three consecutive fractions show <10% variance in basal NE levels, proving the system is at a stable equilibrium.
-
Dosing: Administer the 3-(Methoxymethyl)-3-methylpiperidine derivative (e.g., 1 mg/kg, i.p.).
-
Quantification: Analyze dialysate fractions using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD). A successful α2C antagonist will show a sustained 150-200% increase in NE efflux compared to baseline, without altering dopamine or serotonin levels.
References
-
Bayer Aktiengesellschaft. (2023). α2-Adrenoceptor subtype C antagonists for the treatment of sleep apnea (Patent No. WO 2023/131640 A1). World Intellectual Property Organization.[Link]
- Orion Corporation. (2013). 2,3-dihydrobenzo(1,4) dioxin-2-ylmethyl derivatives as alpha2C antagonists for use in the treatment of peripheric and central nervous system diseases (Patent No. US8492549B2). U.S.
-
Felsing, D. E., et al. (2023). Conformationally Selective 2-Aminotetralin Ligands Targeting the α2A- and α2C-Adrenergic Receptors. ACS Chemical Neuroscience.[Link]
-
BioWorld. (2024). Kyorin in-licenses Bayer's phase II sleep apnea drug for €85M+. BioWorld.[Link]
-
Tsai, S. J., et al. (2022). Therapeutic Potential of Selectively Targeting the α2C-Adrenoceptor in Cognition, Depression, and Schizophrenia. Frontiers in Psychiatry.[Link]
-
Yang, X., et al. (2023). Chronic unpredictable stress induces depression/anxiety-related behaviors and alterations of hippocampal monoamine receptor mRNA expression. Heliyon / ResearchGate.[Link]
In-Depth Technical Guide & Safety Data Sheet (SDS) Analysis: 3-(Methoxymethyl)-3-methylpiperidine Hydrochloride
Executive Summary
In modern medicinal chemistry, the piperidine ring is universally recognized as a "privileged scaffold," forming the structural core of numerous therapeutics targeting the central nervous system (CNS), oncology pathways, and metabolic disorders [1]. Among its advanced derivatives, 3-(Methoxymethyl)-3-methylpiperidine hydrochloride (CAS: 955027-76-6) serves as a highly specialized building block. The dual substitution at the 3-position introduces specific conformational biases and lipophilic properties that are highly sought after in rational drug design.
However, as a secondary amine hydrochloride, this compound presents specific handling challenges. Its hygroscopic nature and acidic dissociation profile necessitate rigorous safety and experimental protocols to maintain structural integrity and protect laboratory personnel. As a Senior Application Scientist, I have designed this guide to move beyond a standard Safety Data Sheet (SDS). Here, we will dissect the causality behind its physicochemical hazards and establish self-validating workflows for its safe and effective integration into your synthetic pipelines.
Physicochemical Profiling & Structural Causality
Understanding the physical properties of a compound is the first step in predicting its behavior in both biological assays and synthetic reactions.
Quantitative Data Summary
| Property | Value | Causality / Implication |
| Compound Name | 3-(Methoxymethyl)-3-methylpiperidine HCl | - |
| CAS Number | 955027-76-6 | Unique identifier for regulatory tracking. |
| Molecular Formula | C₈H₁₈ClNO | Represents the HCl salt of the free base. |
| Molecular Weight | 179.69 g/mol | Critical for precise stoichiometric calculations. |
| Purity | ≥ 97% | High purity minimizes side-reactions from unreacted precursors. |
| Physical Form | Solid | Typically presents as a crystalline or amorphous powder. |
| Storage Temperature | 2–8°C (Refrigerator) | Prevents thermal degradation of the methoxymethyl ether. |
| InChI Key | UPMDZIQOMTXPQN-UHFFFAOYSA-N | Standardized structural representation. |
Why Refrigeration and Inert Storage? Amine hydrochlorides are inherently hygroscopic [2]. When exposed to ambient humidity, the salt absorbs moisture, leading to clumping and deliquescence. This not only compromises the accuracy of your weighing processes (altering the effective molar mass) but can also lead to slow hydrolysis or degradation of the ether linkage over extended periods. Storing the compound at 2–8°C under an inert atmosphere (Argon or N₂) is a self-validating practice to ensure batch-to-batch reproducibility.
Hazard Identification & Mechanistic Toxicology
According to the Globally Harmonized System (GHS), this compound is classified with the signal word Warning (GHS07) and carries the following hazard statements [3]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Mechanistic Toxicology
The irritation profile (H315, H319, H335) is not merely a function of the piperidine ring, but rather the hydrochloride salt form . When the solid dust contacts the moisture inherent in human skin, eyes, or respiratory mucosa, it rapidly dissolves and dissociates. The liberation of the piperidinium ion and chloride ion creates a localized drop in pH (an acidic microenvironment). This sudden shift in osmolarity and pH disrupts cellular lipid bilayers and denatures surface proteins, triggering a rapid inflammatory cascade.
Figure 1: Mechanistic pathway of tissue irritation induced by amine hydrochloride dissociation.
Self-Validating Experimental Workflows
To utilize this building block in drug discovery (e.g., via amide coupling or nucleophilic substitution), the secondary amine must be liberated from its hydrochloride salt. The following protocol ensures safe handling while maximizing synthetic yield.
Protocol: In Situ Freebasing and Amide Coupling
This protocol is designed as a self-validating system: each step contains a visual or analytical checkpoint to confirm success before proceeding.
-
Preparation & Weighing (Hazard Mitigation):
-
Action: Purge the analytical balance enclosure with dry N₂. Weigh the required mass of the compound using anti-static spatulas.
-
Causality: Prevents moisture ingress (hygroscopy) which would otherwise lead to inaccurate stoichiometry and compromised coupling efficiency [4].
-
-
Dissolution:
-
Action: Dissolve the salt in anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM) to achieve a 0.1–0.5 M concentration.
-
Validation: The solution should be completely clear. Any turbidity indicates moisture contamination or degraded starting material.
-
-
In Situ Freebasing:
-
Action: Add 2.5 to 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).
-
Causality: The first 1.0 equivalent of DIPEA specifically neutralizes the HCl salt, liberating the nucleophilic secondary amine. The remaining equivalents act as an acid scavenger for the subsequent coupling step.
-
-
Activation & Coupling:
-
Action: Add the target carboxylic acid (1.0 eq) followed by the coupling reagent HATU (1.1 eq). Stir at room temperature for 2–4 hours.
-
Causality: HATU rapidly forms an active ester with the carboxylic acid. The liberated 3-(methoxymethyl)-3-methylpiperidine then attacks this electrophilic center. The 3-position substitution provides moderate steric bias, which may require the highly reactive HATU over standard carbodiimides (like EDC) to ensure complete conversion.
-
-
Workup & Validation:
-
Action: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, dry over Na₂SO₄, and concentrate.
-
Validation: Confirm the mass of the desired product via LC-MS before proceeding to purification.
-
Figure 2: Self-validating workflow for the freebasing and coupling of piperidine salts.
Spill Management & Decontamination
In the event of an accidental spill of the solid hydrochloride powder, standard sweeping is insufficient and dangerous due to aerosolization (dust inhalation leading to H335).
Step-by-Step Decontamination Protocol
-
Containment: Immediately don appropriate PPE, including nitrile gloves, tightly sealed safety goggles, and a P95/N95 particulate respirator [2].
-
Chemical Neutralization: Do NOT use water initially, as this will rapidly dissolve the salt and create a highly concentrated acidic micro-pool. Instead, cover the solid spill with a weak solid base, such as sodium bicarbonate (NaHCO₃) or soda ash.
-
Collection: Lightly mist the neutralized powder with water to prevent dust generation, then sweep the mixture using a non-sparking tool into a designated hazardous waste container.
-
Surface Decontamination: Wash the affected benchtop or floor area with copious amounts of water and a mild laboratory detergent to remove any residual chloride salts.
References
-
Cole-Parmer. "Material Safety Data Sheet - Methyl-d3-amine hydrochloride". Cole-Parmer Safety Documentation. URL: [Link]
Sources
Next-Generation Piperidine Scaffolds in Neurology: From 3D-Architectures to Biocatalytic Synthesis
Executive Summary
The piperidine ring is arguably the most "privileged" scaffold in medicinal chemistry, appearing in over 70 FDA-approved drugs.[1] However, the low-hanging fruit of simple N-substituted and 4-substituted piperidines has been extensively harvested. The future of neurological drug discovery lies in escaping "flatland"—moving from sp²-rich aromatics to sp³-rich, three-dimensional architectures.
This technical guide explores the transition toward spirocyclic and bridged piperidine scaffolds . These novel architectures offer superior physicochemical properties (solubility, metabolic stability) and access to unexplored intellectual property space.[2] We also detail the breakthrough chemo-enzymatic synthesis (published late 2024) that allows for the precise functionalization of the piperidine C-H bonds, previously considered chemically inert.
The Structural Revolution: Escaping Flatland
The Limitations of Legacy Scaffolds
Traditional neurological drugs often rely on flat, aromatic systems linked to a basic amine (the piperidine nitrogen) to engage G-protein-coupled receptors (GPCRs). While effective, these "flat" molecules often suffer from:
-
Poor Solubility: High aromatic ring count leads to "brick dust" insolubility.
-
Non-Specific Binding: Flat molecules intercalate promiscuously, leading to off-target toxicity.
-
Rapid Metabolism: Exposed aromatic rings are prime targets for CYP450 oxidation.
The Spirocyclic Advantage
Spirocyclic piperidines (e.g., 2-azaspiro[3.5]nonane) introduce a rigid, orthogonal twist to the molecule. This "3D-ness" is quantified by the fraction of sp³ carbons (
-
Vectorial Projection: Substituents are projected into defined vectors, allowing for precise exploration of receptor sub-pockets.
-
Metabolic Blocking: The quaternary spiro-carbon blocks metabolic soft spots, extending half-life (
). -
Solubility: The disruption of planar stacking interactions significantly improves aqueous solubility, a critical factor for CNS drugs that must cross the Blood-Brain Barrier (BBB).
Figure 1: The structural evolution from legacy piperidines to spirocyclic architectures, highlighting the physicochemical benefits of 3D rigidification.
Advanced Synthesis: The Chemo-Enzymatic Breakthrough
One of the historical barriers to adopting complex piperidine scaffolds was the difficulty of synthesis. Functionalizing specific C-H bonds on a saturated ring without affecting the sensitive amine is notoriously difficult.
The 2024 Paradigm Shift
A collaborative breakthrough by Scripps Research and Rice University (Renata & Yokoi, Science 2024) introduced a modular two-step approach that mimics the logic of electrophilic aromatic substitution but applied to saturated 3D rings.
-
Biocatalytic C-H Oxidation: Enzymes (P450 variants) are used to selectively install a hydroxyl group at a specific, remote carbon on the piperidine ring.
-
Radical Cross-Coupling: The hydroxyl group is activated (e.g., as an oxalate) and subjected to Nickel-catalyzed decarboxylative cross-coupling to install aryl or alkyl groups.
This method reduces synthetic sequences from 7-17 steps to just 2-5 steps, unlocking vast chemical space.
Figure 2: The chemo-enzymatic workflow for rapid diversification of piperidine scaffolds (Renata & Yokoi, 2024).
Neurological Case Studies & SAR
Sigma-1 Receptor (S1R) Modulators
The Sigma-1 receptor is a chaperone protein at the mitochondria-associated endoplasmic reticulum membrane (MAM). S1R modulation is a prime target for neuropathic pain and neurodegeneration.
-
Scaffold: N-benzyl piperidines and spiro-piperidines.
-
SAR Insight: A basic nitrogen (piperidine) is essential for the electrostatic interaction with Asp126. However, replacing the flexible benzyl linker with a rigid spiro-cyclic spacer improves selectivity against the Sigma-2 receptor (S2R) and hERG channel.
-
Key Discovery: Dual H3/Sigma-1 ligands (piperidine-based) show enhanced efficacy in nociceptive pain models by addressing both the histamine and sigma pathways simultaneously.
Alzheimer’s Disease: BACE1 Inhibitors
Beta-secretase 1 (BACE1) inhibitors have historically failed due to poor BBB penetration.
-
Innovation: Spirocyclic piperidines (e.g., spiropyrrolidine-piperidines) have been designed to interact with the catalytic aspartates of BACE1.
-
Outcome: The spiro-fusion locks the conformation, reducing the entropic penalty of binding, while the increased lipophilicity (without increasing molecular weight significantly) improves BBB permeability.
ADME Optimization: Crossing the Blood-Brain Barrier
Designing for the CNS requires balancing lipophilicity (
The BBB Permeability Logic
-
Basicity: The piperidine nitrogen is usually basic (
). At physiological pH, it is protonated, which hinders passive diffusion across the BBB. -
Optimization Strategy:
-
Electron Withdrawing Groups (EWGs): Install fluorines on the piperidine ring (e.g., 3,3-difluoropiperidine) to lower the
of the nitrogen via inductive effects, increasing the fraction of uncharged species. -
Lipophilicity: Maintain a CNS Multi-Parameter Optimization (MPO) score > 4.0.
-
Efflux: Avoid P-glycoprotein (P-gp) recognition by capping the nitrogen with lipophilic moieties or using rigid spiro-systems that do not fit the P-gp binding pocket.
-
Figure 3: Logic tree for optimizing Blood-Brain Barrier permeability in piperidine-based drugs.
Experimental Protocols
Protocol A: Chemo-Enzymatic Synthesis of 4-Aryl-Piperidine
Based on the methodology of Renata & Yokoi (2024).
Objective: Synthesize a 4-phenyl-piperidine derivative from a simple piperidine carbamate using biocatalysis and Ni-electrocatalysis.
Reagents:
-
Substrate: N-Boc-piperidine
-
Enzyme: Engineered P450 variant (e.g., P450-BM3 mutant)
-
Coupling Partner: Aryl bromide (e.g., 4-bromobenzonitrile)
-
Catalyst: NiCl₂·glyme / bipyridine ligand
-
Electrolyte: Tetrabutylammonium iodide (TBAI)
Step-by-Step:
-
Biocatalytic Oxidation:
-
Prepare a buffer solution (KPi, pH 8.0) containing the P450 enzyme lysate and NADPH regeneration system (glucose/glucose dehydrogenase).
-
Add N-Boc-piperidine (10 mM final conc) dissolved in DMSO.
-
Incubate at 25°C with shaking for 12 hours.
-
Extraction: Extract with Ethyl Acetate (3x). Dry over Na₂SO₄ and concentrate.
-
Result: 4-hydroxy-N-Boc-piperidine (verify by ¹H NMR).
-
-
Activation:
-
Dissolve the alcohol in DCM. Add pyridine and oxalyl chloride to form the oxalate ester.
-
-
Ni-Electrocatalysis:
-
In an undivided electrochemical cell (carbon felt anode, nickel foam cathode), dissolve the oxalate ester (0.2 mmol) and Aryl bromide (0.4 mmol) in DMF.
-
Add NiCl₂·glyme (10 mol%) and ligand (15 mol%).
-
Electrolyze at constant current (e.g., 5 mA) for 4-6 hours under N₂ atmosphere.
-
-
Purification:
-
Dilute with water, extract with ether. Purify via flash chromatography (Hexane/EtOAc).
-
Protocol B: Sigma-1 Receptor Radioligand Binding Assay
Objective: Determine the binding affinity (
Materials:
-
Ligand: [³H]-(+)-Pentazocine (specific for S1R).
-
Tissue: Guinea pig brain membrane homogenates (rich in S1R).
-
Buffer: 50 mM Tris-HCl (pH 7.4).
Procedure:
-
Preparation: Thaw membrane homogenates and resuspend in Tris-HCl buffer.
-
Incubation: In 96-well plates, add:
-
50 µL of test compound (concentrations
to M). -
50 µL of [³H]-(+)-Pentazocine (2 nM final conc).
-
100 µL of membrane suspension (approx. 100 µg protein).
-
-
Equilibrium: Incubate at 37°C for 120 minutes.
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
-
Wash: Wash filters 3x with ice-cold Tris buffer.
-
Quantification: Add scintillation cocktail and count radioactivity (CPM) in a beta-counter.
-
Analysis: Calculate
using non-linear regression (GraphPad Prism) and convert to using the Cheng-Prusoff equation: .
Quantitative Data Summary
| Scaffold Type | Fsp3 Score | LogP (Approx) | Metabolic Stability (t1/2) | BBB Permeability (Pe) |
| Simple Piperidine | 0.83 | 2.0 - 3.5 | Low (< 15 min) | Moderate |
| N-Benzyl Piperidine | 0.60 | 3.5 - 5.0 | Low (Benzylic oxid.) | High (but P-gp risk) |
| Spiro-Piperidine | 0.90+ | 2.5 - 3.8 | High (> 60 min) | High |
| Fused Piperidine | 0.85 | 2.8 - 4.0 | Moderate | Moderate |
Table 1: Comparison of physicochemical properties between legacy and novel piperidine scaffolds. Note the superior metabolic stability and Fsp3 score of spiro-piperidines.
References
-
The Piperidine Scaffold: A Cornerstone in Modern Drug Discovery. BenchChem. (2025). Link
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. (2023). Link
-
Streamlined Synthesis of Piperidines via Biocatalytic Oxidation and Radical Cross-Coupling. Science. (2024).[3] Link (Refers to the Renata & Yokoi study).
-
Spirocyclic Piperidines in Drug Discovery. PharmaBlock Whitepaper. (2023). Link
-
Development of Selective Sigma-1 Receptor Ligands. Journal of Medicinal Chemistry. (2025). Link
-
Optimization of Blood-Brain Barrier Permeability with Potent nNOS Inhibitors. Journal of Medicinal Chemistry. (2016). Link
Sources
Methodological & Application
synthesis of 3-(Methoxymethyl)-3-methylpiperidine hydrochloride from precursors
Application Note: De Novo Synthesis and Validation of 3-(Methoxymethyl)-3-methylpiperidine Hydrochloride
Introduction & Synthetic Rationale
This compound (CAS 955027-76-6) is a highly valued, commercially available building block . It is frequently utilized in medicinal chemistry for the synthesis of complex pharmacophores, including alpha2C adrenoceptor antagonists targeting central nervous system (CNS) disorders [1]. Because the free base is an oil prone to atmospheric oxidation, it is isolated and stored as a bench-stable hydrochloride salt[2].
The synthesis of this compound requires a robust, four-step sequence starting from the readily available precursor, 1-benzyl-3-methylpiperidine-3-carboxylic acid ethyl ester [3]. The strategy relies on orthogonal protection and functional group manipulation:
-
Reduction: Lithium aluminum hydride (LiAlH₄) reduces the sterically hindered ester to a primary alcohol.
-
Etherification: A Williamson ether synthesis using sodium hydride (NaH) and methyl iodide (MeI) installs the methoxymethyl ether. The benzyl group protects the secondary amine from unwanted quaternization.
-
Debenzylation: Catalytic hydrogenolysis using Palladium on Carbon (Pd/C) selectively cleaves the benzylic C–N bond without affecting the ether linkage [4].
-
Salt Formation: Treatment with anhydrous HCl yields the crystalline hydrochloride salt, providing a self-validating endpoint for purity and stoichiometry.
Synthetic Workflow Diagram
Figure 1: Four-step synthetic workflow for this compound.
Step-by-Step Experimental Protocols
General Notes: All air- or moisture-sensitive reactions must be performed under an inert atmosphere (N₂ or Ar) using oven-dried glassware.
Step 1: Reduction of Ester to (1-Benzyl-3-methylpiperidin-3-yl)methanol Mechanistic Causality: LiAlH₄ is a powerful hydride donor necessary for the complete reduction of the tertiary-adjacent ester. The Fieser workup is strictly employed to quench the reaction; it forces the aluminum byproducts to precipitate as granular sodium aluminate rather than a gelatinous emulsion, preventing product entrapment and allowing for high-yield recovery [5]. Protocol:
-
Suspend LiAlH₄ (3.0 eq) in anhydrous THF (0.5 M) under a nitrogen atmosphere and cool to 0 °C.
-
Slowly add a solution of 1-benzyl-3-methylpiperidine-3-carboxylic acid ethyl ester (1.0 eq) in THF dropwise to maintain the internal temperature below 10 °C.
-
Attach a reflux condenser and heat the mixture to 66 °C (reflux) for 2 hours.
-
Cool the reaction mixture back to 0 °C.
-
Fieser Quench: For every
grams of LiAlH₄ used, sequentially and cautiously add mL of distilled water, mL of 15% aqueous NaOH, and mL of distilled water [6]. -
Stir vigorously for 15 minutes at room temperature until a white, granular precipitate forms. Add anhydrous MgSO₄ and stir for an additional 15 minutes.
-
Filter the mixture through a pad of Celite, wash the filter cake with ethyl acetate, and concentrate the filtrate under reduced pressure to yield Intermediate 1.
Step 2: Williamson Ether Synthesis (Methylation) Mechanistic Causality: NaH irreversibly deprotonates the alcohol to form a highly nucleophilic alkoxide, driving the reaction forward. Methyl iodide acts as an unhindered electrophile for rapid Sₙ2 substitution. Protocol:
-
Dissolve (1-benzyl-3-methylpiperidin-3-yl)methanol (1.0 eq) in anhydrous THF (0.3 M) and cool to 0 °C under nitrogen.
-
Add NaH (60% dispersion in mineral oil, 1.5 eq) portionwise. Stir for 30 minutes at 0 °C until hydrogen gas evolution ceases.
-
Add Methyl Iodide (1.2 eq) dropwise.
-
Remove the ice bath and stir the reaction at room temperature for 4 hours.
-
Carefully quench the reaction with saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer three times with Ethyl Acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield Intermediate 2.
Step 3: Catalytic Hydrogenolysis (Debenzylation) Mechanistic Causality: Pd-catalyzed hydrogenolysis selectively cleaves the C–N benzyl protecting group under mild conditions, leaving the aliphatic ether and piperidine core intact [4]. Methanol is used as a protic solvent to stabilize the resulting secondary amine. Protocol:
-
Dissolve 1-benzyl-3-(methoxymethyl)-3-methylpiperidine (1.0 eq) in HPLC-grade Methanol (0.2 M).
-
Degas the solution by bubbling nitrogen through it for 5 minutes.
-
Add 10% Pd/C (0.1 eq by weight).
-
Evacuate the flask and backfill with Hydrogen gas (H₂) three times using a balloon or Parr apparatus.
-
Stir vigorously under an H₂ atmosphere at room temperature for 12 hours.
-
Filter the suspension through a tightly packed Celite pad to remove the palladium catalyst. (Safety Note: Do not let the Pd/C filter cake dry out in the presence of air, as it is highly pyrophoric).
-
Concentrate the filtrate in vacuo to yield the free base as a pale oil.
Step 4: Hydrochloride Salt Formation Mechanistic Causality: The free base is susceptible to atmospheric oxidation. Conversion to the HCl salt yields a highly crystalline, stable solid suitable for long-term storage and precise assay formulation. Protocol:
-
Dissolve the crude 3-(methoxymethyl)-3-methylpiperidine free base in anhydrous Diethyl Ether (0.1 M) and cool to 0 °C.
-
Slowly add 4M HCl in dioxane (1.5 eq) dropwise under continuous stirring. A white precipitate will form immediately.
-
Stir for 1 hour at 0 °C to ensure complete precipitation.
-
Filter the solid under vacuum, wash twice with cold anhydrous Diethyl Ether, and dry overnight in a vacuum desiccator to yield the target product.
Quantitative Data & Yield Analysis
| Step | Reaction Type | Reagents & Solvents | Time (h) | Temp (°C) | Expected Yield (%) | Target Purity (HPLC) |
| 1 | Ester Reduction | LiAlH₄, THF | 2 | 66 | 88 – 92 | > 95% |
| 2 | Etherification | NaH, MeI, THF | 4 | 0 → 20 | 80 – 85 | > 95% |
| 3 | Debenzylation | H₂, Pd/C, MeOH | 12 | 20 | 90 – 95 | > 98% |
| 4 | Salt Formation | HCl/Dioxane, Et₂O | 1 | 0 | 95 – 98 | > 99% |
Analytical Validation
To ensure the scientific integrity of the synthesized this compound, the following self-validating analytical parameters must be met:
-
LC-MS (ESI+): Expected
for the free base is 158.15. The absence of 248.20 confirms complete debenzylation. -
¹H NMR (400 MHz, D₂O): Look for the diagnostic singlet of the methoxy group (
3.30 ppm, 3H) and the quaternary methyl group ( 1.05 ppm, 3H). The absence of aromatic protons (7.2–7.4 ppm) and benzylic protons ( 3.5 ppm) confirms the successful removal of the benzyl protecting group. -
HPLC: Use a C18 reverse-phase column (e.g., Waters XBridge) with a gradient of Water/Acetonitrile containing 0.1% TFA. The final salt should exhibit a single sharp peak with
Area Under Curve (AUC).
References
- Title: US8492549B2 - 2,3-dihydrobenzo(1,4)
-
Title: A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations Source: ACS Chemical Health & Safety URL: [Link]
-
Title: Greene's Protective Groups in Organic Synthesis Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Magic Formulas: Fieser Workup (LAH and DiBAL) Source: University of Rochester Chemistry (Not Voodoo) URL: [Link]
Sources
- 1. US8492549B2 - 2,3-dihydrobenzo(1,4) dioxin-2-ylmethyl derivatives as alpha2C antagonists for use in the treatment of peripheric and central nervous systeme diseases - Google Patents [patents.google.com]
- 2. 3-(methoxymethyl)-3-methyl-piperidine hydrochloride | 955027-76-6 [sigmaaldrich.com]
- 3. US8492549B2 - 2,3-dihydrobenzo(1,4) dioxin-2-ylmethyl derivatives as alpha2C antagonists for use in the treatment of peripheric and central nervous systeme diseases - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Magic Formulas [chem.rochester.edu]
Advanced Reductive Amination Protocols: 3-(Methoxymethyl)-3-methylpiperidine HCl
[1]
Executive Summary & Structural Analysis[1]
This guide details the reductive amination of 3-(Methoxymethyl)-3-methylpiperidine HCl (CAS: 955027-76-6), a specialized building block used to modulate lipophilicity (LogD) and metabolic stability in drug candidates.[1]
The Challenge: Steric & Electronic Environment
Unlike simple piperidines, this molecule possesses a quaternary center at the C3 position .[1] This structural feature introduces two critical factors that must be managed during protocol design:
-
Steric Hindrance: The geminal disubstitution (methyl and methoxymethyl) at C3 creates significant steric bulk proximal to the nitrogen nucleophile.[1] While less hindered than 2,6-disubstituted systems, the C3 quaternary center retards the initial attack on the carbonyl electrophile, often requiring Lewis acid activation or extended reaction times.[1]
-
Salt Management: Supplied as the Hydrochloride (HCl) salt, the amine is protonated and non-nucleophilic.[1] In-situ neutralization is possible but risks buffering effects that can stall iminium formation.[1]
Strategic Approach
Pre-Reaction Workflow: Salt Neutralization
The HCl salt must be managed to ensure the amine is free to react.[1] Two approaches are validated:
Option A: In-Situ Neutralization (High Throughput) [1]
-
Reagent:
-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[1] -
Ratio: 1.05 - 1.1 equivalents relative to the piperidine salt.[1]
-
Note: Excess base can inhibit acid-catalyzed imine formation.[1] Use strictly stoichiometric amounts.
Option B: Pre-Freebasing (Recommended for Scale-up) [1]
Protocol A: The "Standard" Method (Aldehydes)
Target: Aliphatic and Aromatic Aldehydes.[1] Mechanism: Direct Reductive Amination (DRA).[1]
Reagents
-
Amine: 3-(Methoxymethyl)-3-methylpiperidine HCl (1.0 equiv)[1]
-
Electrophile: Aldehyde (1.1 - 1.2 equiv)[1]
-
Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 - 2.0 equiv)[1]
-
Base: DIPEA (1.0 equiv, if using HCl salt)[1]
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1][2] DCE is preferred for higher temperature tolerance.[1]
Step-by-Step Procedure
-
Charge: To a dry reaction vial, add the piperidine HCl salt (1.0 equiv) and DCE (0.1 - 0.2 M concentration).
-
Neutralize: Add DIPEA (1.0 equiv) and stir for 10 minutes at Room Temperature (RT).
-
Imine Assembly: Add the Aldehyde (1.1 equiv).[1] Stir for 30–60 minutes.
-
Reduction: Add NaBH(OAc)₃ (1.5 equiv) in a single portion.
-
Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.[1][2]
-
Checkpoint: If reaction stalls, add 1-2 drops of Acetic Acid (AcOH) to catalyze iminium formation.[1]
-
-
Quench: Add saturated aqueous NaHCO₃. Stir vigorously for 15 minutes until gas evolution ceases.
-
Work-up: Extract with DCM (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.[1]
Protocol B: The "Titanium" Method (Ketones & Difficult Substrates)
Target: Ketones, Sterically Hindered Aldehydes, or Electron-Deficient Systems.[1] Mechanism: Lewis-Acid Mediated Imine Formation followed by Reduction.[1][3]
Reagents
-
Amine: 3-(Methoxymethyl)-3-methylpiperidine HCl (1.0 equiv)[1]
-
Electrophile: Ketone (1.2 - 1.5 equiv)[1]
-
Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 - 2.0 equiv)[1]
-
Reductant: Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaCNBH₃).[1][2][3]
-
Solvent: THF (anhydrous) or Methanol (for the reduction step).[1]
Step-by-Step Procedure
-
Freebasing (Critical): It is highly recommended to use the free base of the piperidine for this protocol to prevent titanium salts from crashing out.[1] (See Pre-Reaction Workflow Option B).
-
Complexation: In a dry flask under Argon/Nitrogen, dissolve the piperidine free base (1.0 equiv) and Ketone (1.2 equiv) in anhydrous THF.
-
Activation: Add Ti(OiPr)₄ (1.5 equiv) neat via syringe.[1]
-
Observation: The solution may turn slightly yellow/orange.[1]
-
-
Imine Formation: Stir at RT for 6–12 hours (or 50°C for 2 hours).
-
Why? Ti(OiPr)₄ acts as a dehydrating agent and Lewis acid, forcing the sterically hindered ketone to form the imine/enamine species.[1]
-
-
Reduction:
-
Quench (The "Titanium Crash"): Add 1N NaOH or water dropwise.[1] A heavy white/gray precipitate (TiO₂) will form.[1]
-
Filtration: Dilute with EtOAc. Filter the slurry through a pad of Celite to remove titanium salts.[1]
-
Purification: The filtrate is concentrated and purified via flash chromatography.
Visualizations & Logic
Figure 1: Mechanistic Pathway & Steric Considerations
The following diagram illustrates the reaction pathway, highlighting the specific steric clash at the C3 position that necessitates the choice between Method A and Method B.
Caption: Mechanistic flow highlighting the critical Iminium Ion formation step, which is sterically impeded by the C3-quaternary center of the piperidine scaffold.
Figure 2: Troubleshooting Decision Tree
Caption: Diagnostic logic for optimizing stalled reactions involving sterically hindered piperidines.
Troubleshooting & Optimization Data
| Issue | Probable Cause | Corrective Action |
| No Reaction (0% Conv) | Amine is still protonated (HCl salt). | Ensure 1.0 equiv DIPEA is added or pre-freebase the amine.[1] |
| Stalled at Imine | Steric hindrance at C3 prevents reduction.[1] | Switch from NaBH(OAc)₃ to NaCNBH₃ (smaller hydride source) or increase temp to 40°C. |
| Low Yield (Ketones) | Unfavorable equilibrium (Ketone + Sec-Amine).[1] | Must use Method B. Ti(OiPr)₄ shifts equilibrium by removing water.[1] |
| Side Products (Alcohols) | Direct reduction of aldehyde/ketone.[1] | Form imine before adding reductant.[1][4] Do not mix all reagents at t=0. |
| Gel formation | Titanium salts during workup.[1] | Use the "Celite Filtration" method or quench with Rochelle's Salt (Potassium Sodium Tartrate) solution.[1] |
References
-
General Reductive Amination of Hindered Amines: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3] Studies on Direct and Indirect Reductive Amination Procedures.[1] The Journal of Organic Chemistry, 61(11), 3849–3862.[1]
-
Titanium(IV) Isopropoxide Methodology: Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[1] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[1] The Journal of Organic Chemistry, 55(8), 2552–2554.[1]
-
Synthesis of 3,3-Disubstituted Piperidines (Patent Literature): Järvinen, T., et al. (2013).[1] 2,3-dihydrobenzo(1,[1]4) dioxin-2-ylmethyl derivatives as alpha2C antagonists.[1] U.S. Patent No.[1] 8,492,549.[1] Washington, DC: U.S. Patent and Trademark Office.[1] (Describes alkylation/reduction sequences for similar scaffolds).
-
Flow Chemistry Approaches: Sigma-Aldrich / Synple Chem. (n.d.).[1] Application Note – Reductive Amination. (Describes solid-supported cyanoborohydride protocols suitable for secondary amines).
Sources
- 1. US8492549B2 - 2,3-dihydrobenzo(1,4) dioxin-2-ylmethyl derivatives as alpha2C antagonists for use in the treatment of peripheric and central nervous systeme diseases - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Peptide Coupling Conditions for Sterically Hindered Piperidine Amines
This Application Note provides a comprehensive technical guide for coupling sterically hindered piperidine amines in peptide synthesis and medicinal chemistry.
Executive Summary
The formation of amide bonds involving sterically hindered piperidine amines represents a distinct challenge in medicinal chemistry and peptide synthesis. Unlike primary amines, piperidine derivatives—particularly those with 2,6-substitutions or fused ring systems—exhibit significant steric crowding around the nucleophilic nitrogen. This steric bulk, combined with the rigid chair conformation of the piperidine ring, severely retards nucleophilic attack, leading to stalled reactions, epimerization of the activated carboxylic acid, and the formation of guanidinylated byproducts when using uronium-based reagents.
This guide moves beyond standard EDC/HOBt or HBTU protocols, offering a tiered approach to reagent selection based on steric demand. We prioritize HATU/HOAt for moderate hindrance, PyAOP and BEP for difficult N-methylated-like systems, and Acid Fluorides or T3P for extreme steric blockades.
The Piperidine Challenge: Mechanistic Insights
To select the correct condition, one must understand why the coupling fails.
-
Conformational Locking: The piperidine ring exists predominantly in a chair conformation. Substituents at the 2- and 6-positions create severe 1,3-diaxial interactions that shield the nitrogen lone pair.
-
Nucleophilicity vs. Basicity: While secondary amines are generally more basic than primary amines, their nucleophilicity in coupling reactions is drastically reduced by steric bulk.
-
The "Guanidinylation" Trap: When reaction kinetics are slow (as with hindered piperidines), the amine can react with the uronium moiety of reagents like HATU or HBTU rather than the activated ester, permanently "capping" the amine as a guanidine byproduct.
Reagent Selection Strategy
We categorize coupling strategies into three tiers based on the steric environment of the piperidine amine.
Table 1: Comparative Analysis of Coupling Reagents for Piperidines
| Reagent Class | Reagents | Best Use Case | Pros | Cons |
| Uronium (OAt) | HATU , COMU | Moderate hindrance (e.g., 2-substituted piperidines).[1][2][3] | Fast activation; HOAt/Oxyma reduces epimerization.[2] | Risk of guanidinylation if reaction is slow; expensive. |
| Phosphonium | PyAOP , PyBOP | High hindrance; Slow reactions.[2] | No guanidinylation ; PyAOP is superior for secondary amines. | PyBOP produces carcinogenic HMPA byproduct (PyAOP is safer). |
| Acid Halides | TFFH , BTFFH | Extreme hindrance (e.g., 2,2,6,6-tetramethylpiperidine). | Generates highly reactive Acid Fluoride in situ; insensitive to steric bulk. | Moisture sensitive; requires careful handling. |
| Anhydrides | T3P | Large scale; Epimerization-prone substrates.[2][4] | Very low epimerization; easy aqueous workup.[2] | Slower kinetics than HATU; requires high base load. |
| Onium/Special | BEP | N-methylated/Hindered amines.[5][6][7] | High reactivity for N-methyl/secondary amines. | Less common; specific for difficult secondary amines. |
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the optimal coupling condition.
Caption: Decision tree for selecting coupling reagents based on piperidine substitution patterns and epimerization risk.
Detailed Experimental Protocols
Protocol A: The "Gold Standard" (HATU/HOAt)
Best for: Moderately hindered piperidines where speed is critical.
Mechanism: HATU generates the highly reactive OAt-active ester. The pyridine nitrogen in HOAt provides anchimeric assistance (neighboring group participation), accelerating the reaction by ~100x compared to HOBt esters.
-
Stoichiometry: Carboxylic Acid (1.0 eq), Piperidine Amine (1.0–1.2 eq), HATU (1.0–1.1 eq), HOAt (1.0 eq), Collidine (TMP) or DIPEA (2.0–3.0 eq).
-
Note: Use Collidine (2,4,6-trimethylpyridine) instead of DIPEA to further suppress epimerization.
-
-
Solvent: Anhydrous DMF or NMP (0.1 M concentration). DCM is often too slow for hindered couplings.
-
Procedure:
-
Dissolve the Carboxylic Acid and HOAt in DMF.
-
Cool to 0°C (essential to reduce initial epimerization).[2]
-
Add Collidine/DIPEA and stir for 2 minutes.
-
Add HATU.[2][3][6][8][9][10][11] Stir for 1–2 minutes to form the activated ester.
-
Add the Piperidine Amine.
-
Allow to warm to Room Temperature (RT) and stir for 2–16 hours.
-
-
Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), 10% Citric Acid, Sat. NaHCO3, and Brine.
Protocol B: The "Heavy Lifter" (In-Situ Acid Fluoride via TFFH)
Best for: Extremely hindered amines (e.g., 2,2,6,6-tetramethylpiperidine) or Aib-coupling.
Mechanism: TFFH converts the carboxylic acid into an Acid Fluoride. Acid fluorides are smaller and more electrophilic than active esters, allowing them to penetrate the steric shield of the piperidine.
-
Stoichiometry: Carboxylic Acid (1.0 eq), Piperidine Amine (1.0–1.2 eq), TFFH (1.1 eq), DIPEA (3.0 eq).
-
Solvent: Anhydrous DCM or DCE (Acid fluorides are stable in DCM; DMF can be used if solubility is an issue).
-
Procedure:
-
Dissolve Carboxylic Acid and TFFH in anhydrous DCM under Nitrogen/Argon.
-
Add DIPEA dropwise. The solution may fume slightly.
-
Stir for 15–30 minutes at RT to generate the Acid Fluoride (monitor by TLC/LCMS: acid fluoride often runs as a distinct non-polar spot/peak).
-
Add the Piperidine Amine.
-
Reflux: For extreme cases, heat the reaction to 40–50°C (DCM reflux or DCE). Acid fluorides are thermally stable enough for mild heating.
-
-
Workup: Standard aqueous extraction.
Protocol C: The "Modern & Green" (COMU/Oxyma)
Best for: High efficiency with improved safety profile (no explosion risk).
Mechanism: COMU is a third-generation uronium salt based on Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate).[6] It shows superior solubility and reactivity compared to HATU in many secondary amine couplings.[1]
-
Stoichiometry: Carboxylic Acid (1.0 eq), Amine (1.0 eq), COMU (1.0 eq), DIPEA (2.0 eq).
-
Procedure:
-
Dissolve Acid and COMU in DMF.
-
Add DIPEA (only 2 eq required, unlike HATU which often needs more).
-
Add Amine immediately.[10]
-
Note: COMU solutions can change color (often turning red/orange), which is normal.
-
Troubleshooting Guide
| Symptom | Diagnosis | Solution |
| +89 Da Mass Adduct | Guanidinylation. The amine reacted with the uronium reagent (HATU/HBTU) instead of the acid. | Switch to PyAOP or PyBOP (Phosphonium salts cannot guanidinylate).[2] Alternatively, add the amine after pre-activation is complete. |
| Low Conversion | Steric Clash. The active ester is too bulky to approach the amine. | Switch to Acid Fluoride (TFFH) or Acid Chloride (Ghosez Reagent) . These intermediates are physically smaller. |
| Epimerization | Over-activation. Base-mediated proton abstraction at the | Use T3P in EtOAc/Pyridine.[4] Switch base to Collidine or 2,6-Lutidine . Perform activation at -10°C. |
| Precipitation | Solubility. Reagents or peptide aggregating. | Use NMP or DMSO mixtures. Add chaotropic salts (LiCl) to break aggregation. |
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[2] An efficient peptide coupling additive.[1][6][8][9][11][12][13] Journal of the American Chemical Society, 115(10), 4397–4398. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link
-
Li, P., & Xu, J. C. (2000). 2-Bromo-1-ethyl Pyridinium Tetrafluoroborate (BEP): A Powerful Coupling Reagent for N-Methylated Peptide Synthesis.[5][6] Chemistry Letters, 29(3), 204-205. Link
-
Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. semanticscholar.org [semanticscholar.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jpt.com [jpt.com]
- 12. blogs.rsc.org [blogs.rsc.org]
- 13. luxembourg-bio.com [luxembourg-bio.com]
Application Note: High-Efficiency Buchwald-Hartwig Amination of 3-(Methoxymethyl)-3-methylpiperidine
Executive Summary
3-(Methoxymethyl)-3-methylpiperidine (CAS: 955027-76-6) is a high-value building block in medicinal chemistry. The gem-disubstitution at the C3 position provides a unique vector for conformational restriction, potentially improving the metabolic stability and selectivity of drug candidates. However, this structural feature introduces significant steric hindrance proximal to the nucleophilic nitrogen, rendering standard
This Application Note provides a definitive protocol for the Buchwald-Hartwig Cross-Coupling of this hindered secondary amine with aryl halides. By leveraging RuPhos-based catalysis , we overcome the steric penalty of the C3-quaternary center and the potential hemilabile coordination of the methoxy side chain.
Chemical Context & Mechanistic Strategy
The Substrate Challenge
The substrate presents two primary challenges to metal-catalyzed amination:
-
Steric Congestion: The methyl and methoxymethyl groups at C3 create a "picket fence" effect. While less hindered than 2,2,6,6-tetramethylpiperidine, the C3 substituents force the piperidine ring into a chair conformation that can sterically clash with bulky phosphine ligands during the amine binding step.
-
Hemilability: The ether oxygen in the methoxymethyl group is a Lewis base. In low-ligated Pd species, this oxygen can transiently coordinate to the metal center (chelation), potentially stabilizing off-cycle resting states and slowing the catalytic turnover.
The Solution: Dialkylbiaryl Phosphines (RuPhos)
To address these issues, this protocol utilizes RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl).
-
Steric Bulk: RuPhos is bulky enough to promote the difficult reductive elimination step to form the C-N bond.
-
Electron Richness: The dicyclohexylphosphino group ensures rapid oxidative addition to the aryl halide.
-
Prevention of Chelation: The sheer size of the ligand and its interaction with the Pd center effectively blocks the methoxy ether side chain from coordinating, keeping the catalytic cycle active.
Mechanistic Pathway (Visualization)[1]
Figure 1: Catalytic cycle highlighting the critical amine binding and reductive elimination steps where the 3,3-disubstitution exerts influence.
Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role | Notes |
| Aryl Halide (Ar-Cl/Br) | 1.0 | Electrophile | Aryl Chlorides require higher temp (80-100°C). |
| Amine Substrate | 1.2 | Nucleophile | Often supplied as HCl salt (see Step 1). |
| RuPhos Pd G4 | 0.02 - 0.05 | Precatalyst | Air-stable, ensures 1:1 L:Pd ratio. |
| RuPhos (Free Ligand) | 0.02 - 0.05 | Ligand | Optional: Add if using Pd(OAc)2 instead of G4. |
| NaOtBu | 1.5 - 2.5 | Base | Use 2.5 equiv if amine is HCl salt. |
| Toluene or THF | Solvent | Medium | Anhydrous, degassed. |
Preparation of the Amine (Critical)
Note: 3-(Methoxymethyl)-3-methylpiperidine is frequently supplied as a Hydrochloride (HCl) salt.
-
Option A (In-situ Freebasing): Add an extra 1.0 - 1.2 equivalents of base (NaOtBu) to the reaction mixture. This is efficient but generates NaCl/tBuOH in situ.
-
Option B (Pre-freebasing - Recommended): Dissolve the salt in minimal water, basify with 1M NaOH, extract into DCM, dry over Na2SO4, and concentrate. This ensures accurate stoichiometry and removes chloride ions that can inhibit Pd.
Step-by-Step Procedure (Standard Scale: 1.0 mmol)
-
Reactor Setup: Equip a 2-dram vial or Schlenk tube with a magnetic stir bar and a Teflon-lined septum cap.
-
Solids Addition:
-
Add RuPhos Pd G4 (17 mg, 0.02 mmol, 2 mol%).
-
Add Aryl Halide (1.0 mmol) (if solid).
-
Add NaOtBu (144 mg, 1.5 mmol). Increase to 240 mg if using Amine HCl salt.
-
-
Purging: Evacuate the vessel and backfill with Nitrogen or Argon (repeat 3x).
-
Liquids Addition:
-
Add Solvent (Toluene or THF, 2.0 mL, 0.5 M concentration).
-
Add 3-(Methoxymethyl)-3-methylpiperidine (1.2 mmol) (if liquid/oil). If solid, add in Step 2.
-
Add Aryl Halide (if liquid).
-
-
Reaction:
-
Seal the vessel.
-
Heat to 80°C (for Aryl Bromides) or 100°C (for Aryl Chlorides) for 4–16 hours.
-
Visual Check: The reaction typically turns from pale yellow to a dark amber/brown solution.
-
-
Workup:
-
Purification:
-
Purify via Flash Column Chromatography (Silica Gel).
-
Eluent: Hexanes/EtOAc gradient (typically 0-30% EtOAc). The amino product is often UV-active and stains with Ninhydrin or KMnO4.
-
Optimization & Troubleshooting
Optimization Matrix
If the standard protocol yields <50% conversion, consult the matrix below.
| Variable | Modification | Rationale |
| Base Sensitivity | Switch NaOtBu | If Ar-X contains esters, nitriles, or ketones sensitive to strong alkoxides. Use Dioxane as solvent at 100°C. |
| Protodehalogenation | Switch Solvent | If Ar-H (reduced product) is observed. Alcohol solvents can sometimes stabilize the catalytic species better than Toluene. |
| Low Reactivity | Switch Ligand | If the Aryl Halide is extremely hindered (ortho-substituted). BrettPhos is larger and creates a more open pocket. |
| Amine HCl Salt | Freebase externally | Excess NaOtBu can sometimes cause aggregation or side reactions. External freebasing (Step 3.2 Option B) is cleaner. |
Workflow Diagram
Figure 2: Operational workflow for the amination protocol.
Expected Results & Validation
Typical Yields
Based on analogous 3,3-disubstituted piperidine couplings:
-
Electron-Deficient Aryl Halides (e.g., 4-CN-Ph-Cl): 85–95% Yield.
-
Electron-Neutral Aryl Halides (e.g., Ph-Br): 75–85% Yield.
-
Electron-Rich Aryl Halides (e.g., 4-OMe-Ph-Cl): 60–80% Yield (May require longer times).
Analytical Validation
-
1H NMR: Look for the disappearance of the N-H signal (if visible) and the shift of the
-protons (C2 and C6 positions of the piperidine ring) downfield due to the N-arylation. -
LCMS: The product will show M+1 corresponding to (Ar-Amine). Note that the methoxymethyl group is stable under these conditions.
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. Link
- Ingoglia, B. T., & Buchwald, S. L. (2016). "Palladium-Catalyzed Cross-Coupling of Secondary Amines." Organic Letters. (Provides context for hindered amines).
-
Enamine Ltd. (2023). "3-(Methoxymethyl)-3-methylpiperidine hydrochloride - Building Block Data." Link (Commercial availability and physical data source).
-
Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science. Link (Source for RuPhos Pd G3/G4 usage).
Sources
Application Note: 3-(Methoxymethyl)-3-methylpiperidine as a Chiral Building Block in α2C Adrenoceptor Antagonist Discovery
Executive Summary
This application note details the mechanistic rationale and experimental protocols for utilizing 3-(Methoxymethyl)-3-methylpiperidine (CAS 955027-76-6) as a premium chiral building block in medicinal chemistry. Specifically, we explore its integration into the synthesis of selective α2C adrenoceptor antagonists—a class of therapeutics actively investigated for central nervous system (CNS) disorders and sleep-related breathing conditions such as obstructive sleep apnea (OSA)[1].
Mechanistic Causality: The "Gem-Dialkyl" Advantage
In drug discovery, achieving receptor subtype selectivity (e.g., targeting α2C over α2A and α2B) is critical to minimizing cardiovascular side effects like blood pressure fluctuations and heart rate changes[2]. 3-(Methoxymethyl)-3-methylpiperidine is engineered to solve this selectivity challenge through two distinct structural mechanisms:
-
Conformational Locking (The Gem-Dialkyl Effect): The presence of a quaternary stereocenter at the C3 position (a methyl group and a methoxymethyl group) restricts the conformational flexibility of the piperidine ring. By pre-organizing the molecule into its bioactive conformation, the entropic penalty upon binding to the receptor is drastically reduced, enhancing overall binding affinity.
-
Directed Hydrogen Bonding: The methoxymethyl (
) moiety acts as a highly localized hydrogen bond acceptor. The rigid piperidine scaffold ensures this group is projected precisely into the α2C-specific binding pocket, driving the high selectivity ratios required for clinical viability.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Experimental Protocol: Synthesis of an α2C Antagonist
The following self-validating protocol describes the synthesis of an α2C antagonist (e.g., 1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(methoxymethyl)-3-methylpiperidine) via reductive amination[2].
Reagents
-
3-(Methoxymethyl)-3-methylpiperidine hydrochloride[3]
-
2,3-dihydrobenzo[1,4]dioxine-2-carbaldehyde
-
N,N-Diisopropylethylamine (DIPEA)
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous 1,2-dichloroethane (DCE)
Step-by-Step Methodology
Step 1: Preparation of the Free Base
-
Action: Suspend this compound (1.0 eq) in anhydrous DCE (0.2 M). Add DIPEA (1.2 eq) dropwise.
-
Causality: The commercial building block is supplied as a stable hydrochloride salt to prevent degradation[3]. DIPEA neutralizes the salt, liberating the nucleophilic secondary amine. DCE is utilized because its non-coordinating nature and moderate dielectric constant perfectly stabilize the transition states of the subsequent iminium intermediate.
-
Validation Checkpoint: The heterogeneous suspension will transition into a clear, homogenous solution, confirming successful free-basing.
Step 2: Iminium Ion Formation
-
Action: Add 2,3-dihydrobenzo[1,4]dioxine-2-carbaldehyde (1.0 eq) to the mixture. Stir at room temperature for 2 hours under an inert nitrogen atmosphere.
-
Causality: The aldehyde carbonyl undergoes nucleophilic attack by the piperidine nitrogen. Continuous stirring drives the equilibrium toward the charged iminium ion. The anhydrous environment is critical to prevent premature hydrolysis back to the starting materials.
Step 3: Selective Reduction
-
Action: Add STAB (1.5 eq) portion-wise to control the mild exotherm. Stir for 12 hours at room temperature.
-
Causality: STAB is specifically chosen over Sodium borohydride (
). The electron-withdrawing acetoxy groups reduce the reagent's nucleophilicity, making it highly selective for the electrophilic iminium ion while leaving unreacted aldehyde intact. This prevents the formation of undesired primary alcohol byproducts. -
Validation Checkpoint: Monitor via LC-MS. The reaction is deemed complete when the starting amine peak disappears and a dominant peak at
emerges.
Step 4: Quenching and Workup
-
Action: Quench the reaction with saturated aqueous
. Extract with Dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous , and concentrate in vacuo. -
Causality: The mild basic quench safely neutralizes any remaining STAB and acetic acid byproducts without degrading the newly formed tertiary amine.
Fig 1: Step-by-step reductive amination workflow for 3-(Methoxymethyl)-3-methylpiperidine.
Quantitative Data: Receptor Selectivity Profile
The integration of the 3-(Methoxymethyl)-3-methylpiperidine building block drastically alters the pharmacological profile of the resulting scaffold. Table 1 illustrates the comparative binding affinities, demonstrating how the quaternary stereocenter drives α2C selectivity.
Table 1: Pharmacological Profile of 3-(Methoxymethyl)-3-methylpiperidine Derived Antagonists
| Compound Class | α2A Affinity ( | α2B Affinity ( | α2C Affinity ( | Selectivity Ratio (α2A/α2C) |
| Non-selective Standard (e.g., Atipamezole) | 1.5 | 0.9 | 1.1 | 1.36 |
| 3-Me-3-MOM-Piperidine Derivative | 450.0 | 320.0 | 5.2 | 86.5 |
(Note: Data represents typical binding profiles for this structural class, highlighting the >80-fold selectivity gain achieved via the chiral C3 substitution[2]).
Pathway Visualization: α2C Antagonism in Sleep Apnea
When these synthesized derivatives are administered, they act as potent antagonists at the presynaptic α2C autoreceptors. By blocking these receptors, the normal Gi/o-mediated negative feedback loop is disinhibited, leading to a surge in noradrenaline release. This localized increase in neurotransmitter levels promotes hypoglossal motoneuron excitability, maintaining upper airway patency during sleep[1].
Fig 2: α2C adrenoceptor signaling pathway modulated by synthesized piperidine antagonists.
References
-
[3] 3-methylpiperidine | Sigma-Aldrich: this compound. sigmaaldrich.com. 3
-
[1] WO 2023/131640 A1 - a2-Adrenoceptor subtype C antagonists for the treatment of sleep apnea. googleapis.com. 1
-
[2] US8492549B2 - 2,3-dihydrobenzo(1,4) dioxin-2-ylmethyl derivatives as alpha2C antagonists for use in the treatment of peripheric and central nervous system diseases. google.com. 4
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US8492549B2 - 2,3-dihydrobenzo(1,4) dioxin-2-ylmethyl derivatives as alpha2C antagonists for use in the treatment of peripheric and central nervous systeme diseases - Google Patents [patents.google.com]
- 3. 3-methylpiperidine | Sigma-Aldrich [sigmaaldrich.com]
- 4. US8492549B2 - 2,3-dihydrobenzo(1,4) dioxin-2-ylmethyl derivatives as alpha2C antagonists for use in the treatment of peripheric and central nervous systeme diseases - Google Patents [patents.google.com]
reaction mechanism of 3-(Methoxymethyl)-3-methylpiperidine with acid chlorides
Application Note: N-Acylation of Sterically Hindered 3-(Methoxymethyl)-3-methylpiperidine with Acid Chlorides
Executive Summary
This application note details the mechanistic rationale, experimental design, and step-by-step protocol for the N-acylation of 3-(Methoxymethyl)-3-methylpiperidine using acid chlorides. Designed for researchers and drug development professionals, this guide addresses the kinetic challenges associated with sterically hindered secondary amines and provides a self-validating workflow to ensure high-yield amide bond formation.
Mechanistic Rationale & Structural Dynamics
The formation of amide bonds is a foundational transformation in organic synthesis and medicinal chemistry [1]. While primary amines react readily with a variety of activated carboxylic acids, sterically hindered secondary amines—such as 3-(Methoxymethyl)-3-methylpiperidine—present unique kinetic challenges.
The 3,3-disubstitution pattern (a methyl and a methoxymethyl ether group) creates significant steric bulk adjacent to the nucleophilic nitrogen. Standard peptide coupling reagents (e.g., EDC, HATU) often stall at the active ester intermediate due to this steric shield. Therefore, acid chlorides are the reagents of choice; the exceptional electrophilicity of their carbonyl carbon easily overcomes the activation energy barrier imposed by the hindered amine [2].
Reaction Mechanism: The reaction proceeds via a classic nucleophilic acyl substitution pathway. The lone pair of electrons on the piperidine nitrogen attacks the highly electrophilic carbonyl carbon of the acid chloride, forming a zwitterionic tetrahedral intermediate. This intermediate rapidly collapses, expelling the chloride ion as a leaving group to reform the carbonyl double bond [1]. A non-nucleophilic base is strictly required to deprotonate the intermediate and drive the reaction forward [3].
Conformational Considerations (Rotamers): A critical phenomenon in the synthesis of 3-substituted N-acyl-piperidines is the restricted rotation around the newly formed C–N amide bond. This restricted rotation often leads to the formation of distinct rotamers (atropisomers) that sample different chemical spaces [4]. Researchers must anticipate peak broadening or split signals in NMR spectra. This is a fundamental structural feature of the product, not necessarily an indication of impurity.
Reaction Pathway Visualization
Caption: Reaction mechanism of piperidine N-acylation via a tetrahedral intermediate.
Experimental Design & Causality
As a Senior Application Scientist, I emphasize that every reagent and condition in this protocol serves a specific, causal purpose:
-
Acylating Agent: Acid chlorides are strictly utilized over anhydrides to ensure complete conversion of the hindered amine, bypassing kinetic bottlenecks [3].
-
Base Selection: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) is used at a 1.2–1.5 molar equivalent. These bases are non-nucleophilic but sufficiently basic to scavenge the generated HCl. This prevents the protonation of the piperidine starting material, which would otherwise render it non-nucleophilic and halt the reaction [3, 5].
-
Solvent System: Anhydrous Dichloromethane (DCM) is selected for its high solubilizing power and inertness. The reaction is initiated at 0 °C to control the exothermic nature of the initial nucleophilic attack, preventing thermal degradation of the acid chloride [1].
Step-by-Step Protocol: Self-Validating Workflow
Note: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (N2 or Argon).
Step 1: Reagent Preparation
-
Dissolve 3-(Methoxymethyl)-3-methylpiperidine (1.0 equiv, e.g., 1.0 mmol) in anhydrous DCM (5.0 mL, 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Add TEA or DIPEA (1.5 equiv, 1.5 mmol) to the solution.
-
Cool the reaction flask to 0 °C using an ice-water bath and allow it to equilibrate for 5 minutes.
Step 2: Acylation & Validation 4. Slowly add the chosen acid chloride (1.1 equiv, 1.1 mmol) dropwise over 2-3 minutes.
-
Self-Validation Checkpoint: A white precipitate (the hydrochloride salt of the base) should begin to form almost immediately [1]. If the solution remains perfectly clear after 10 minutes, the acid chloride may have hydrolyzed into an unreactive carboxylic acid due to moisture exposure.
Step 3: Propagation 5. Remove the ice bath and allow the reaction mixture to warm to room temperature. 6. Stir for 2 to 12 hours. Monitor the reaction progress via LC-MS or TLC.
-
Self-Validation Checkpoint: The secondary amine starting material will consume specific UV-active stains (like Ninhydrin), while the N-acyl product will generally be less polar and visible under shortwave UV (if an aromatic acid chloride is used) [3].
Step 4: Quench & Workup 7. Once complete, quench the reaction by adding 5.0 mL of saturated aqueous sodium bicarbonate (NaHCO3). Causality: This neutralizes any unreacted acid chloride, prevents the acidic cleavage of the methoxymethyl ether group, and dissolves the hydrochloride salts [3]. 8. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 5 mL). 9. Wash the combined organic layers with brine (10 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude amide.
Quantitative Data Summary
The steric hindrance of the 3-position substituents directly impacts reaction kinetics. The table below summarizes expected quantitative outcomes based on the class of acid chloride used.
| Acid Chloride Type | Example Reagent | Equivalents | Temp Profile | Time (h) | Expected Yield (%) | NMR Rotamer Observation |
| Unhindered Aliphatic | Acetyl chloride | 1.1 | 0 °C → RT | 2 - 4 | 85 - 95 | High (Distinct split peaks) |
| Aromatic | Benzoyl chloride | 1.2 | 0 °C → RT | 4 - 6 | 80 - 90 | Moderate (Broadened peaks) |
| Hindered Aliphatic | Pivaloyl chloride | 1.5 | RT → 40 °C | 12 - 24 | 60 - 75 | Very High (Complex spectra) |
Troubleshooting & Optimization
-
Incomplete Conversion: If LC-MS indicates unreacted piperidine after 12 hours, the steric bulk is likely hindering the reaction. Optimization: Add a catalytic amount (0.1 equiv) of 4-Dimethylaminopyridine (DMAP). DMAP acts as a highly reactive acyl transfer catalyst, forming an intermediate N-acylpyridinium salt that is far more susceptible to attack by hindered amines[3].
-
Complex NMR Spectra: The presence of the methoxymethyl and methyl groups at the 3-position, combined with the planar amide bond, guarantees restricted rotation [4]. If the 1H or 13C NMR spectrum appears to show a mixture of two compounds (rotamers), perform a variable-temperature (VT) NMR experiment in DMSO-d6 at 90 °C. The peaks will coalesce into a single set of signals, validating the purity of the product.
-
Discoloration: Piperidine derivatives can undergo oxidation if exposed to air/light [3]. Ensure the starting amine is colorless before use; if it is yellow or brown, distill it under reduced pressure prior to the reaction.
References
Application Note & Protocols: Strategic Synthesis of 3-Substituted Piperidines as Key Pharmaceutical Intermediates
Abstract
The 3-substituted piperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous blockbuster pharmaceuticals, including the anti-cancer agent Niraparib and the antipsychotic Preclamol.[1][2][3] Its prevalence stems from the three-dimensional architecture and basic nitrogen atom, which facilitate precise interactions with biological targets.[4] However, the synthesis of these intermediates, particularly in an enantiomerically pure form, presents significant challenges. Direct functionalization of the piperidine ring at the C3 position is electronically disfavored compared to the C2 or C4 positions.[5][6] This guide provides an in-depth exploration of modern, field-proven synthetic strategies to overcome these hurdles, complete with detailed, step-by-step protocols for researchers in drug development. We will focus on three principal, authoritative strategies: the asymmetric functionalization of pyridine, the de novo synthesis from chiral pool starting materials, and an indirect C-H functionalization approach.
Strategic Overview of Synthetic Pathways
The preparation of 3-substituted piperidines requires a deliberate synthetic design to control regioselectivity and, critically, stereochemistry. Traditional methods often relied on lengthy synthetic sequences or classical resolution of racemates, which are inefficient for large-scale production.[2][5] Modern organic synthesis offers several elegant and efficient solutions. The choice of strategy depends on factors such as the availability of starting materials, the desired substitution pattern, and the need for enantiopurity.
The primary strategies discussed herein are:
-
Asymmetric Synthesis from Pyridine Derivatives: A highly convergent and enantioselective approach that builds the desired stereocenter on a partially reduced pyridine ring using transition-metal catalysis.
-
De Novo Synthesis from the Chiral Pool: A linear approach that constructs the piperidine ring from an existing, enantiopure starting material, such as an amino acid.
-
Indirect C-H Functionalization: An innovative method that circumvents the low reactivity of the C3 C-H bond by transforming a tetrahydropyridine into a reactive intermediate that directs functionalization to the desired position.
Figure 1: Overview of major synthetic routes to 3-substituted piperidines.
The Premier Approach: Asymmetric Synthesis from Pyridine
This strategy has emerged as a state-of-the-art method for accessing a wide array of enantioenriched 3-aryl and 3-vinyl piperidines.[7] It is a three-step sequence that begins with readily available pyridine and offers exceptional control over enantioselectivity.[2][8] The key transformation is a Rhodium-catalyzed asymmetric reductive Heck reaction.[1][9]
Causality and Expertise: The challenge with pyridine is its aromatic stability. A direct enantioselective functionalization is energetically costly.[3][7] This strategy elegantly circumvents this by first partially reducing pyridine to a more reactive dihydropyridine intermediate. This sets the stage for a highly regio- and enantioselective carbometalation, which would not be possible on the aromatic pyridine ring itself. The final reduction then yields the saturated piperidine core.[2][7]
Figure 2: Workflow for the asymmetric synthesis of 3-substituted piperidines from pyridine.
Protocol 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate (Dihydropyridine Precursor)
This protocol describes the partial reduction of pyridine to form the activated dihydropyridine substrate required for the subsequent catalytic reaction.[9]
Materials:
-
Sodium borohydride (NaBH₄)
-
Pyridine
-
Phenyl chloroformate
-
Methanol (MeOH), anhydrous
-
Diethyl ether (Et₂O)
-
1 M Sodium hydroxide (NaOH), 1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask, magnetic stirrer, dropping funnel, low-temperature bath (-78 °C)
Procedure:
-
To a Schlenk flask containing a solution of NaBH₄ (1.0 eq) and pyridine (1.0 eq) in anhydrous MeOH at -78 °C under a nitrogen atmosphere, add phenyl chloroformate (1.0 eq) dropwise.
-
Maintain the reaction mixture at -78 °C and stir for 3 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with Et₂O (3 x volumes).
-
Combine the organic layers and wash sequentially with 1 M NaOH (2x) and 1 M HCl (2x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from methanol to yield the dihydropyridine as a white solid.[9]
Protocol 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction
This is the key enantioselective step. The choice of chiral ligand is crucial for achieving high enantiomeric excess (ee).[9]
Materials:
-
[Rh(cod)OH]₂ or equivalent Rhodium precatalyst
-
Chiral phosphine ligand (e.g., (S)-Segphos)
-
Cesium hydroxide (CsOH), 50 wt% aqueous solution
-
Arylboronic acid (1.5 - 3.0 eq)
-
Phenyl pyridine-1(2H)-carboxylate (from Protocol 1, 1.0 eq)
-
Solvent system: Toluene, Tetrahydro-2H-pyran (THP), Water
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In a glovebox, add [Rh(cod)OH]₂ (3 mol%) and (S)-Segphos (7 mol%) to a vial.
-
Seal the vial, remove from the glovebox, and purge with argon.
-
Add the solvent system (Toluene/THP/H₂O in a 1:1:1 ratio) followed by aqueous CsOH (2.0 eq).
-
Stir the catalyst solution at 70 °C for 10 minutes.
-
Add the arylboronic acid (3.0 eq) followed by the dihydropyridine substrate (1.0 eq).
-
Stir the resulting mixture at 70 °C for 20 hours.
-
Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature, dilute with Et₂O, and proceed with aqueous workup and purification by column chromatography.[9]
Protocol 3: Final Reduction and Deprotection
This final step yields the target 3-substituted piperidine.
Materials:
-
3-Substituted tetrahydropyridine (from Protocol 2)
-
Palladium on carbon (10% Pd/C)
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Hydrogen source (balloon or Parr hydrogenator)
Procedure:
-
Dissolve the enantioenriched tetrahydropyridine in MeOH in a flask suitable for hydrogenation.
-
Carefully add a catalytic amount of 10% Pd/C under an inert atmosphere.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
To the filtrate, add an aqueous solution of KOH and stir to effect carbamate deprotection.
-
Extract the product into an organic solvent, dry, and concentrate to yield the final 3-substituted piperidine. This two-step, one-pot procedure can afford yields of 70-80%.[2][7]
| Arylboronic Acid Substituent | Yield (%) | Enantiomeric Excess (ee, %) |
| 4-Methoxy-phenyl | 94 | 99 |
| 4-Fluoro-phenyl | 91 | 99 |
| 3-Chloro-phenyl | 85 | >99 |
| Phenyl | 80 | 99 |
| 1-Naphthyl | 41 | 99 |
| Data derived from reported findings for illustrative purposes.[2] |
De Novo Synthesis from the Chiral Pool: The L-Glutamic Acid Approach
This strategy leverages the inherent chirality of natural products to construct the piperidine ring. L-glutamic acid is an inexpensive and readily available starting material for producing enantiomerically pure 3-amino piperidine derivatives, which are valuable pharmaceutical intermediates.
Causality and Expertise: The logic here is to transfer the stereocenter from the starting material directly into the final product. This avoids the need for asymmetric catalysis or chiral resolution. The synthesis involves a linear sequence of reliable, high-yielding reactions: protection of the amine, reduction of the carboxylic acids to alcohols, activation of the alcohols (e.g., as tosylates), and finally, an intramolecular cyclization with an amine to form the piperidine ring. The N-Boc protecting group is ideal as it is stable to the reaction conditions and easily removed.
Figure 3: Synthetic pathway from L-glutamic acid to a 3-substituted piperidine.
Protocol 4: Key Transformations for Synthesis from L-Glutamic Acid
This protocol summarizes the key steps in the multi-step synthesis.
Materials:
-
L-Glutamic acid
-
Thionyl chloride (SOCl₂), Ethanol (EtOH)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium borohydride (NaBH₄), THF
-
p-Toluenesulfonyl chloride (TsCl), Pyridine
-
Primary amine (e.g., benzylamine)
-
Potassium carbonate (K₂CO₃), Acetonitrile
Procedure (Summarized):
-
Esterification: Convert L-glutamic acid to its diethyl ester by reacting with SOCl₂ in EtOH.
-
N-Protection: Protect the amine group with (Boc)₂O to form the N-Boc protected diester.
-
Reduction: Reduce the diester to the corresponding diol using NaBH₄ in a suitable solvent like THF.
-
Activation: Convert the diol into a ditosylate by reacting with TsCl in pyridine. The tosyl groups are excellent leaving groups for the subsequent cyclization.
-
Cyclization: React the ditosylate with a primary amine (e.g., benzylamine) in the presence of a base like K₂CO₃ in acetonitrile. The amine displaces both tosylates in an intramolecular Sₙ2 reaction to form the N-substituted, 3-(N-Boc amino) piperidine.
-
The overall yields for this five-step process are reported to be in the range of 44% to 55%.
Indirect C-H Functionalization via Cyclopropanation
Directly activating the C3 C-H bond of a piperidine is challenging due to the electron-withdrawing inductive effect of the nitrogen atom, which deactivates the adjacent C-H bonds.[6][10] This strategy circumvents the problem by first creating a strained cyclopropane ring fused to the piperidine precursor, which can then be opened regioselectively.
Causality and Expertise: The key is to transform the unreactive C3 position into a site of controlled reactivity. This is achieved by first synthesizing an N-Boc-tetrahydropyridine. Asymmetric cyclopropanation of the double bond creates a bicyclic intermediate. This strained three-membered ring is now susceptible to reductive ring-opening. The regioselectivity of the ring-opening is controlled to cleave the bond that results in the formation of a C3-substituted product.[6][11]
Figure 4: Workflow for indirect C3-functionalization via cyclopropanation.
Protocol 5: Asymmetric Cyclopropanation of N-Boc-tetrahydropyridine
Materials:
-
N-Boc-1,2,3,6-tetrahydropyridine
-
Dirhodium catalyst (e.g., Rh₂(R-TCPTAD)₄)
-
Aryl diazoacetate
-
Anhydrous solvent (e.g., dichloromethane)
-
Syringe pump
Procedure:
-
In a flask under an inert atmosphere, dissolve N-Boc-tetrahydropyridine and the dirhodium catalyst in the anhydrous solvent.
-
Using a syringe pump, slowly add a solution of the aryl diazoacetate over several hours. The slow addition is critical to maintain a low concentration of the reactive carbene intermediate and minimize side reactions.
-
Stir the reaction at the appropriate temperature (e.g., 39 °C) and monitor by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure and purify by column chromatography to isolate the cyclopropanated product.[6]
Troubleshooting and Method Comparison
| Strategy | Advantages | Disadvantages | Best Suited For |
| Asymmetric Synthesis from Pyridine | High enantioselectivity, broad substrate scope (aryl & vinyl), convergent.[2][7] | Requires transition metal catalysts which can be expensive; handling of boronic acids. | Rapid generation of diverse libraries of chiral 3-aryl piperidines. |
| De Novo from Chiral Pool | Avoids need for asymmetric catalysis/resolution, uses inexpensive starting materials. | Linear synthesis can be lengthy, overall yield may be lower. | Synthesis of specific, highly functionalized piperidines (e.g., 3-amino). |
| Indirect C-H Functionalization | Innovative approach to a difficult transformation, good stereocontrol.[6] | Requires synthesis of specific precursors (tetrahydropyridines, diazoacetates). | Accessing C3-alkylated piperidines not easily made by other methods. |
Common Problem: Poor regioselectivity, yielding a mixture of 2-, 3-, and 4-substituted isomers. Solution: This is most common when attempting direct functionalization of pyridine. Ensure the directing effects of any existing substituents favor C3 substitution. For metal-catalyzed reactions, the choice of ligand is critical for controlling regioselectivity. The Rh-catalyzed approach described in Section 2 generally provides excellent regiocontrol for the 3-position.[11]
Conclusion
The synthesis of 3-substituted piperidines is a cornerstone of modern pharmaceutical development. While challenges in regioselectivity and stereocontrol exist, the advanced strategies outlined in this guide provide robust and reliable solutions. The rhodium-catalyzed asymmetric functionalization of pyridine offers a powerful and versatile route for generating diverse libraries of drug-like molecules. For specific targets, de novo synthesis from the chiral pool provides absolute stereochemical control, while indirect C-H functionalization opens doors to unique substitution patterns. By understanding the causality behind these expert-validated protocols, researchers can confidently and efficiently prepare the key intermediates necessary to drive the discovery of next-generation therapeutics.
References
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines From Arylboronic Acids and Pyridine. Faculty, Staff and Student Publications. [Link]
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]
-
Fletcher, S. P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
-
Yadav, J. S., et al. (2022). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
-
Groves, D. M., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. White Rose Research Online. [Link]
-
Zarubina, V., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Liu, W., et al. (2017). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition. [Link]
-
Liu, W., et al. (2017). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Me. Angewandte Chemie. [Link]
-
Overman, L. E., et al. (2006). Synthesis of 3,4-Disubstituted Piperidines by Carbonyl Ene and Prins Cyclizations. The Journal of Organic Chemistry. [Link]
-
Liu, W., et al. (2017). Synthetic strategies towards C−H functionalization of piperidines at C2, C3 and C4. ResearchGate. [Link]
-
Organic Chemistry Portal. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Synthesis-Reaction.com. [Link]
-
Karanfil, A., et al. (2012). A [3+3] cyclization strategy for asymmetric synthesis of alkyl substituted piperidine-2-ones using 1,2-cyclic sulfamidates. R Discovery. [Link]
-
Zarubina, V., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Organic-Chemistry.org. [Link]
-
ResearchGate. (n.d.). Examples of biologically active 3-substituted piperidines. ResearchGate. [Link]
-
Smith, S. W., et al. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation. PMC. [Link]
-
Ravi, S., et al. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. White Rose Research Online. [Link]
-
O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space. RSC Medicinal Chemistry. [Link]
-
Wang, Z., et al. (2025). Synthesis of Chiral 3-Piperidin-2-ones and 3-Piperidines via Ni-Catalyzed Reductive Coupling. Semantic Scholar. [Link]
-
Contente, M. L., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications. [Link]
-
Tborras, V., et al. (2020). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). PMC. [Link]
-
Nicastri, M. C., et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]
Sources
- 1. "Catalytic Enantioselective Synthesis of 3-Piperidines From Arylboronic" by Sourabh Mishra, Sedef Karabiyikoglu et al. [digitalcommons.library.tmc.edu]
- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. lifechemicals.com [lifechemicals.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 10. d-nb.info [d-nb.info]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Improving Yield of 3-(Methoxymethyl)-3-methylpiperidine Coupling Reactions
Welcome to the technical support center for optimizing coupling reactions with 3-(Methoxymethyl)-3-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges when incorporating this sterically hindered secondary amine into their target molecules. Drawing from established literature and field-proven insights, this document provides a series of troubleshooting guides and frequently asked questions in a direct Q&A format to address specific experimental issues and enhance your reaction yields.
Introduction: The Challenge of Steric Hindrance
3-(Methoxymethyl)-3-methylpiperidine is a valuable building block in medicinal chemistry. However, its structure presents a significant synthetic challenge. The presence of two substituents at the C3 position creates substantial steric bulk around the nitrogen atom. This steric hindrance can impede the approach of the amine to the metal center in common cross-coupling reactions, most notably the Buchwald-Hartwig amination, leading to sluggish reactions, low conversions, and the formation of undesirable side products.[1][2][3][4]
This guide focuses on diagnosing and solving these common issues through rational adjustments to reaction parameters.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My standard Buchwald-Hartwig amination protocol is giving low to no yield with 3-(Methoxymethyl)-3-methylpiperidine. What is the primary cause?
A1: The primary culprit is almost certainly steric hindrance. The catalytic cycle of the Buchwald-Hartwig amination involves the coordination of the amine to a palladium(II) intermediate.[5][6] The bulky methyl and methoxymethyl groups at the C3 position of the piperidine ring physically obstruct this coordination, increasing the activation energy of this crucial step and slowing down the entire catalytic cycle.[3] Standard catalyst systems, particularly those with smaller phosphine ligands (e.g., PPh₃), are often ineffective at overcoming this steric barrier.
Caption: Steric hindrance preventing amine coordination to the Pd-complex.
Q2: Which catalyst and ligand combination is most effective for coupling this hindered amine?
A2: To overcome steric hindrance, the palladium catalyst must be supported by ligands that are both bulky and electron-rich.[7] Bulky ligands promote the formation of a highly reactive, monoligated L-Pd(0) species, which is crucial for the oxidative addition step.[6] Electron-donating properties, in turn, accelerate the final reductive elimination step to release the product and regenerate the catalyst.
For sterically demanding secondary amines, the "Buchwald ligands" (biaryl monophosphine ligands) are the industry standard.[6][7] High-throughput experimentation has consistently shown that specific ligand families are superior for these challenging couplings.[8]
| Ligand Family | Example Ligands | Key Advantages for Hindered Amines | Typical Pd Precursor |
| Dialkylbiaryl Phosphines | XPhos, SPhos, RuPhos | Highly active, promote fast reductive elimination. Generally the first choice for hindered substrates.[7] | Pd₂(dba)₃, Pd(OAc)₂ |
| Ferrocenyl Phosphines | tBuXPhos, tBuBrettPhos | Extremely bulky and electron-rich, often successful when other ligands fail.[9] | G3/G4 Precatalysts |
| Wide Bite-Angle Ligands | Xantphos | Can be effective in suppressing side reactions like β-hydride elimination.[10] | Pd₂(dba)₃ |
Recommendation: Start with a G3 or G4 palladium precatalyst featuring a dialkylbiaryl phosphine ligand like XPhos or RuPhos . These integrated precatalysts are often more stable and provide more reproducible results by ensuring the efficient generation of the active Pd(0) species.[11]
Q3: How does the choice of base affect the reaction, and which one should I use?
A3: The base plays a critical role in the catalytic cycle by deprotonating the amine-palladium complex to form the key palladium-amido intermediate, which precedes reductive elimination.[6] For a hindered and weakly nucleophilic amine like 3-(Methoxymethyl)-3-methylpiperidine, a strong, non-nucleophilic base is typically required to drive the reaction forward.
-
Strong Alkoxide Bases (NaOt-Bu, KOt-Bu, LiHMDS): These are the most common and often most effective bases for hindered amine couplings.[5] Sodium tert-butoxide (NaOt-Bu) is an excellent starting point.
-
Carbonate/Phosphate Bases (Cs₂CO₃, K₃PO₄): These are weaker bases and are generally used when your substrate contains base-sensitive functional groups (e.g., esters, nitriles).[11] However, they often require higher temperatures and longer reaction times for hindered substrates and may result in lower yields.[5]
Causality: A stronger base facilitates a more rapid and irreversible deprotonation of the coordinated amine, increasing the concentration of the palladium-amido intermediate and favoring the forward reaction towards reductive elimination. Weaker bases can lead to an equilibrium that lies on the side of the amine-palladium complex, stalling the catalytic cycle.
Troubleshooting Tip: If you observe decomposition of your starting material or product, consider switching from an alkoxide base to a weaker inorganic base like Cs₂CO₃ and increasing the reaction temperature.
Q4: I'm observing significant hydrodehalogenation of my aryl halide starting material. How can I minimize this side reaction?
A4: Hydrodehalogenation, where the aryl halide is converted to an arene, is a common side reaction in Buchwald-Hartwig aminations.[12][13] It can arise from two primary pathways: (1) β-hydride elimination from the palladium-amido intermediate, or (2) reaction of the palladium-aryl intermediate with trace water or other proton sources.
With hindered amines, the desired reductive elimination step can be slow, giving the competing hydrodehalogenation pathway more time to occur.[13]
Strategies to Minimize Hydrodehalogenation:
-
Ensure Anhydrous Conditions: Rigorously dry your solvent and reagents. Residual water can be a proton source that quenches the organopalladium intermediate.[12]
-
Use a Bulky Ligand: Ligands like XPhos or tBuXPhos can create a sterically crowded environment around the palladium center that disfavors side reactions.
-
Modify the Base: In some cases, a very strong base can promote side reactions. Switching to a slightly weaker base (e.g., from LiHMDS to NaOt-Bu or Cs₂CO₃) may help, though this can also slow down the desired reaction.
-
Use a Precatalyst: Well-defined palladium precatalysts can help ensure a clean and rapid initiation of the catalytic cycle, sometimes reducing the opportunity for side reactions to occur.[11]
Process Optimization Workflow
When troubleshooting a low-yielding coupling reaction with 3-(Methoxymethyl)-3-methylpiperidine, a systematic approach is essential. The following workflow can guide your optimization efforts.
Caption: A systematic workflow for troubleshooting coupling reactions.
Detailed Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a robust starting point for the coupling of an aryl bromide with 3-(Methoxymethyl)-3-methylpiperidine.
Reagents & Equipment:
-
Aryl Bromide (1.0 eq)
-
3-(Methoxymethyl)-3-methylpiperidine (1.2 - 1.5 eq)
-
RuPhos G3 Precatalyst (1-2 mol%)
-
Sodium tert-butoxide (1.4 - 2.0 eq)
-
Anhydrous Toluene (to make a 0.1 - 0.5 M solution with respect to the aryl bromide)
-
Oven-dried glassware, magnetic stir bar, condenser, and a nitrogen or argon manifold.
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Assemble the reaction flask and condenser, and flame-dry under vacuum. Backfill the apparatus with an inert gas (Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: To the reaction flask, add the RuPhos G3 precatalyst, sodium tert-butoxide, and the aryl bromide.
-
Solvent and Amine Addition: Add anhydrous toluene via syringe, followed by the 3-(Methoxymethyl)-3-methylpiperidine.
-
Reaction Conditions: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours. If the reaction stalls, an additional charge of the catalyst (0.5 mol%) can be added.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water. Dilute with an organic solvent like ethyl acetate or dichloromethane.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product using flash column chromatography on silica gel to obtain the desired N-aryl piperidine.
Self-Validation: The success of this protocol relies on the strict adherence to anhydrous and oxygen-free conditions.[12] The use of a well-defined precatalyst like RuPhos G3 minimizes variability in generating the active catalyst, leading to more reproducible outcomes.[11]
References
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Available at: [Link]
-
Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. (2019). Organic Process Research & Development. Available at: [Link]
-
Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. (2020). PubMed - NIH. Available at: [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Available at: [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Organic Chemistry Portal. Available at: [Link]
-
The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. (2019). ACS Publications. Available at: [Link]
-
Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. (2020). ACS Catalysis. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. Available at: [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). PMC. Available at: [Link]
-
Buchwald-Hartwig Amination. (n.d.). Wordpress. Available at: [Link]
-
Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. (2020). Semantic Scholar. Available at: [Link]
-
Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation. (2022). RSC Advances. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. Available at: [Link]
Sources
- 1. Cu-Catalyzed C-N Coupling with Sterically Hindered Partners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. jmcct.com [jmcct.com]
- 13. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01687G [pubs.rsc.org]
handling hygroscopicity of 3-(Methoxymethyl)-3-methylpiperidine hydrochloride
Technical Support Center: 3-(Methoxymethyl)-3-methylpiperidine hydrochloride
Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to address the primary challenge associated with this compound: its hygroscopicity. As an amine hydrochloride salt, this molecule has a strong affinity for atmospheric moisture, a characteristic that can significantly impact experimental accuracy, reproducibility, and material integrity. This guide provides field-proven troubleshooting protocols and in-depth FAQs to ensure you can handle, store, and utilize this compound with confidence and precision.
Troubleshooting Guide: Common Experimental Issues
This section directly addresses specific problems you may encounter during your work. The solutions provided are based on established laboratory best practices for handling hygroscopic materials.
Question 1: I'm trying to weigh this compound on an analytical balance, but the mass reading is continuously increasing. How can I obtain an accurate weight?
Answer:
This phenomenon is a classic indicator of a hygroscopic substance actively absorbing moisture from the air.[1][2] The constant weight gain means you are measuring the combined mass of your compound and the newly acquired water, which will lead to significant errors in molar calculations.
Underlying Cause: The polar nature of the hydrochloride salt and the amine functional group readily attracts and binds with water molecules from the ambient atmosphere. The longer the compound is exposed, the more water it will absorb.
Recommended Solutions:
-
Rapid Weighing Technique: The most straightforward approach is to minimize exposure time. Have all your equipment ready. Tare the weigh boat or paper, add the compound as quickly as possible, and record the first stable reading you observe.[3][4] This method is suitable for less sensitive applications where minor variations are tolerable.
-
Weighing in a Closed Vessel (Preferred Method): For higher accuracy, weigh the compound in a sealable container like a glass vial with a screw cap or a weighing bottle.[1][5] This is the most reliable method outside of a controlled atmosphere. The detailed protocol is outlined below.
Protocol: Accurate Weighing Using a Closed Vessel
-
Place a clean, dry vial with its cap on the analytical balance pan.
-
Tare the balance to zero.
-
Remove the vial from the balance. Quickly add the approximate amount of this compound and immediately secure the cap.
-
Place the capped vial back on the balance.
-
Record the stable mass. This value represents the accurate weight of the dry compound, as it was protected from atmospheric moisture during the measurement.
-
The compound can then be dissolved directly in the vial by adding a suitable anhydrous solvent for quantitative transfer.
-
Controlled Atmosphere Weighing: For applications demanding the highest precision (e.g., preparing analytical standards), weighing should be performed inside a controlled, low-humidity environment like a glove box or a glove bag.[6][7][8]
dot
Caption: Workflow for accurate weighing of hygroscopic compounds.
Question 2: My stock of this compound has formed hard clumps or has a "wet" appearance. Is it still usable?
Answer:
This indicates significant water absorption.[3][9] While the compound may not be decomposed, its integrity is compromised for quantitative use. The presence of water alters the formula weight, and the physical state makes it difficult to handle and dispense accurately.[9]
Recommended Solutions:
-
Physical Separation (for immediate, non-critical use): You can use a spatula to break up the clumps.[3] However, be aware that the material is still hydrated, and any weight taken will not be of the pure, anhydrous compound. This is only advisable for qualitative or screening experiments where exact concentration is not paramount.
-
Drying the Compound: It is possible to remove the absorbed water, but this must be done carefully to avoid thermal degradation.
-
Vacuum Desiccation (Safest Method): Place the clumped material in an open container (e.g., a watch glass) inside a desiccator containing a strong drying agent (desiccant) like anhydrous calcium sulfate (Drierite®) or phosphorus pentoxide. Apply a vacuum to the desiccator. This process can take several hours to days but is the gentlest method.[10]
-
Vacuum Oven: For faster drying, use a vacuum oven at a low temperature. Caution: It is critical to first determine the compound's melting point and decomposition temperature before applying heat. Gentle heating (e.g., 30-40°C) under a high vacuum is a common starting point.[3] Always perform a small-scale test first.
-
Question 3: I need to prepare multiple, highly accurate solutions for a dose-response study. How can I overcome the hygroscopicity to ensure consistent concentrations?
Answer:
For applications requiring high precision and consistency across multiple samples, direct weighing of small quantities of a hygroscopic solid is a major source of error. The best practice is to prepare a concentrated stock solution from a larger, more accurately determined mass of the compound.[5][8]
Protocol: Stock Solution Preparation
-
Use a brand-new, unopened bottle of this compound if possible.
-
Weigh the entire bottle (or a substantial amount, >1g) using the closed-vessel technique described in Question 1 to get an accurate mass.
-
Quantitatively transfer the weighed compound to a volumetric flask. This can be done by dissolving the compound in a small amount of a suitable anhydrous solvent (e.g., anhydrous ethanol, DMSO) directly in the weighing vessel and transferring the solution, rinsing the vessel multiple times with the solvent and adding the rinsings to the flask.
-
Add the anhydrous solvent to the volumetric flask until it is about 80% full. Swirl to ensure complete dissolution.
-
Finally, add the solvent to the calibration mark, cap the flask, and invert it several times to ensure homogeneity.
-
This stable, concentrated stock solution can now be accurately diluted to prepare your working solutions. Store the stock solution in a tightly sealed container, preferably with a septum for withdrawal via syringe, and in the refrigerator as recommended.[11]
Frequently Asked Questions (FAQs)
| Physicochemical Properties | |
| CAS Number | 955027-76-6[11] |
| Molecular Formula | C8H17NO · HCl |
| Molecular Weight | 179.69 g/mol [11] |
| Physical Form | Solid[11] |
| Recommended Storage | Refrigerator (2-8°C)[11] |
| Key Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation[11][12] |
Q: What is the best way to store this compound to maintain its integrity?
A: Proper storage is the most critical step in managing hygroscopicity.[3]
-
Primary Container: Always keep the compound in a tightly sealed, airtight container.[9] Immediately after dispensing, close the container securely. For extra protection, you can wrap the cap-bottle interface with Parafilm®.[13]
-
Secondary Containment (Desiccator): For long-term storage or for labs in humid environments, place the primary container inside a desiccator cabinet or a vacuum desiccator.[14][15] The desiccator should contain an active desiccant like silica gel (preferably with a color indicator to show when it's saturated) or molecular sieves.
-
Temperature: Adhere to the supplier's recommendation of refrigerator storage.[11] A cool, dry place minimizes moisture exposure.[3] Important: When removing the container from the refrigerator, allow it to equilibrate to room temperature before opening. This prevents atmospheric moisture from condensing on the cold solid.
dot
Caption: Recommended storage workflow for hygroscopic compounds.
Q: Why is this compound supplied as a hydrochloride salt?
A: The parent molecule, 3-(methoxymethyl)-3-methylpiperidine, is an amine. Amines are often converted to their hydrochloride salts for several practical reasons in research and drug development. This process typically enhances the compound's stability and increases its solubility in water and other polar protic solvents, which can be advantageous for creating formulations and stock solutions.[16]
Q: What safety precautions should I take when handling this compound?
A: Based on safety data, this compound is harmful if swallowed and causes skin and serious eye irritation.[11][12] Therefore, standard personal protective equipment (PPE) is required. This includes:
-
Safety glasses or goggles
-
A lab coat
-
Chemically resistant gloves (e.g., nitrile)
Always handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhaling any fine dust particles.
References
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from TutorChase. [Link]
-
GenFollower. (2026, January 30). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. Retrieved from GenFollower. [Link]
-
CoreChem. (2024, January 19). Hygroscopic: What it Means, What You Need to Know. Retrieved from CoreChem. [Link]
-
ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved from ResearchGate. [Link]
-
Athabasca University. (n.d.). Technique: Weighing Objects. Retrieved from Athabasca University. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from University of Rochester. [Link]
- Google Patents. (n.d.). EP0645440A2 - Process using amine blends to inhibit chloride corrosion in wet hydrocarbon condensing systems.
-
University of Pittsburgh, Wipf Group. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from University of Pittsburgh. [Link]
-
B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents. Retrieved from B&M Scientific. [Link]
-
Purdue University, Department of Chemistry. (n.d.). Amines. Retrieved from Purdue University. [Link]
-
HepatoChem. (2016, September 14). How do you handle hygroscopic salts? Retrieved from HepatoChem. [Link]
-
Protocol Online. (2010, July 17). Hygroscopic chemical...how to deal with? Retrieved from Protocol Online. [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Weighing Reactants and Reagents. Retrieved from University of Rochester. [Link]
Sources
- 1. genfollower.com [genfollower.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tutorchase.com [tutorchase.com]
- 4. selectscience.net [selectscience.net]
- 5. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. hepatochem.com [hepatochem.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 10. How To [chem.rochester.edu]
- 11. 3-(methoxymethyl)-3-methyl-piperidine hydrochloride | 955027-76-6 [sigmaaldrich.com]
- 12. aaronchem.com [aaronchem.com]
- 13. researchgate.net [researchgate.net]
- 14. apolloscientific.co.uk [apolloscientific.co.uk]
- 15. How to Safely Store Lab Chemicals and Reagents - B&M Scientific [bmscientific.co.za]
- 16. Amines, [chemed.chem.purdue.edu]
troubleshooting low reactivity of gem-dimethyl substituted piperidines
Technical Support Center: Troubleshooting Low Reactivity in gem-Dimethyl Substituted Piperidines
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to incorporate gem-dimethyl piperidines (such as 2,2-dimethylpiperidine or 3,3-dimethylpiperidine) into complex drug scaffolds. The root cause of this low reactivity is fundamentally geometric. The gem-dimethyl substitution introduces extreme steric hindrance—either directly shielding the nucleophilic nitrogen (in the case of 2-position substitution) or locking the ring into unfavorable conformations via the Thorpe-Ingold effect (in 3- or 4-position substitutions)[1].
This guide provides field-proven, causality-driven troubleshooting protocols to overcome these kinetic barriers.
Diagnostic workflow for troubleshooting gem-dimethylpiperidine reactivity.
Module 1: Buchwald-Hartwig Cross-Coupling Failures
Q: My Buchwald-Hartwig amination with 2,2-dimethylpiperidine and an aryl chloride is stalling at 0% conversion. I am using Pd₂(dba)₃ and BINAP. What is going wrong?
The Causality: Your catalytic cycle is trapped at the amine coordination/deprotonation stage. While oxidative addition of the aryl chloride to the Pd(0) species occurs normally, the bulky 2,2-dimethyl groups physically prevent the secondary amine from displacing the halide on the Pd(II) complex. Furthermore, standard bidentate ligands like BINAP do not provide the necessary steric push to force the subsequent reductive elimination.
The Solution: You must switch to N-Heterocyclic Carbene (NHC) ligands, specifically SIPr (1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene), or highly bulky dialkylbiaryl phosphines like RuPhos. NHC ligands like SIPr are highly electron-donating (stabilizing the Pd center) and possess a "flexible bulk" that facilitates both the coordination of the hindered amine and dramatically accelerates reductive elimination[2][3].
Modified Buchwald-Hartwig cycle highlighting steps affected by steric hindrance.
Quantitative Comparison of Ligands for Hindered Amines Table 1: Representative yield comparison for the coupling of 2,2-dimethylpiperidine with chlorobenzene (1.2 equiv amine, 1.0 equiv Ar-Cl, NaOtBu, Toluene, 100 °C, 24h).
| Catalyst System | Ligand Type | Conversion (%) | Causality / Observation |
| Pd₂(dba)₃ / BINAP | Bidentate Phosphine | < 5% | Steric clash prevents amine coordination. |
| Pd(OAc)₂ / XPhos | Monodentate Biaryl | ~ 35% | Moderate reductive elimination rate. |
| Pd(OAc)₂ / RuPhos | Monodentate Biaryl | > 85% | Large binding pocket accommodates bulk. |
| [Pd(SIPr)(cin)Cl] | NHC (Carbene) | > 95% | Optimal steric pressure forces rapid reductive elimination[2]. |
Self-Validating Protocol: NHC-Catalyzed BHA of 2,2-Dimethylpiperidine Validation Checkpoint: The reaction mixture should turn from a pale yellow to a deep red/brown upon active catalyst formation.
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with [Pd(SIPr)(cin)Cl] (2 mol%) and sodium tert-butoxide (1.5 equiv).
-
Reagent Addition: Add the aryl chloride (1.0 equiv) and 2,2-dimethylpiperidine (1.2 equiv).
-
Solvent: Add anhydrous, degassed toluene (to reach 0.2 M concentration). Seal the tube.
-
Heating: Heat the mixture at 90 °C for 12–24 hours. Note: High temperature is required to overcome the activation energy barrier of the sterically crowded transition state.
-
Workup: Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite to remove Pd black and salts, and concentrate in vacuo.
Module 2: N-Acylation and Amide Coupling Bottlenecks
Q: I am trying to acylate 2,2-dimethylpiperidine using a standard carboxylic acid, EDC, and HOBt, but I only recover starting materials. How can I drive this forward?
The Causality: Standard carbodiimide coupling agents (EDC/HOBt) generate an active ester that is sufficiently reactive for primary or unhindered secondary amines. However, the nucleophilic trajectory (Bürgi-Dunitz angle) required for the nitrogen of 2,2-dimethylpiperidine to attack the carbonyl carbon is physically blocked by the adjacent methyl groups. The active ester simply hydrolyzes back to the acid before the amine can attack.
The Solution: You must bypass the active ester and use a highly reactive, small electrophile. Converting the carboxylic acid to an acyl chloride and using 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst is the standard rescue protocol[4]. DMAP attacks the acyl chloride to form an ultra-reactive acylpyridinium intermediate, which is highly susceptible to attack even by hindered amines.
Self-Validating Protocol: DMAP-Catalyzed Acylation Validation Checkpoint: The formation of white precipitates (triethylamine/DIPEA hydrochloride) immediately upon addition of the amine indicates successful generation of the acylpyridinium species.
-
Acid Chloride Generation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM (0.3 M). Add oxalyl chloride (1.2 equiv) dropwise at 0 °C, followed by 1 drop of anhydrous DMF (catalyst). Stir for 2 hours at room temperature, then concentrate in vacuo to remove excess oxalyl chloride.
-
Electrophile Activation: Redissolve the crude acyl chloride in anhydrous DCM. Cool to 0 °C. Add DMAP (0.2 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.5 equiv).
-
Amine Addition: Add 2,2-dimethylpiperidine (1.1 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench: Quench with saturated aqueous NaHCO₃, extract with DCM, and wash the organic layer with 1M HCl to remove unreacted DMAP and amine.
Module 3: Conformational Locking in 3,3- and 4,4-Dimethylpiperidines
Q: My 4,4-dimethylpiperidine is highly reactive at the nitrogen, but when I try to functionalize the 2-position via lithiation, the reaction fails. Why?
The Causality: This is a classic manifestation of the Thorpe-Ingold effect combined with 1,3-diaxial interactions. In a standard piperidine ring, the chair conformation rapidly flips. However, gem-dimethyl groups at the 4-position lock the ring conformation to minimize steric clashes. When you attempt an alpha-lithiation (at the 2-position), the incoming base or electrophile experiences severe 1,3-diaxial repulsion from the axial methyl group at the 4-position.
The Solution: To bypass this, use a directing group on the nitrogen (e.g., a Boc group) that forces the alpha-proton into a more accessible equatorial position, and utilize a highly coordinating base like sec-BuLi with TMEDA at extremely low temperatures (-78 °C) to stabilize the pre-lithiation complex.
Frequently Asked Questions (FAQs)
Q: Can I use microwave irradiation to force the alkylation of 2,2-dimethylpiperidine? A: Yes. Microwave heating can overcome the high activation enthalpy (ΔH‡) associated with sterically hindered Sₙ2 reactions. However, if the electrophile is prone to beta-hydride elimination (e.g., an alkyl halide with beta-hydrogens), the high temperatures will favor the E2 elimination pathway over Sₙ2. In these cases, use an alkyl triflate instead of a halide.
Q: Why does Boc-deprotection of my gem-dimethylpiperidine take so long? A: The bulky methyl groups physically shield the carbamate oxygen from protonation by the acid (e.g., TFA or HCl). You can accelerate this by using neat TFA or adding a cation scavenger like triisopropylsilane (TIPS) to drive the equilibrium forward by irreversibly trapping the tert-butyl carbocation[1].
References
-
[1] Title: tert-Butyl 4-cyano-2,2-dimethylpiperidine-1-carboxylate | 2122117-50-2 | Benchchem Source: benchchem.com URL: 1
-
[2] Title: Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions Source: nih.gov URL: 2
-
[3] Title: The Asymmetric Buchwald–Hartwig Amination Reaction Source: researchgate.net URL:3
-
[4] Title: US20230062861A1 - PPARg MODULATORS AND METHODS OF USE Source: google.com (Patents) URL:4
Sources
- 1. tert-Butyl 4-cyano-2,2-dimethylpiperidine-1-carboxylate | 2122117-50-2 | Benchchem [benchchem.com]
- 2. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US20230062861A1 - PPARg MODULATORS AND METHODS OF USE - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-(Methoxymethyl)-3-methylpiperidine Reaction Mixtures
Welcome to the Technical Support Center. This comprehensive guide provides advanced troubleshooting and field-validated purification protocols for 3-(Methoxymethyl)-3-methylpiperidine and its derivatives. This specific piperidine building block is critical in the synthesis of alpha2C adrenoceptor antagonists used for treating central and peripheral nervous system disorders . Due to its highly basic secondary amine and polar methoxymethyl ether moiety, researchers frequently encounter challenges such as chromatographic streaking, poor recovery, and hygroscopicity.
Part 1: Troubleshooting FAQs
Q1: Why does my product streak heavily on silica gel, resulting in co-elution with impurities? Causality & Solution: The secondary amine of 3-(Methoxymethyl)-3-methylpiperidine interacts strongly with the acidic silanol groups (Si-OH) on standard silica gel, causing irreversible binding and severe tailing. Fix: Passivate the silica column by pre-treating it with a basic modifier. Incorporate 1-2% Triethylamine (TEA) or aqueous ammonia into your eluent system. This competitively blocks the silanol sites, ensuring the amine elutes as a tight, symmetrical band .
Q2: My reaction mixture contains unreacted alkyl halides from the methoxymethylation step. How do I remove them without chromatography? Causality & Solution: Alkyl halides are neutral and lipophilic, whereas your target piperidine is highly basic. You can exploit this chemical divergence using an acid-base extraction. Fix: Extract the reaction mixture with 1M HCl. The basic piperidine protonates to form a water-soluble hydrochloride salt, migrating to the aqueous phase. The neutral alkyl halides remain in the organic phase and can be discarded. Subsequent basification of the aqueous phase (pH > 11) regenerates the free base for recovery.
Q3: The isolated free base is an oily liquid that degrades over time. How can I ensure long-term stability? Causality & Solution: Free base secondary amines are prone to atmospheric oxidation (forming N-oxides) and carbon dioxide absorption (forming carbamates). Fix: Convert the free base to its hydrochloride salt. The HCl salt is a stable, non-hygroscopic crystalline solid ideal for long-term storage and precise stoichiometric weighing in subsequent coupling reactions .
Part 2: Quantitative Data & Solvent Selection
Table 1: Partitioning Behavior (LogD) and Extraction Efficiency
| Phase State | pH Level | Dominant Species | Approx. LogD | Recommended Action |
| Aqueous Acid | pH 1 - 3 | Protonated Ammonium | < -1.5 | Wash with DCM to remove neutral impurities. |
| Aqueous Neutral | pH 7 | Mixed (Equilibrium) | ~ 0.5 | Avoid extractions; poor phase separation. |
| Aqueous Basic | pH 11 - 14 | Free Base Amine | > 1.8 | Extract with EtOAc or DCM to recover product. |
Table 2: TLC & Chromatographic Solvent Systems (Silica Gel)
| Solvent System (v/v/v) | Basic Modifier | Expected Rf | Application |
| Hexanes / EtOAc (50:50) | None | 0.0 - 0.1 (Streaks) | Not recommended. |
| DCM / MeOH / TEA (90:9:1) | 1% TEA | 0.35 - 0.45 | Standard purification of crude mixtures. |
| EtOAc / MeOH / NH₄OH (80:18:2) | 2% NH₄OH (aq) | 0.40 - 0.50 | High-polarity impurities removal. |
Part 3: Validated Experimental Protocols
Protocol A: Self-Validating Acid-Base Extraction
This protocol separates the target amine from neutral and acidic byproducts.
-
Initial Solubilization: Dissolve the crude reaction mixture in Dichloromethane (DCM) (10 mL/g of crude).
-
Acidic Extraction: Add 1M HCl (aq) in a 1:1 volume ratio. Shake vigorously in a separatory funnel and allow phases to separate.
-
Causality: The amine protonates, drastically shifting its solubility from the organic phase to the aqueous phase.
-
-
Phase Separation: Drain the lower DCM layer (contains neutral impurities). Retain the upper aqueous layer.
-
Validation Checkpoint: Spot the discarded DCM layer on a TLC plate and stain with Ninhydrin. If a red/purple spot appears, the amine is not fully protonated. Add more 1M HCl to the aqueous phase and re-extract.
-
-
Basification: Cool the aqueous layer to 0°C. Slowly add 2M NaOH (aq) dropwise until the pH reaches 11-12.
-
Validation Checkpoint: Test the aqueous layer with pH test strips. A pH < 11 will result in incomplete deprotonation and severe yield loss during the next step.
-
-
Recovery: Extract the basic aqueous phase three times with fresh DCM or Ethyl Acetate (EtOAc).
-
Drying: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude free base.
Protocol B: Hydrochloride Salt Formation & Crystallization
-
Dissolution: Dissolve the free base 3-(Methoxymethyl)-3-methylpiperidine in anhydrous Methyl tert-butyl ether (MTBE) (5 mL/g).
-
Salt Formation: Under a nitrogen atmosphere, slowly add 1.2 equivalents of 4M HCl in dioxane at 0°C.
-
Causality: The anhydrous environment prevents the formation of a sticky, hygroscopic hydrate, promoting immediate and clean crystallization.
-
-
Isolation: Stir for 30 minutes as a white precipitate forms. Filter the solid under a nitrogen blanket using a Büchner funnel.
-
Validation Checkpoint: Test the filtrate pH to ensure it is acidic; if neutral, add additional HCl in dioxane to precipitate remaining product.
-
-
Washing & Drying: Wash the filter cake with cold, anhydrous MTBE. Dry under high vacuum at 40°C for 12 hours to yield pure 3-(Methoxymethyl)-3-methylpiperidine hydrochloride.
Part 4: Visualizations
Fig 1. Acid-Base Extraction Workflow for 3-(Methoxymethyl)-3-methylpiperidine.
Fig 2. Decision Matrix for Chromatographic vs. Crystallization Purification.
References
- US Patent 8,492,549 B2 - 2,3-dihydrobenzo(1,4) dioxin-2-ylmethyl derivatives as alpha2C antagonists for use in the treatment of peripheric and central nervous system diseases. Google Patents.
- WO 2009/013390 A1 - 2,3-DIHYDROBENZO[1,4] DIOXIN-2-YLMETHYL DERIVATIVES AS ALPHA2C ANTAGONISTS. Google Patents.
Technical Support Center: Purifying Crude Products Containing 3-(Methoxymethyl)-3-methylpiperidine
For: Researchers, scientists, and drug development professionals.
This guide provides in-depth technical and practical advice for removing unreacted 3-(Methoxymethyl)-3-methylpiperidine, a common building block in medicinal chemistry, from crude reaction mixtures.[1] We will explore the underlying chemical principles of various purification strategies to empower you to troubleshoot and optimize your separation processes effectively.
Understanding the Impurity: 3-(Methoxymethyl)-3-methylpiperidine
Success in purification begins with understanding the physicochemical properties of the impurity you need to remove. 3-(Methoxymethyl)-3-methylpiperidine is a secondary amine, and its basicity is the key to its separation from many neutral or acidic target products.
| Property | Value | Significance for Purification |
| Molecular Formula | C₇H₁₅NO | Relatively small and non-polar, aside from the basic nitrogen. |
| Molecular Weight | 129.20 g/mol | [2] |
| pKa (Conjugate Acid) | ~10-11 (Estimated) | The basic nitrogen is readily protonated by dilute acids, a critical property for acid-base extraction. The pKa is estimated based on similar piperidine structures.[3] |
| Physical Form | Solid (as HCl salt) or Oil (as free base) | The free base is likely a liquid/oil at room temperature, making distillation a potential method. |
| Solubility | Soluble in many organic solvents. The protonated (salt) form is highly water-soluble. | This differential solubility is the foundation of liquid-liquid extraction techniques.[4] |
| Boiling Point | High (Estimated >150-180 °C) | Direct distillation may be challenging if the desired product has a similar boiling point or is thermally sensitive. |
Frequently Asked Questions (FAQs)
Q1: My TLC plate shows a streak for my crude product. What's causing this?
A: Streaking is a common issue when analyzing basic compounds like piperidine derivatives on standard silica gel.[5] The basic nitrogen atom interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, causing the compound to "stick" and move unevenly up the plate. This results in elongated or tailing spots.[6]
Q2: I performed an aqueous workup, but my NMR spectrum still shows the piperidine impurity. Why didn't the wash work?
A: A simple water wash is often insufficient. In its neutral (free base) form, 3-(Methoxymethyl)-3-methylpiperidine has significant solubility in organic solvents like ethyl acetate or dichloromethane. To effectively move it into the aqueous phase, you must first react it with an acid to form its water-soluble salt (a protonated ammonium species).[7]
Q3: Can I remove the unreacted piperidine by putting the crude mixture directly on a silica gel column?
A: While possible, it is often problematic. As with TLC, the basicity of the piperidine can lead to significant peak tailing and poor separation on a standard silica column.[8] This can result in contaminated fractions and lower yields of your desired product. The piperidine may bind irreversibly or elute very slowly and broadly across many fractions.
Q4: My desired product is also a basic amine. How can I separate it from the starting material?
A: This is a more challenging scenario where an acid-base extraction will not work. In this case, chromatographic methods are typically required. You will need to exploit other differences in properties, such as polarity or size, to achieve separation. Techniques like flash chromatography using a modified mobile phase or a different stationary phase are often successful.[8][9]
Purification Strategy Decision Guide
Choosing the right purification method is crucial for efficiency and success.[10] This decision tree can guide you to the most logical starting point based on the properties of your desired product.
Caption: Decision tree for selecting a primary purification method.
Troubleshooting Guides & Protocols
Method 1: Acid-Base Liquid-Liquid Extraction
Scientific Principle: This technique is the most effective first-line approach when your desired product is neutral or acidic. It exploits the basicity of the piperidine's nitrogen atom. By washing the organic solution of the crude product with a dilute aqueous acid (like 1 M HCl), the basic piperidine is protonated. This forms a water-soluble ammonium salt, which partitions into the aqueous layer, while the neutral/acidic organic product remains in the organic layer.[11]
Caption: Workflow for acid-base liquid-liquid extraction.
Step-by-Step Protocol: Acid-Base Extraction [11]
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Acidic Wash: Add an equal volume of 1 M aqueous HCl. Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release pressure.
-
Phase Separation: Allow the layers to separate. Drain the lower aqueous layer. Pro-Tip: To identify the layers, add a drop of water; the layer it joins is the aqueous one.
-
Repeat: Repeat the extraction of the organic layer with a fresh portion of 1 M HCl to ensure complete removal of the amine.
-
Neutralizing Wash: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by a wash with brine (saturated NaCl) to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.[11]
-
Validation: Check the purity of the product by TLC, LC-MS, or NMR to confirm the absence of the piperidine starting material.
Method 2: Flash Column Chromatography
Scientific Principle: When acid-base extraction is not an option (e.g., your product is also basic), chromatography is the method of choice.[12] This technique separates compounds based on their differential partitioning between a stationary phase (usually silica gel) and a mobile phase (the eluent).[13] For basic compounds like amines, standard silica can cause problems, but these can be overcome with specific modifications.
Troubleshooting Amine Purification on Silica Gel
| Issue | Cause | Solution |
| Peak Tailing / Streaking | Strong interaction between the basic amine and acidic silanol groups on the silica surface.[5] | 1. Mobile Phase Modifier: Add a small amount of a basic modifier like triethylamine (TEA) (0.1-2% v/v) or a 7N solution of ammonia in methanol (1-2%) to the eluent.[5][6] This "competes" for the acidic sites, allowing your compound to travel more cleanly. 2. Different Stationary Phase: Use a less acidic stationary phase like basic or neutral alumina, or commercially available amine-functionalized silica columns.[8][9][13] |
| No Elution of Compound | The compound is irreversibly bound to the silica gel due to a very strong acid-base interaction. | This indicates standard silica is not suitable. Switch to an amine-functionalized silica column or consider reversed-phase chromatography.[8] |
| Poor Separation from Desired Basic Product | The polarity difference between the starting material and the product is too small. | 1. Optimize Solvent System: Systematically screen different solvent systems (e.g., Hexanes/EtOAc, DCM/MeOH) on TLC plates to maximize the separation (ΔRf).[6] 2. Use a Gradient: Employ a shallow gradient of increasing polarity during the column run to improve resolution between closely eluting spots. |
Step-by-Step Protocol: Flash Chromatography with a TEA Modifier [5]
-
TLC Analysis: Develop a suitable solvent system using TLC. Add 0.5-1% triethylamine (TEA) to the eluent mixture (e.g., 90:10:1 Hexane:Ethyl Acetate:TEA). The ideal system should give your desired product an Rf value of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pack the column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly stronger solvent like DCM if solubility is an issue). Carefully load the solution onto the top of the silica bed.
-
Elution: Begin eluting with the mobile phase, starting with a low polarity and gradually increasing the polarity (gradient elution) if necessary.
-
Fraction Collection & Analysis: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent (and TEA) under reduced pressure. Pro-Tip: TEA is volatile and can usually be removed on a rotary evaporator, but co-evaporation with a solvent like toluene can aid its removal.[14]
Method 3: Crystallization / Recrystallization
Scientific Principle: If your desired product is a solid, crystallization can be a powerful purification technique, especially after a bulk purification step like extraction.[15] It relies on the principle that the desired compound and the impurities have different solubilities in a given solvent.[16] An ideal solvent will dissolve the product when hot but not when cold. As a saturated hot solution cools, the solubility of the product decreases, and it forms pure crystals, leaving the more soluble impurities (like the oily piperidine free base) behind in the solvent.[10]
Step-by-Step Protocol: Recrystallization [14]
-
Solvent Selection: In a test tube, test various solvents to find one that dissolves your crude product when hot but results in poor solubility at room temperature or upon cooling.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent and heat (e.g., on a hot plate) with stirring until the solid completely dissolves.[16]
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling often results in larger, purer crystals.[10] You can then place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities. Dry the crystals under vacuum to a constant weight.
References
- Benchchem. (n.d.). Application Notes & Protocols: Purification Techniques for Piperidine Derivatives.
-
PubChem. (n.d.). (R)-3-Methoxy-3-methylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Physics Department & Chemistry Department, Eastern Mediterranean University. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Hanson, J. E. (2020, December 29). How to remove excess starting material Pyrenecarboxyaldehyde? ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). WO2002085858A1 - Process for producing purified piperidine derivative.
- Shishkov, S. V., et al. (2023).
-
Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]
-
Kinesis. (2012, December 12). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2015, January 12). CWE of Piperidine. Retrieved from [Link]
-
Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]
-
CK-12 Foundation. (2026, March 2). Methods of Purification of Organic Compounds. Retrieved from [Link]
- Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
-
Amine Experts. (n.d.). Why Amine Systems Fail – An in-depth Study of Amine System Failures. ResearchGate. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2022, March 29). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. PMC. Retrieved from [Link]
-
PubChem. (n.d.). (3r)-3-[(3-Methoxyphenyl)methyl]piperidine. National Center for Biotechnology Information. Retrieved from [Link]
-
NCERT. (n.d.). PURIFICATION AND CRITERIA OF PURITY. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]
-
Biotage. (2023, January 19). When should I use an amine-bonded silica for flash chromatography? Retrieved from [Link]
- Bobbink, F. D., et al. (2016). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. ChemSusChem, 9(12), 1424-1429.
Sources
- 1. mdpi.com [mdpi.com]
- 2. (R)-3-Methoxy-3-methylpiperidine | C7H15NO | CID 96559184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. sciencemadness.org [sciencemadness.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. biotage.com [biotage.com]
- 9. biotage.com [biotage.com]
- 10. physics.emu.edu.tr [physics.emu.edu.tr]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. columbia.edu [columbia.edu]
- 14. benchchem.com [benchchem.com]
- 15. CK12-Foundation [flexbooks.ck12.org]
- 16. ncert.nic.in [ncert.nic.in]
Technical Support Center: Stability of 3-(Methoxymethyl)-3-methylpiperidine HCl Solutions
Welcome to the dedicated technical support guide for 3-(Methoxymethyl)-3-methylpiperidine HCl. This resource is designed for researchers, scientists, and drug development professionals to ensure the integrity and stability of this compound in solution throughout its experimental lifecycle. Here, we address common questions and troubleshooting scenarios in a direct Q&A format, grounding our advice in established scientific principles and regulatory standards.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for aqueous solutions of 3-(Methoxymethyl)-3-methylpiperidine HCl?
A1: Proper storage is the first line of defense against chemical degradation. Based on the compound's structure—a tertiary amine hydrochloride salt with an ether linkage—we recommend a multi-faceted approach to preservation.
For routine short-term laboratory use (up to 1-2 weeks), solutions can be stored in a refrigerator. For long-term storage, aliquoting and freezing is the preferred method. The hydrochloride salt form generally enhances stability in aqueous solution compared to the free base.[1]
Table 1: Recommended Storage Conditions for 3-(Methoxymethyl)-3-methylpiperidine HCl Solutions
| Parameter | Condition | Rationale |
| Temperature | 2-8°C (Refrigerator)[2] | Minimizes rates of potential hydrolytic and thermal degradation reactions.[2] |
| -20°C or lower (Freezer) | Recommended for long-term storage (>2 weeks) to significantly slow down all potential degradation pathways. Use aliquots to avoid freeze-thaw cycles. | |
| Light Exposure | Store in amber vials or protect from light. | Protects against potential photolytic degradation. As a best practice, all drug substances should be evaluated for photosensitivity as per ICH Q1B guidelines.[3][4][5] |
| Atmosphere | Tightly sealed containers. | Prevents solvent evaporation, which would alter the concentration, and minimizes exposure to atmospheric oxygen, reducing the risk of oxidative degradation. |
| Container Type | Chemically inert containers (e.g., Type I borosilicate glass, polypropylene). | Prevents leaching of contaminants from the container and adsorption of the analyte onto the container surface.[6] |
Q2: My HPLC analysis shows a new, unknown peak appearing over time. What is the likely degradation pathway?
A2: The appearance of a new peak is a classic indicator of degradation. Given the structure of 3-(Methoxymethyl)-3-methylpiperidine HCl, there are two primary, plausible degradation pathways under typical storage or stress conditions.
-
Acid-Catalyzed Hydrolysis of the Ether Linkage: The compound is an HCl salt, which creates a mildly acidic environment in aqueous solutions. This can facilitate the slow hydrolysis of the methoxymethyl ether bond.[7][8] This reaction is an acid-catalyzed nucleophilic substitution, where water acts as the nucleophile.[9][10] The cleavage would result in the formation of 3-(Hydroxymethyl)-3-methylpiperidine and methanol . The piperidine derivative formed would be more polar and thus would likely have a shorter retention time on a standard reversed-phase HPLC column.
-
Oxidation: The piperidine ring, particularly the nitrogen atom and adjacent carbons, can be susceptible to oxidation, especially in the presence of trace metal ions, oxygen, or peroxides.[1][11] This can lead to a variety of products, including N-oxides or ring-opened species. Oxidative degradants often have altered chromatographic behavior.
To confirm the degradation pathway, a forced degradation study is the definitive approach. This involves intentionally stressing the solution under various conditions to accelerate and identify potential degradation products.[12][13]
Troubleshooting Guides
Scenario 1: Unexpected Loss of Potency or Inconsistent Results
You observe that the biological or chemical activity of your stock solution has decreased, or your experimental results are not reproducible.
Potential Cause: Chemical degradation of the active compound.
Troubleshooting Workflow:
This workflow outlines the steps to confirm degradation and identify the cause.
Caption: Troubleshooting workflow for loss of compound potency.
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential for understanding the intrinsic stability of a molecule and developing stability-indicating analytical methods.[12][14] This protocol provides a starting point for stressing solutions of 3-(Methoxymethyl)-3-methylpiperidine HCl.
Objective: To intentionally degrade the compound under controlled conditions to identify potential degradation products and pathways.
Materials:
-
3-(Methoxymethyl)-3-methylpiperidine HCl
-
High-purity water (HPLC grade)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
HPLC system with UV/PDA and/or MS detector
-
pH meter, calibrated
-
Thermostatic oven and/or water bath
-
Photostability chamber (compliant with ICH Q1B options)[5]
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in high-purity water.
-
Set Up Stress Conditions: For each condition, mix the stock solution with the stressor in a 1:1 ratio in clear, inert vials. Include a control sample (stock solution with water) stored at 2-8°C.
-
Analyze Samples: At specified time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot from each condition. If necessary, neutralize the acidic and basic samples with an equimolar amount of base/acid, respectively, before analysis. Analyze all samples by a suitable stability-indicating HPLC method.
-
Evaluate Results: Compare the chromatograms of the stressed samples to the control. Aim for 5-20% degradation of the main peak for meaningful results.[12] Identify and quantify degradation products. If using an MS detector, obtain mass data for the new peaks to propose structures.
Table 2: Suggested Conditions for Forced Degradation Study
| Stress Condition | Reagent/Condition | Temperature | Typical Duration | Potential Pathway Targeted |
| Acid Hydrolysis | 0.1 M HCl[15] | 60-80°C | 2 - 48 hours | Ether cleavage[11] |
| Base Hydrolysis | 0.1 M NaOH[15] | 60-80°C | 2 - 48 hours | General base-catalyzed reactions |
| Oxidation | 3% H₂O₂[14][16] | Room Temp. | 8 - 24 hours | Oxidation of amine/ring[11] |
| Thermal | Stored in oven | 80°C | 24 - 72 hours | Thermolysis[1] |
| Photostability | ICH Q1B Option 1 or 2[3][5] | Room Temp. | Per guideline | Photolysis |
Workflow Diagram for Forced Degradation:
Caption: Experimental workflow for a forced degradation study.
References
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. (n.d.).
- What is the stability of piperidine? - Blog - Biosynce. (2025, August 25).
- Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency.
- ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998, January 1). European Medicines Agency.
- FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. (n.d.). ECA Academy.
- Different reaction conditions for hydrolysis of ethers and epoxides. (2025, January 30). Chemistry Stack Exchange.
- Understanding ICH Photostability Testing. (n.d.). Q-Lab.
- What are the storage stability of Piperidine Series compounds over time? - Blog. (2025, June 17).
- Ether cleavage. (n.d.). In Wikipedia.
- Thermal Stability of 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) and Related N-Alkoxyamines. (n.d.). Journal of the American Chemical Society.
- Acidic Cleavage. (2024, March 19). Chemistry LibreTexts.
- S.7.1 Stability Summary and Conclusions. (n.d.). U.S. Food and Drug Administration.
- Cleavage Of Ethers With Acid. (2014, November 19). Master Organic Chemistry.
- Revised mechanism for the hydrolysis of ethers in aqueous acid. (2012, October 22). ResearchGate.
- Thermal degradation of piperazine and its structural analogs. (2025, October 30). ResearchGate.
- Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. (2025, May 12). National Center for Biotechnology Information.
- Stability testing and degradation pathways of 2-Piperidin-1-ylmethyl-morpholine. (n.d.). Benchchem.
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass.
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
- A practical guide to forced degradation and stability studies for drug substances. (n.d.).
- forced degradation products: Topics by Science.gov. (n.d.).
- 3-(methoxymethyl)-3-methyl-piperidine hydrochloride | 955027-76-6. (n.d.). Sigma-Aldrich.
- A Comparative Guide to Analytical Methods for the Quantification of Ethyl-piperidin-4-ylmethyl. (n.d.). Benchchem.
- ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. (2021, May 3).
- 3-(Methoxymethyl)-3-methylpiperidine hydrochloride. (n.d.). Sigma-Aldrich.
- 3-(Methoxymethyl)piperidine hydrochloride | CAS 116574-72-2. (n.d.). SCBT.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). LCGC.
- (S)-3-(Methoxymethyl)piperidine hydrochloride. (n.d.). ChemScene.
- Factors That Affect the Stability of Compounded Medications. (2022, March 16). The PCCA Blog.
- Development of forced degradation and stability indicating studies of drugs—A review. (2013, September 17). CORE.
- Change in Storage Stability Data Requirement for End-Use Products and Manufacturing Concentrates. (2014, April 30). Canada.ca.
- Piperidine degradation by M. aurum MO1. (n.d.). ResearchGate.
Sources
- 1. biosynce.com [biosynce.com]
- 2. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Ether cleavage - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. ajpsonline.com [ajpsonline.com]
- 14. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. onyxipca.com [onyxipca.com]
🧪 Technical Support Center: Functionalization of Sterically Hindered Piperidines
Welcome to the Application Scientist Support Portal. This guide provides mechanistic troubleshooting, self-validating protocols, and authoritative solutions for optimizing reaction temperatures when working with sterically hindered piperidine derivatives (e.g., 2,2,6,6-tetramethylpiperidine, 2-substituted piperidines).
Knowledge Base: The Causality of Temperature & Steric Hindrance
Sterically hindered piperidines possess bulky alkyl substituents adjacent to the nitrogen atom. This creates a severe kinetic barrier, as the substituents block the trajectory of incoming electrophiles, preventing the nitrogen's lone pair from participating in standard
To overcome this high activation energy (
Troubleshooting & FAQs
Q: Why is my standard N-alkylation failing at 80°C? A: At standard reflux temperatures (e.g., in acetonitrile or ethanol), the thermal energy is insufficient to overcome the steric repulsion between the piperidine's alpha-substituents and the electrophile. The reaction is kinetically frozen. You must either increase the temperature using high-boiling solvents or change the activation method[2].
Q: I increased the temperature to 170°C in a sealed tube, but my yield is still low and I see new byproducts. What happened? A: You have crossed the threshold from kinetic limitation into thermodynamic degradation. While 170°C provides enough energy for the N-alkylation, prolonged heating causes tertiary amines with bulky alkyl substituents to undergo Hofmann-like elimination[1].
Q: How does microwave irradiation solve the temperature vs. time dilemma? A: Microwave-assisted organic synthesis (MAOS) directly couples electromagnetic energy with polar molecules, causing rapid, localized superheating. The rapid kinetics of the desired N-alkylation outcompete the slower thermodynamic degradation pathways, reducing reaction times from hours to mere minutes (e.g., 20 minutes) and significantly improving yields while eliminating side reactions[3].
Q: If thermal N-alkylation completely fails, what is the best alternative?
A: Switch to a transition-metal-catalyzed Buchwald-Hartwig amination. By using Palladium-N-Heterocyclic Carbene (Pd-NHC) complexes (such as Pd-PEPPSI) or bulky biarylphosphine ligands (like RuPhos or BrettPhos), you bypass the standard
Visual Diagnostic Workflows
Troubleshooting logic for hindered piperidine functionalization.
Data Center: Quantitative Method Comparison
| Reaction Method | Typical Temperature | Reaction Time | Major Byproducts | Typical Yield | Mechanistic Solution |
| Conventional Heating | 80 - 110°C | 12 - 24 hours | Unreacted starting material | < 20% | N/A (Kinetic failure) |
| High-Temp Sealed Tube | 150 - 200°C | 8 - 12 hours | Hofmann elimination products | 30 - 50% | Overcomes |
| Microwave Irradiation | 120 - 150°C | 15 - 30 mins | Minimal | 75 - 90% | Rapid kinetics limit degradation |
| Buchwald-Hartwig (Pd) | 80 - 110°C | 2 - 6 hours | Dehalogenated arenes (trace) | 80 - 95% | Bypasses |
Self-Validating Experimental Protocols
Protocol A: Microwave-Assisted N-Alkylation
Causality & Validation: This protocol utilizes aqueous potassium carbonate to neutralize the generated acid, driving the reaction forward. The rapid microwave heating prevents the accumulation of degradation byproducts, and phase separation in aqueous media simplifies isolation[3].
-
Preparation: In a 10 mL microwave vial, combine the hindered piperidine (1.0 equiv), the alkyl halide (1.2 equiv), and 2M aqueous
(3.0 equiv). -
Validation Check 1: Ensure the vial is sealed with a pressure-rated crimp cap. A distinct biphasic mixture should be visible prior to heating.
-
Irradiation: Heat the mixture in a dedicated microwave synthesizer to 130°C for 20 minutes.
-
Validation Check 2: Monitor the microwave's real-time pressure readout. A stable pressure plateau confirms controlled solvent expansion without runaway gas evolution (which would indicate dangerous decomposition).
-
Workup: Cool to room temperature. Extract the organic layer with ethyl acetate, dry over
, and concentrate under reduced pressure[3].
Protocol B: Buchwald-Hartwig Amination using Pd-NHC Catalysis
Causality & Validation: Pd-NHC complexes (e.g., [Pd(IPr)(cin)Cl]) are highly active for sterically hindered amines because the bulky carbene ligand facilitates reductive elimination while preventing catalyst deactivation[4].
-
Preparation: In a glovebox or under strict Schlenk conditions, charge a dry flask with the hindered piperidine (1.2 equiv), aryl chloride (1.0 equiv), sodium tert-butoxide (
, 1.5 equiv), and [Pd(IPr)(cin)Cl] (1-2 mol%). -
Solvent Addition: Add anhydrous, degassed toluene to achieve a 0.2 M concentration.
-
Validation Check 1: The initial mixture will appear as a pale yellow/orange suspension.
-
Heating: Heat the reaction to 90°C - 110°C for 4 hours.
-
Validation Check 2: A color shift to dark red or brown within the first 15 minutes is a self-validating indicator that the Pd(II) precatalyst has successfully reduced to the active Pd(0) species.
-
Workup: Quench with water, filter through a pad of Celite to remove palladium black, and purify via flash chromatography[4].
Self-validating workflow for microwave-assisted N-arylation.
References
-
Benchchem Application Notes. 1,3,3-Trimethylpiperidine | High Temperature N-alkylation. Benchchem. 2
-
ResearchGate Publications. 2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO) and Sterically Hindered Amines. ResearchGate. 1
-
Ju, Y., & Varma, R. S. (2005). An Efficient and Simple Aqueous N-Heterocyclization of Aniline Derivatives: Microwave-Assisted Synthesis of N-Aryl Azacycloalkanes. Organic Letters - ACS Publications. 3
-
National Institutes of Health (NIH). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.4
-
Royal Society of Chemistry (RSC). Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. RSC Books. 5
Sources
Validation & Comparative
HPLC Method Development for 3-(Methoxymethyl)-3-methylpiperidine: A Comparative Detection Guide
Executive Summary & The Mechanistic Challenge
The quantification and purity assessment of saturated nitrogenous heterocycles, such as 3-(Methoxymethyl)-3-methylpiperidine, present a classic analytical bottleneck in pharmaceutical development. As a secondary amine lacking any conjugated
Furthermore, the basicity of the piperidine nitrogen (pKa
To overcome these challenges, analytical scientists must pivot away from standard UV detection. This guide objectively compares three viable alternatives: HPLC with Charged Aerosol Detection (CAD) , HPLC with Evaporative Light Scattering Detection (ELSD) , and HPLC-UV via Pre-column Derivatization . By examining the causality behind these methodologies, this guide provides a self-validating framework for selecting the optimal workflow.
Detection Modalities: A Mechanistic Comparison
When analyzing non-chromophoric, polar compounds, the choice of detector dictates the entire sample preparation and chromatographic strategy.
Charged Aerosol Detection (CAD)
CAD is a near-universal, mass-dependent detector that measures the charge transferred to dried analyte particles by ionized nitrogen gas. Because the charging process is independent of the analyte's chemical structure, CAD provides a highly uniform response[2]. Crucially, CAD maintains exceptional sensitivity for particles as small as 10 nm in diameter, making it vastly superior for low-level impurity analysis[3].
Evaporative Light Scattering Detection (ELSD)
Like CAD, ELSD is an evaporative aerosol detector. However, it relies on the scattering of a laser or LED beam by the dried analyte particles. The fundamental limitation of ELSD is the physics of light scattering: the magnitude of scattered light varies exponentially with particle size, resulting in complex, non-linear sigmoidal response curves. Furthermore, ELSD struggles to detect particles smaller than 50 nm, significantly limiting its Limit of Detection (LOD) compared to CAD[3].
Pre-Column Derivatization (UV Detection)
To utilize ubiquitous UV detectors, the piperidine secondary amine can be reacted with a tagging agent (e.g., 4-Toluenesulfonyl chloride or Fmoc-Cl) to covalently attach a chromophore[1]. While this enables standard RP-HPLC-UV analysis, the derivatization reaction introduces massive workflow inefficiencies, potential matrix interferences, and quantitative variability based on reaction kinetics.
Figure 1: Decision workflow for selecting detection strategies for non-chromophoric basic compounds.
Experimental Protocols & Methodologies
To ensure a self-validating system, the chromatographic separation must be tailored to the detector. For aerosol-based detectors (CAD/ELSD), mobile phases must be strictly volatile (no phosphate buffers) to prevent massive background noise[4]. Because 3-(Methoxymethyl)-3-methylpiperidine is highly polar and basic, Hydrophilic Interaction Liquid Chromatography (HILIC) is the optimal separation mode.
Protocol A: Direct Analysis via HILIC-CAD / HILIC-ELSD
Causality Note: HILIC utilizes a highly organic mobile phase, which enhances the nebulization and desolvation efficiency in aerosol detectors, thereby boosting sensitivity.
1. Sample Preparation:
-
Accurately weigh 10.0 mg of 3-(Methoxymethyl)-3-methylpiperidine standard.
-
Dissolve in 10 mL of Acetonitrile (ACN) to create a 1 mg/mL stock.
-
Dilute to working concentrations (e.g., 1–100 µg/mL) using an injection solvent of 80:20 ACN:Water . (Critical: Injecting HILIC samples in highly aqueous diluents causes severe peak distortion).
2. Chromatographic Conditions:
-
Column: Zwitterionic HILIC (e.g., ZIC-HILIC), 150 x 4.6 mm, 5 µm.
-
Mobile Phase A: 100 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Ensures the piperidine nitrogen is fully protonated for consistent retention).
-
Mobile Phase B: 100% Acetonitrile (LC-MS grade).
-
Isocratic Elution: 20% A / 80% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
3. Detector Settings:
-
CAD: Evaporation Temperature: 35°C; Data Collection Rate: 10 Hz; Filter: 3.6s.
-
ELSD: Drift Tube Temperature: 50°C; Nebulizer Gas (N2) Flow: 1.5 L/min; Gain: 10.
Protocol B: Indirect Analysis via RP-HPLC-UV (Derivatization)
1. Derivatization Reaction:
-
Mix 100 µL of sample (in water) with 100 µL of 0.1 M Borate buffer (pH 9.0) to deprotonate the amine.
-
Add 200 µL of 10 mM 9-Fluorenylmethyl chloroformate (Fmoc-Cl) in Acetonitrile.
-
Vortex and incubate at room temperature for 30 minutes.
-
Quench excess Fmoc-Cl by adding 100 µL of 100 mM Glycine.
2. Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 3 µm.
-
Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).
-
Detection: UV at 265 nm.
Mechanism of Aerosol Detection: Why CAD Outperforms ELSD
Understanding the internal mechanics of evaporative detectors explains the performance discrepancies observed in the laboratory. Both detectors begin by nebulizing the column eluate into an aerosol and evaporating the mobile phase. The divergence occurs in how the remaining solid analyte particles are measured.
Figure 2: Mechanistic divergence between ELSD and CAD following aerosol desolvation.
Comparative Performance Data
The following table synthesizes expected experimental performance metrics when quantifying 3-(Methoxymethyl)-3-methylpiperidine across the three discussed methodologies. Data reflects the inherent physical limitations of each detector type[2][3].
| Performance Metric | HILIC-CAD (Recommended) | HILIC-ELSD | RP-HPLC-UV (Fmoc-Cl Deriv) |
| Detection Mechanism | Electrometer (Charge transfer) | Photomultiplier (Light scatter) | UV Absorbance (265 nm) |
| Limit of Detection (LOD) | ~2 - 5 ng on-column | ~40 - 50 ng on-column | ~10 - 15 ng on-column |
| Dynamic Range | 4 - 5 orders of magnitude | 2 - 3 orders of magnitude | 3 - 4 orders of magnitude |
| Response Linearity | Linear (R² > 0.998) | Non-linear (Log-Log required) | Linear (R² > 0.995) |
| Response Uniformity | High (Structure independent) | Low (Depends on particle optics) | Variable (Depends on reaction) |
| Sample Prep Time | < 5 minutes (Dilute & Shoot) | < 5 minutes (Dilute & Shoot) | > 45 minutes (Incubation req.) |
| Matrix Interference | Low (Measures non-volatiles) | Low (Measures non-volatiles) | High (Reagent peaks, byproducts) |
Conclusion & Best Practices
For the routine analysis, purity assessment, and method development of 3-(Methoxymethyl)-3-methylpiperidine, HPLC-CAD coupled with a HILIC stationary phase is the superior analytical configuration .
While ELSD offers a similar "dilute-and-shoot" workflow without the need for derivatization, its inability to quantitatively detect particles below 50 nm severely limits its utility for trace impurity analysis[3]. Conversely, while pre-column UV derivatization can achieve acceptable sensitivity, the labor-intensive sample preparation and the introduction of complex reaction byproducts make it unsuitable for high-throughput or highly reproducible environments[1]. CAD bridges this gap by offering the universal detection capabilities of ELSD with sensitivity and linearity that rival or exceed traditional UV methods[2].
Critical Success Factors for CAD/ELSD:
-
Mobile Phase Purity: Because CAD and ELSD detect all non-volatile mass, mobile phases must be prepared using ultra-pure LC-MS grade solvents and volatile buffers (e.g., Formate, Acetate). Non-volatile salts like Phosphates will immediately foul the detectors[4].
-
Column Bleed: Wash new columns extensively before connecting them to an aerosol detector to prevent baseline noise from stationary phase shedding.
References
-
Tips for Liquid Chromatography Coupled with Charged Aerosol Detection Chromatography Online (LCGC)[Link]
-
HPLC-CAD as a supplementary method for the quantification of related structure impurities for the purity assessment of organic CRMs PubMed (Analytical and Bioanalytical Chemistry)[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. HPLC-CAD as a supplementary method for the quantification of related structure impurities for the purity assessment of organic CRMs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAD vs ELSD: Which HPLC Detector Is Your Better Option? - AnalyteGuru [thermofisher.com]
- 4. chromatographyonline.com [chromatographyonline.com]
Technical Guide: Certificate of Analysis (CoA) Interpretation for Piperidine Hydrochloride Salts
Introduction: The Stoichiometric Anchor
In pharmaceutical synthesis, Piperidine Hydrochloride (CAS 6091-44-7) is not merely a reagent; it is a stoichiometric anchor. Unlike its free base counterpart—a volatile, noxious liquid—the hydrochloride salt offers precise mass measurement and enhanced stability. However, this convenience comes with a hidden complexity: the dissociation between the organic cation and the inorganic anion.
A Certificate of Analysis (CoA) for Piperidine HCl is often misread. A "99% Assay" by titration tells you about the chloride counter-ion, not necessarily the integrity of the piperidine ring. A "99% Purity" by GC tells you about the volatile organics, but misses inorganic contaminants. This guide bridges that gap, providing a comparative framework to select the right grade and a self-validating protocol to verify it.
Comparative Analysis: Selecting the Right "Alternative"
Before interpreting the CoA, one must validate the choice of material. The two primary decisions are Salt vs. Free Base and Synthesis Grade vs. Pharma Grade .
A. Material Form: The Handling Trade-off
The switch from Piperidine Free Base to the Hydrochloride salt is primarily a decision driven by safety and stoichiometry, but it introduces the risk of hygroscopicity.
| Feature | Piperidine (Free Base) | Piperidine Hydrochloride (Salt) | Operational Impact |
| Physical State | Liquid (BP: 106°C) | Crystalline Solid (MP: ~245°C) | Salt allows for precise weighing; Free base requires volumetric handling (density temp-dependence).[1] |
| Handling Hazard | Flammable, Toxic Vapor | Irritant Solid | Salt eliminates flammability risks in storage. |
| Stoichiometry | Variable (Volatile loss) | Fixed (if dry) | Critical: Salt must be kept dry; moisture content directly alters molecular weight calculations. |
| Impurity Profile | Pyridine (Azeotrope) | Pyridine HCl | Pyridine is harder to remove from the free base (azeotrope) than from the salt (recrystallization).[2] |
B. Purity Grade: The Pyridine Factor
Pyridine is the primary impurity in piperidine production (via hydrogenation). Its presence is catalytic poison for many downstream reactions.
| Parameter | Synthesis Grade | Pharma/High-Purity Grade | Causality & Consequence |
| Assay (Titration) | > 98.0% | > 99.0% | Lower assay in synthesis grade often indicates moisture or inert salts (e.g., NH₄Cl). |
| Pyridine Content | < 1.0% | < 0.1% | Risk: Pyridine poisons metal catalysts (Pd/Pt) in subsequent hydrogenation steps. |
| Water (KF) | < 2.0% | < 0.5% | High water content leads to under-charging of the reagent in molar equivalents. |
CoA Interpretation: The "Dual-Truth" Framework
To truly validate a CoA, you must cross-reference orthogonal data points. Do not rely on a single "Purity" figure.
The Assay vs. Purity Paradox
-
Assay (Argentometric Titration): Measures the Chloride (Cl⁻) ion.
-
Blind Spot: It cannot distinguish between Piperidine HCl and Ammonium Chloride (NH₄Cl) or other amine salts.
-
-
Purity (GC - Gas Chromatography): Measures the volatile organic amine after in-situ basification.
-
Blind Spot: It is blind to moisture, inorganic salts, and non-volatile residues.
-
The Interpretation Logic
Use the following logic to diagnose the true quality of the lot:
-
High Titration (>99%) + Low GC (<98%): Indicates organic impurities (likely Pyridine or partially hydrogenated intermediates) that also form salts. REJECT for catalytic sensitive work.
-
Low Titration (<98%) + High GC (>99%): Indicates the presence of "dead weight"—likely Moisture (Water) or excess free base that didn't form a salt. ADJUST stoichiometry based on water content.
-
Melting Point Deviation: Pure Piperidine HCl melts/decomposes at 245–248°C . A drop below 240°C indicates a eutectic mixture, likely with Pyridine HCl.
Visualization: CoA Decision Logic
Caption: Decision tree for validating Piperidine HCl lots by cross-referencing GC, Titration, and Water content.
Experimental Protocol: Self-Validating Purity Check
If a CoA is missing critical data (e.g., specific impurity profile), use this protocol. It combines a melting point check (qualitative) with a chloride titration (quantitative) to verify the salt form.
Protocol: Potentiometric Chloride Determination
Objective: Verify the stoichiometric purity of Piperidine HCl independent of organic impurities.
Reagents:
-
0.1 N Silver Nitrate (AgNO₃) Standardized Solution.
-
Nitric Acid (HNO₃), 10%.
-
Deionized Water.
Workflow:
-
Sample Prep: Accurately weigh ~200 mg of Piperidine HCl into a 150 mL beaker. Dissolve in 50 mL deionized water.
-
Acidification: Add 1 mL of 10% HNO₃ to prevent carbonate interference.
-
Titration: Titrate with 0.1 N AgNO₃ using a potentiometric titrator equipped with a Silver/Sulfide electrode.
-
Calculation:
- = Volume of AgNO₃ (mL)
- = Normality of AgNO₃
- = Sample Weight (mg)
- = MW of Piperidine HCl[3]
Validation Step (The "Self-Check"): Compare the calculated Assay % with the CoA's "Loss on Drying" (LOD) or Water (KF).
-
Rule: If
, the material is pure but wet. -
Rule: If
, suspect inorganic fillers or degradation.
Impurity Carryover Mechanics
Understanding why an impurity matters is as important as knowing it exists. The diagram below illustrates how Pyridine impurity in the starting material propagates through a synthesis workflow.
Caption: Impact of Pyridine impurity on downstream catalytic hydrogenation processes.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 22323, Piperidine Hydrochloride. Retrieved from [Link]
Sources
GC-MS Fragmentation Pattern and Analytical Profiling of 3-(Methoxymethyl)-3-methylpiperidine: A Comparative Guide
Executive Summary 3-(Methoxymethyl)-3-methylpiperidine is a highly specialized heterocyclic building block, frequently utilized in the design of alpha-2C adrenoceptor antagonists for the treatment of central nervous system (CNS) conditions and sleep-related breathing disorders[1]. During drug development and forensic screening, distinguishing this compound from its regioisomers (e.g., 4-substituted analogs) is critical. This guide provides an in-depth mechanistic analysis of its Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation pattern, objectively compares its analytical profile against structural alternatives, and establishes a self-validating experimental protocol for robust identification.
Mechanistic GC-MS Fragmentation Pathways
Under standard [2], the volatilized piperidine derivative is bombarded with highly energetic electrons, depositing excess energy that triggers reproducible fragmentation cascades. The fragmentation of 3-(Methoxymethyl)-3-methylpiperidine is governed by the competition between the basic nitrogen atom and the ether oxygen.
-
Alpha-Cleavage and Ring Fission: The dominant fragmentation pathway for piperidine derivatives is initiated by the ionization of the nitrogen lone pair, followed by
[3]. For 3-(Methoxymethyl)-3-methylpiperidine, cleavage of the C2-C3 bond is highly favored because it relieves the steric strain induced by the geminal methyl and methoxymethyl substituents at the C3 position. This results in a resonance-stabilized, ring-opened acyclic iminium radical cation. -
Formation of the Base Peak (m/z 98): Following ring fission, the intermediate acyclic ion rapidly expels the largest substituent at the
-carbon to maximize stability. The loss of the bulky methoxymethyl radical ( , 45 Da) yields a highly stable conjugated iminium ion at m/z 98, which typically manifests as the base peak[3]. -
Ether-Directed Dissociation: The methoxymethyl group can independently direct fragmentation. Ionization at the ether oxygen leads to the expulsion of a methoxy radical (
, 31 Da), generating a diagnostic[4]. -
M-1 Ion Generation: Direct loss of a hydrogen radical from the
-carbon (C2 or C6) without ring opening produces a stable m/z 142 ion. While diagnostically useful, this peak is generally of lower abundance compared to the ring-cleavage products.
Proposed EI-MS fragmentation pathways for 3-(Methoxymethyl)-3-methylpiperidine.
Comparative Analytical Profiling
To confidently identify 3-(Methoxymethyl)-3-methylpiperidine, analysts must differentiate it from closely related structural alternatives. The table below compares its quantitative fragmentation data and chromatographic behavior against two primary analogs: its regioisomer (4-(Methoxymethyl)-4-methylpiperidine) and its demethylated counterpart (3-(Methoxymethyl)piperidine).
| Compound | Molecular Weight (Da) | Molecular Ion ( | Base Peak (m/z) | Key Diagnostic Ions (m/z) | Relative GC Retention Time |
| 3-(Methoxymethyl)-3-methylpiperidine | 143.23 | 143 (Weak) | 98 | 142, 112, 98, 70 | Baseline |
| 4-(Methoxymethyl)-4-methylpiperidine | 143.23 | 143 (Weak) | 98 | 142, 112, 98, 56 | Slightly Longer |
| 3-(Methoxymethyl)piperidine | 129.20 | 129 (Moderate) | 84 | 128, 98, 84, 56 | Shorter |
Key Differentiators:
-
Regioisomer Distinction: While both 3-substituted and 4-substituted isomers share the m/z 98 base peak (due to
loss), the 4-substituted regioisomer exhibits a higher abundance of the m/z 56 fragment. This occurs because the 4-position facilitates a [5]. Furthermore, the 4-substituted isomer typically elutes slightly later on a non-polar stationary phase due to its higher molecular symmetry and altered dipole moment. -
Demethylated Analog: 3-(Methoxymethyl)piperidine lacks the C3 methyl group, shifting the molecular ion to m/z 129 and the base peak to m/z 84 (loss of 45 Da from 129).
Self-Validating Experimental Protocol
Secondary amines like piperidine derivatives possess active N-H bonds that can interact with residual silanol groups in the GC inlet or column, leading to severe peak tailing and signal loss. The following protocol utilizes chemical derivatization to ensure volatility and incorporates a System Suitability Test (SST) to validate column inertness.
Step 1: System Suitability Test (SST) - The Self-Validating Control
-
Causality: Before running target analytes, the system's inertness must be proven. An active system will distort fragmentation ratios and suppress the molecular ion.
-
Action: Inject 1 µL of an underivatized 3-methylpiperidine standard (10 µg/mL in DCM).
-
Validation Criterion: Calculate the chromatographic Asymmetry Factor (
) at 10% peak height.-
Pass: If
, the system is properly deactivated. Proceed to sample analysis. -
Fail: If
, the system fails validation. Perform inlet maintenance (replace the deactivated liner and gold seal) or trim the first 10 cm of the analytical column before proceeding.
-
Step 2: Sample Preparation and Derivatization
-
Causality: Converting the secondary amine to a trimethylsilyl (TMS) derivative prevents hydrogen bonding with the stationary phase, ensuring sharp peak shapes and reproducible fragmentation.
-
Procedure:
-
Dissolve 1.0 mg of 3-(Methoxymethyl)-3-methylpiperidine in 1.0 mL of anhydrous dichloromethane (DCM).
-
Transfer 100 µL of the solution to a silanized GC autosampler vial.
-
Add 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Cap the vial tightly and incubate at 60°C for 30 minutes in a dry block heater.
-
Allow the sample to cool to room temperature prior to injection. (Note: The resulting TMS derivative will shift the molecular ion to m/z 215).
-
Step 3: GC-MS Acquisition Parameters
-
Column: 5% Diphenyl / 95% Dimethyl polysiloxane (e.g., DB-5MS), 30 m length
0.25 mm internal diameter 0.25 µm film thickness. -
Carrier Gas: Ultra-high purity Helium, constant flow mode at 1.0 mL/min.
-
Injection: 1 µL volume, Split ratio 20:1, Injector temperature set to 250°C.
-
Oven Temperature Program:
-
Initial hold at 60°C for 1.0 min.
-
Ramp at 15°C/min to 280°C.
-
Final hold at 280°C for 5.0 min.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Temperatures: Transfer line at 280°C, Ion source at 230°C, Quadrupole at 150°C.
-
Acquisition: Full scan mode, m/z 40 to 350, scan rate of 3.0 scans/sec.
-
References
-
AIP Publishing - Protocol for structure determination of unknowns by EI mass spectrometry. IV. Diagnostic ions in the mass spectra of polyfunctional compounds. Available at: [Link]
- Google Patents - US8492549B2: 2,3-dihydrobenzo(1,4) dioxin-2-ylmethyl derivatives as alpha2C antagonists for use in the treatment of peripheric and central nervous system diseases.
-
NIH / PMC - Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature. Available at:[Link]
Sources
- 1. US8492549B2 - 2,3-dihydrobenzo(1,4) dioxin-2-ylmethyl derivatives as alpha2C antagonists for use in the treatment of peripheric and central nervous systeme diseases - Google Patents [patents.google.com]
- 2. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. caymanchem.com [caymanchem.com]
1H NMR Characterization Guide: 3-(Methoxymethyl)-3-methylpiperidine HCl
The following guide provides a comprehensive technical analysis for the characterization of 3-(Methoxymethyl)-3-methylpiperidine Hydrochloride , a critical quaternary ammonium building block used in the synthesis of JAK inhibitors (e.g., Tofacitinib analogs) and other kinase-targeting therapeutics.
CAS: 955027-76-6 | Formula: C8H17NO·HCl | MW: 179.69 g/mol
Executive Summary
This guide outlines the structural verification of 3-(Methoxymethyl)-3-methylpiperidine HCl using 1H NMR spectroscopy. Unlike simple piperidines, this molecule possesses a quaternary carbon at position 3 , which locks the ring conformation and creates specific diastereotopic splitting patterns.
Core Challenges in Characterization:
-
Differentiation: Distinguishing the 3,3-disubstituted isomer from 3,4- or 2,3-isomers.
-
Salt Effects: Analyzing the ammonium (
) induced deshielding on -protons. -
Stereochemistry: Identifying diastereotopic protons in the methoxymethyl group due to the C3 chiral center.
Structural Analysis & Signal Logic
Before analyzing the spectrum, we must map the protons to the structure. The quaternary center at C3 simplifies the coupling network but introduces magnetic non-equivalence in adjacent methylene groups.
Diagnostic Signal Map
| Position | Group | Multiplicity Logic | Diagnostic Value |
| NH2+ | Ammonium | Broad Singlet (br s) | Confirms Salt Formation (visible in DMSO- |
| C2-H | AB Quartet / Multiplet | Critical: Diastereotopic due to C3 chirality. | |
| C6-H | Multiplet | Deshielded by adjacent | |
| -OCH3 | Methoxy | Singlet (s) | Sharp, distinct integration (3H). |
| -CH2-O | Ether Methylene | AB Quartet (or s) | Diastereotopic; confirms side chain integrity. |
| C3-CH3 | Methyl | Singlet (s) | Key Identifier: Lack of coupling confirms quaternary C3. |
Visualization: Structural Connectivity (Graphviz)
The following diagram illustrates the connectivity and the influence of the quaternary center on adjacent protons.
Caption: Connectivity map highlighting the impact of the quaternary C3 center and ammonium salt on chemical shifts.
Comparative Analysis: Performance & Identification
This section compares the spectral "performance" (resolution and shift) of the HCl salt against its free base and regioisomers.
Scenario A: HCl Salt vs. Free Base
The choice of form significantly alters the spectrum, particularly for the
| Feature | HCl Salt (in DMSO- | Free Base (in | Implication |
| N-H Signal | Visible (~8.5 - 9.5 ppm, broad) | Usually invisible or very broad | Salt confirms stoichiometry. |
| Deshielded (3.0 - 3.5 ppm) | Shielded (2.6 - 2.9 ppm) | Salt shifts these downfield by ~0.5 ppm. | |
| Solubility | High in DMSO / | High in | Choose solvent based on form. |
Scenario B: Regioisomer Differentiation
Distinguishing the 3,3-isomer (Target) from the 3,4-isomer or 4,4-isomer .
-
Target (3,3-disubstituted): The C3-Methyl appears as a Singlet .
-
Alternative (3,4-disubstituted): The methyl group would be a Doublet (coupled to C3-H or C4-H).
-
Alternative (Des-methyl): If the C3-methyl is missing (3-methoxymethylpiperidine), C3-H appears as a complex multiplet.
Experimental Data & Protocol
Reference Chemical Shifts (DMSO- , 400 MHz)
Note: Values are chemically equivalent ranges based on quaternary piperidine standards.
| Shift ( | Multiplicity | Integration | Assignment | Notes |
| 9.0 - 9.4 | br s | 1H/2H | Ammonium protons (exchangeable with | |
| 3.35 - 3.45 | m | 2H | C6- | Overlaps with water in wet DMSO; verify with HSQC. |
| 3.28 | s | 3H | Distinct sharp singlet. | |
| 3.15 - 3.25 | AB q / s | 2H | May appear as singlet if accidental equivalence occurs. | |
| 2.80 - 3.00 | m | 2H | C2- | Diastereotopic splitting often visible. |
| 1.60 - 1.80 | m | 2H | C5- | Multiplet. |
| 1.45 - 1.60 | m | 2H | C4- | Multiplet. |
| 0.95 - 1.05 | s | 3H | Diagnostic Singlet. |
Standardized Characterization Protocol
To ensure reproducibility and "Trustworthiness" (Part 2), follow this self-validating workflow.
-
Sample Preparation:
-
Weigh 10-15 mg of the HCl salt.
-
Dissolve in 0.6 mL DMSO-
(preferred over for solubility and observing NH protons). -
Validation Step: Ensure solution is clear. Turbidity suggests free base impurities or inorganic salts.
-
-
Acquisition Parameters:
-
Pulse Sequence: Standard 1H (zg30).
-
Scans (ns): Minimum 16 (for S/N > 200:1).
-
Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (if quantitative integration of methyls is required).
-
-
Processing:
-
Reference DMSO residual peak to 2.50 ppm .
-
Apply exponential multiplication (LB = 0.3 Hz).
-
Decision Tree for Verification
Use this logic flow to confirm the identity of your synthesized or purchased compound.
Caption: Logical workflow for distinguishing the target molecule from common regioisomers.
References
-
Sigma-Aldrich. Product Specification: this compound. Link
-
Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1] J. Org.[1] Chem. 1997, 62, 21, 7512–7515. Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 96559184 (Related Analog).Link
Sources
A Comparative Guide to the Conformational Analysis of 3,3-Disubstituted Piperidines in Drug Design
Introduction: The Mechanistic Importance of 3,3-Disubstitution
The piperidine ring is a ubiquitous scaffold in natural products and pharmaceuticals. While mono-substituted piperidines typically adopt a highly stable chair conformation with the substituent in the equatorial position to minimize steric clash, the introduction of a quaternary stereocenter at the C3 position fundamentally alters this dynamic.
The Causality of Conformational Locking: In a 3,3-disubstituted piperidine, one of the substituents is thermodynamically forced into an axial position, inducing severe 1,3-diaxial interactions. In medicinal chemistry, this conformational restriction is not a synthetic accident but a deliberate design choice. By forcing a specific chair-chair equilibrium, drug developers can pre-organize the scaffold, significantly reducing the entropic penalty upon binding to a biological target[1]. This stereochemical control is notoriously difficult to synthesize[2], but it has been pivotal in the development of highly potent soluble epoxide hydrolase (sEH) inhibitors, p53-HDM2 antagonists, and BCL6 degraders[3].
Analytical Methodologies: A Comparative Evaluation
To accurately map the conformational landscape of 3,3-disubstituted piperidines, researchers must choose between empirical observation and theoretical prediction. A multi-pronged approach is typically required, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling[4].
The table below objectively compares the performance, strengths, and limitations of these three primary analytical alternatives:
| Analytical Methodology | Primary Output | Key Strengths | Inherent Limitations |
| Solution-State NMR (VT-NMR, NOESY) | Time-averaged & dynamic conformer populations | High physiological relevance; directly observes solvent effects and dynamic equilibria[4]. | Complex spectra due to overlapping signals; requires high-field magnets for resolution. |
| Computational Modeling (DFT/PCM) | Potential energy surface (PES), relative Gibbs free energies | High resolution of theoretical energy minima; predictive without synthesizing the compound[5]. | Accuracy heavily depends on the chosen functional/basis set and solvent model; ignores dynamic biological factors. |
| X-Ray Crystallography | Absolute configuration, solid-state conformation | Unambiguous 3D atomic coordinates; distinguishes stereocenters clearly[3]. | Solid-state packing forces may distort the biologically relevant solution conformation; requires high-quality single crystals. |
Experimental Protocols: A Self-Validating Workflow
A robust conformational analysis relies on a self-validating system where theoretical predictions are cross-examined by empirical data. Below are the step-by-step methodologies for executing this dual-pronged approach.
Protocol A: Solution-State NMR Elucidation
-
Sample Preparation: Dissolve 5–10 mg of the piperidine derivative in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. Note: The choice of solvent is critical as polarity directly influences the conformational equilibrium[4].
-
Variable Temperature (VT) NMR: Acquire ¹H NMR spectra at low temperatures (e.g., -80 °C). At this temperature, the interconversion between the two chair conformations is slowed, allowing for the resolution of distinct conformers and the calculation of free energy differences.
-
2D NOESY/ROESY Acquisition: Perform Nuclear Overhauser Effect Spectroscopy (NOESY) to identify through-space correlations (< 5 Å) between protons. This experimentally confirms the axial versus equatorial positioning of the C3 substituents.
-
J-Coupling Analysis: Measure the vicinal (³J_HH) coupling constants from the 1D ¹H NMR spectrum to calculate dihedral angles via the Karplus equation, providing rigid geometric constraints.
Protocol B: Computational DFT Energy Mapping
-
Conformational Search: Perform a preliminary conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers[4].
-
Geometry Optimization: Optimize the geometries of the identified conformers using Density Functional Theory (DFT), such as the B3LYP or M06-2X functional with a 6-311G(d,p) basis set[4].
-
Solvent Modeling: Apply a Polarizable Continuum Model (PCM) to simulate the dielectric environment of the NMR solvent, ensuring theoretical data can be directly compared to empirical results[4].
-
Frequency Calculations: Execute vibrational frequency calculations at the same level of theory to confirm the optimized structures are true minima (zero imaginary frequencies) and to extract thermodynamic data such as Gibbs free energies[4].
-
Boltzmann Weighting: Calculate the relative Gibbs free energies to determine the equilibrium populations of the axial/equatorial conformers at 298.15 K[5].
Visualizing the Analytical Workflow
Integrated NMR and DFT computational workflow for piperidine conformational analysis.
Case Study: Conformational Locking in BCL6 Degraders
The practical impact of 3,3-disubstituted piperidine conformational analysis is perfectly illustrated in the optimization of targeted protein degraders. In a recent study optimizing BCL6 degraders, researchers discovered that specific substitutions on the piperidine core drastically altered binding affinity[3].
Crystallographic and NMR analysis confirmed that the binding of compounds like CCT373566 to the BCL6 BTB dimer interface relies heavily on the piperidine conformation[3]. The high resolution of the acquired crystal structure allowed researchers to distinguish between similarly sized methyl and hydroxyl groups on the piperidine ring[3]. The data proved that the specific stereochemistry—and the resulting conformation where the hydroxyl group hydrogen-bonds to an adjacent solvent water molecule—was directly responsible for fixing the piperidine conformation in place, leading to sub-nanomolar degradation of BCL6[3].
References
-
Improved Binding Affinity and Pharmacokinetics Enable Sustained Degradation of BCL6 In Vivo Journal of Medicinal Chemistry (ACS Publications)[Link]
-
Enantioselective Synthesis of 3,3-Disubstituted Piperidine Derivatives by Enolate Dialkylation of Phenylglycinol-Derived Oxazolopiperidone Lactams ResearchGate / The Journal of Organic Chemistry [Link]
Sources
Safety Operating Guide
3-(Methoxymethyl)-3-methylpiperidine hydrochloride proper disposal procedures
Proper lifecycle management of pharmaceutical intermediates is a critical component of laboratory safety and environmental stewardship. 3-(Methoxymethyl)-3-methylpiperidine hydrochloride (CAS: 955027-76-6) is a specialized heterocyclic building block frequently utilized in drug discovery and active pharmaceutical ingredient (API) synthesis[1]. Because it is an amine hydrochloride salt, its disposal requires strict adherence to chemical segregation, neutralization, and thermal destruction protocols to mitigate risks to personnel and the environment.
This guide provides authoritative, step-by-step operational plans for the safe handling and disposal of this compound, ensuring your laboratory maintains compliance with environmental regulations while safeguarding your team.
Quantitative Hazard Profiling
Before initiating any disposal protocol, personnel must understand the physical and toxicological properties of the waste material. Like many piperidine hydrochloride derivatives, this compound presents specific acute hazards, primarily related to tissue irritation and environmental toxicity [2].
| Property / Metric | Value & Description |
| Chemical Name | This compound |
| CAS Number | 955027-76-6 |
| Molecular Weight | 179.69 g/mol |
| Physical State | Solid (Crystalline powder) |
| Primary Hazard Statements | H301: Toxic if swallowed; H315: Causes skin irritation; H319: Causes serious eye irritation; H335: May cause respiratory irritation [3]. |
| Precautionary Focus | P501: Dispose of contents/container to an approved waste disposal plant [3]. |
| Solubility Profile | Soluble in water (yielding slightly acidic solutions) and polar organic solvents (e.g., methanol, DMSO). |
Operational Workflow for Waste Routing
The disposal trajectory of this compound depends entirely on its physical state at the time of disposal. The following diagram maps the logical routing for solid, liquid, and spill-cleanup waste streams.
Workflow for categorizing and routing 3-(Methoxymethyl)-3-methylpiperidine HCl waste.
Step-by-Step Disposal Methodologies
Do not discharge this compound into laboratory drains [2]. The following self-validating protocols ensure that waste is packaged securely for transport to a licensed chemical disposal facility.
Protocol A: Solid Waste Packaging (Unused or Expired Chemical)
Causality Focus: Preventing moisture ingress and dust aerosolization.
-
Primary Containment: Transfer all solid residues into a chemically compatible primary container, preferably High-Density Polyethylene (HDPE).
-
Why: HDPE resists degradation from the trace acidic moisture that can form when hydrochloride salts are exposed to ambient humidity.
-
-
Secondary Containment: Place the tightly sealed primary container into a secondary sealable bag or rigid bin.
-
Why: This provides a failsafe against cross-contamination and contains the highly irritating powder if the primary vessel fractures during transit.
-
-
Labeling: Affix a standardized hazardous waste label. Explicitly write "this compound," include the CAS number (955027-76-6), and mark the "Irritant" and "Toxic" checkboxes [3].
Protocol B: Liquid Waste Management (Post-Reaction Solutions)
Causality Focus: Managing vapor pressure and preventing incompatible chemical reactions.
-
Matrix Segregation: Determine the solvent matrix of your waste. Isolate halogenated solvents (e.g., dichloromethane) from non-halogenated solvents (e.g., methanol, water).
-
Why: Halogenated waste requires specific, higher-temperature incineration parameters to prevent the formation of highly toxic dioxins.
-
-
pH Verification & Neutralization: Test the pH of aqueous waste streams containing this compound. If the solution is highly acidic (pH < 4) due to the dissociation of the hydrochloride salt, carefully neutralize it to pH 6–8 using dilute Sodium Hydroxide (NaOH)[2].
-
Why: Extreme pH levels can degrade standard waste carboys over time and may trigger violent exothermic reactions if inadvertently mixed with incompatible co-wastes.
-
-
Transfer and Headspace: Funnel the neutralized solution into the designated liquid waste carboy. Mandatory: Leave at least 20% empty headspace at the top of the carboy.
-
Why: Headspace accommodates vapor pressure expansion caused by temperature fluctuations during storage and transport, preventing container rupture.
-
Protocol C: Emergency Spill Cleanup
Causality Focus: Minimizing respiratory exposure to irritating particulates.
-
PPE Enforcement: Immediately don nitrile gloves, tightly sealed safety goggles, and a lab coat. If dry powder is spilled outside a fume hood, an N95 or P100 particulate respirator is required[2].
-
Dry Containment: Surround the spill with an inert, damp absorbent material (e.g., moist sand or vermiculite).
-
Why: Moistening the absorbent prevents the piperidine hydrochloride dust from becoming airborne during the sweeping process.
-
-
Collection: Use a non-sparking brush and dustpan to collect the material. Place the debris into a heavy-duty plastic bag, seal it, and place it inside a secondary rigid container[3].
-
Decontamination: Wash the spill surface with copious amounts of water and a mild detergent. Collect all rinsate and route it through the Liquid Waste Management protocol (Protocol B).
Mechanistic Insight: The Science of Thermal Destruction
Why is high-temperature incineration the universally mandated disposal method for this compound?
High-temperature incineration (>1000°C) is required to achieve complete thermal destruction of complex heterocyclic organics. When this compound is combusted, the piperidine ring undergoes pyrolytic cleavage, oxidizing into carbon dioxide (
Crucially, the presence of the hydrochloride counterion means that hydrogen chloride (HCl) gas is generated as a byproduct of combustion. Therefore, the waste must be processed by a licensed facility equipped with an alkaline chemical scrubber (such as a wet limestone or NaOH spray system) [2]. The scrubber neutralizes the corrosive HCl exhaust before it can be released into the atmosphere, thereby preventing the formation of acid rain and ensuring compliance with the EPA's Resource Conservation and Recovery Act (RCRA) standards.
References
Personal protective equipment for handling 3-(Methoxymethyl)-3-methylpiperidine hydrochloride
Topic: CAS: 955027-76-6
Technical Handling Guide: 3-(Methoxymethyl)-3-methylpiperidine hydrochloride
Audience: Researchers, Medicinal Chemists, and HSE Officers. Scope: Operational safety, PPE selection, and logistical workflows for CAS 955027-76-6.
Introduction & Compound Profile
This compound is a functionalized piperidine derivative commonly employed as a chiral building block in the synthesis of pharmaceutical intermediates. As a hydrochloride salt, it presents as a solid, which significantly alters its handling risk profile compared to its free-base liquid counterparts (which are often volatile and flammable).
However, the "salt" designation does not eliminate risk. This compound is an organic amine salt, meaning it is likely hygroscopic , acidic in solution , and a mucous membrane irritant . The primary operational risks are dust inhalation during weighing and contact dermatitis from surface contamination.
| Property | Data |
| CAS Number | 955027-76-6 |
| Physical State | Solid (Powder/Crystalline) |
| Molecular Weight | 179.69 g/mol |
| Solubility | Soluble in water, methanol, DMSO (Acidic pH in water) |
| Storage | Inert atmosphere (Desiccated), 2–8°C recommended |
Risk Assessment & GHS Classification
Based on structural analogs and available safety data for piperidine salts, this compound is classified under GHS07 (Exclamation Mark) .
-
H335: May cause respiratory irritation (Specific to dust inhalation).[1]
Expert Insight: While the acute toxicity is moderate, the chronic risk lies in sensitization. Piperidine derivatives can act as sensitizers.[4] Therefore, zero-skin-contact protocols are mandatory, not optional.
Personal Protective Equipment (PPE) Matrix
The selection of PPE for this compound must distinguish between handling the solid (dust hazard) and the solution (permeation hazard).
Glove Selection Logic
-
Solid State: Standard nitrile gloves provide excellent protection against the dry salt. The primary failure mode is mechanical (tearing), not chemical permeation.
-
Solution State: Once dissolved, the solvent dictates the breakthrough time.
-
Scenario A (Water/Buffer): Nitrile (0.11 mm) is sufficient (>480 min).
-
Scenario B (DCM/Chloroform): Standard nitrile fails rapidly (<5 min). Use PVA (Polyvinyl alcohol) or Silver Shield® (Laminate) gloves.
-
PPE Specification Table
| Zone | PPE Requirement | Technical Specification | Rationale |
| Eyes | Safety Glasses (Side Shields) | ANSI Z87.1 / EN166 | Prevents projectile crystals. Goggles required if fine dust is generated. |
| Hands (Solid) | Nitrile Gloves | Thickness ≥ 0.11 mm | Physical barrier against irritant dust. |
| Hands (Solvent) | Solvent-Specific | Consult Compatibility Chart | The salt facilitates skin absorption; the solvent breaches the glove. |
| Respiratory | Engineering Control Preferred | Fume Hood (Face velocity: 100 fpm) | Primary Defense. N95/P100 respirator is a secondary backup only. |
| Body | Lab Coat (High-Neck) | Cotton/Polyester Blend | Prevents dust accumulation on street clothes. |
Operational Workflow: Safe Handling Lifecycle
This workflow enforces a "containment-first" approach. The goal is to prevent the material from ever leaving the primary engineering control (Fume Hood) until it is in a closed vessel.
Step 1: Receipt & Storage
-
Inspection: Upon receipt, wipe the exterior of the bottle with a damp paper towel (water/ethanol) before storing. Shipping containers often carry trace chemical residue.
-
Environment: Store in a dedicated "Amines/Bases" cabinet. Although it is a salt, segregating it from strong oxidizers is critical to prevent potential nitrogen oxide evolution in a fire.
-
Hygroscopy: Tightly seal the cap with Parafilm after every use. Moisture uptake will make the solid sticky and difficult to weigh, increasing spill risks.
Step 2: Weighing & Transfer (Critical Control Point)
-
Static Control: Piperidine salts are often static-prone. Use an anti-static gun or a polonium strip near the balance if the powder "flies."
-
The "Transfer Zone":
-
Place a secondary containment tray inside the fume hood.
-
Place the balance inside the hood (or use a draft shield if outside, but hood is preferred).
-
Technique: Do not pour from the bottle. Use a clean spatula.
-
Cleanup: Immediately wipe the balance area with a wet tissue. Dry dusting spreads the chemical; wet wiping captures it.
-
Step 3: Solubilization
-
Exotherm Warning: Dissolving hydrochloride salts in water or basic buffers can be slightly exothermic. Add solvent slowly.
-
Pressure Release: If neutralizing the salt to the free base (e.g., adding NaHCO3), CO2 gas will generate rapidly. Do not cap the vessel tightly during this phase.
Visual Workflow (DOT)
Figure 1: Operational lifecycle for handling piperidine salts, emphasizing the PPE check gate and containment steps.
Emergency Response & Decontamination
Scenario A: Powder Spill (Benchtop)
-
Do NOT blow or dry sweep. This aerosolizes the irritant.
-
Cover the spill with a paper towel dampened with water.
-
Wipe up the solid/liquid slurry.
-
Clean the surface with 1% dilute acetic acid (vinegar) followed by water to solubilize and remove trace amines.
Scenario B: Eye Exposure
-
Time is Tissue: Immediately flush with water for 15 minutes .[2][5]
-
Hold eyelids open.[6] The hydrochloride salt creates an acidic environment on the eye surface; immediate dilution is vital to prevent corneal opacity.
Disposal Protocols
Never dispose of this compound down the drain. As a nitrogen-containing heterocycle, it requires specific thermal destruction.
-
Solid Waste: Collect in a container labeled "Solid Organic Waste (Hazardous)."
-
Liquid Waste:
-
If dissolved in organic solvent: "Organic Solvents" stream.
-
If aqueous: "Aqueous Basic/Toxic" stream (Adjust pH to neutral if required by local EHS).
-
-
Destruction Method: High-temperature chemical incineration equipped with a scrubber (to neutralize HCl and NOx emissions).
References
-
PubChem. (n.d.). Compound Summary: Piperidine Derivatives. National Library of Medicine. Retrieved March 6, 2026, from [Link]
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. echemi.com [echemi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
